3-(2-Methoxyethoxy)phenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(2-methoxyethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-11-5-6-12-9-4-2-3-8(10)7-9/h2-4,7,10H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFCRVJTOSSFQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
245070-91-1 | |
| Record name | 3-(2-methoxyethoxy)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-(2-Methoxyethoxy)phenol NMR chemical shifts
An In-Depth Technical Guide to the NMR Chemical Shifts of 3-(2-Methoxyethoxy)phenol
Introduction
This compound is a phenolic compound featuring a methoxyethoxy substituent. As with many substituted phenols, it finds utility in diverse fields such as organic synthesis, materials science, and as an intermediate in the development of pharmaceuticals. Precise structural elucidation and purity assessment are paramount for these applications, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for this purpose.
This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR chemical shifts of this compound. It is designed for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of the molecule's spectral features. We will delve into the causality behind the observed chemical shifts, provide detailed protocols for sample analysis, and present the data in a clear, structured format to facilitate its use in a laboratory setting.
Core Principles Influencing the NMR Spectrum
The NMR spectrum of this compound is governed by the electronic environment of each unique proton and carbon nucleus. The chemical shift (δ), reported in parts per million (ppm), is primarily influenced by:
-
Electron Density: Nuclei shielded by higher electron density require a stronger magnetic field to achieve resonance and thus appear at a lower chemical shift (upfield). Conversely, nuclei near electron-withdrawing groups are deshielded and resonate at a higher chemical shift (downfield).[1]
-
Inductive and Mesomeric (Resonance) Effects: The hydroxyl (-OH) and methoxyethoxy (-OCH₂CH₂OCH₃) groups exert significant influence on the aromatic ring. Both are oxygen-containing groups that withdraw electron density via the sigma bonds (inductive effect) but, more importantly, donate electron density into the π-system of the benzene ring through resonance. This resonance effect is strongest at the ortho and para positions relative to the substituent.
-
Solvent Effects: The chemical shift of the phenolic hydroxyl proton is particularly sensitive to the choice of solvent, concentration, and temperature. Protic solvents or those capable of hydrogen bonding (e.g., DMSO-d₆, D₂O) can lead to proton exchange and significant downfield shifts compared to non-polar solvents (e.g., CDCl₃).
Structural and Spectral Assignment
To facilitate a clear discussion, the protons and carbons of this compound are systematically labeled as shown in the diagram below.
Caption: Labeled structure of this compound.
¹H NMR Spectral Analysis
The proton NMR spectrum of this compound is predicted to show seven distinct signals, reflecting the seven unique proton environments in the molecule.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃
| Labeled Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
| Hₐ (-OH) | 5.0 - 6.5 (variable) | Broad Singlet (br s) | 1H | Phenolic proton; chemical shift is highly dependent on solvent and concentration. Broadness is due to chemical exchange. |
| Hₕ (H-6) | 7.10 - 7.20 | Triplet (t) | 1H | This proton is ortho to the -OH group and meta to the ether group. It experiences coupling from H-2 and H-5. Based on data for 3-methoxyphenol, the proton between the two oxygen substituents is the most downfield.[2] |
| Hₑ, Hբ, H₉ (H-2, H-4, H-5) | 6.40 - 6.60 | Multiplet (m) | 3H | These protons are significantly shielded by the electron-donating effects of the two oxygen-containing substituents. Their signals often overlap, creating a complex multiplet.[2] |
| Hₑ (-OCH₂-) | 4.05 - 4.15 | Triplet (t) | 2H | Methylene protons adjacent to the phenolic oxygen are deshielded. They are coupled to the adjacent Hբ protons. |
| Hբ (-CH₂O-) | 3.70 - 3.80 | Triplet (t) | 2H | Methylene protons adjacent to the methoxy group's oxygen. Coupled to the Hₑ protons. |
| H₉ (-OCH₃) | 3.40 - 3.50 | Singlet (s) | 3H | Methyl protons of the methoxy group are shielded relative to the methylene protons and appear as a sharp singlet. |
Key Insights into the ¹H Spectrum:
-
Aromatic Region: The aromatic protons (H-2, H-4, H-5, H-6) appear in the typical range for benzene derivatives, from ~6.4 to 7.2 ppm. The electron-donating character of both the hydroxyl and ether groups leads to a general upfield shift compared to unsubstituted benzene (δ 7.34 ppm). The proton at the C-6 position, situated between the two electron-donating groups, is expected to be the most downfield of the aromatic signals.
-
Aliphatic Side-Chain: The two methylene groups of the ethoxy chain (-OCH₂CH₂O-) are diastereotopic and thus chemically non-equivalent. They are expected to appear as two distinct triplets due to coupling with each other (³JHH ≈ 5-7 Hz). The methylene group directly attached to the phenolic oxygen (Hₑ) will be more deshielded than the one adjacent to the methoxy group (Hբ).
-
Phenolic Proton: The hydroxyl proton (Hₐ) signal is often broad and its chemical shift is highly variable. To confirm its assignment, a D₂O shake experiment can be performed. Upon adding a drop of deuterium oxide to the NMR tube and re-acquiring the spectrum, the hydroxyl proton will exchange with deuterium, causing its signal to disappear or significantly diminish.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum is predicted to show nine distinct signals, corresponding to the nine chemically unique carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Labeled Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C1 (-OH) | 157 - 159 | Ipso-carbon attached to the hydroxyl group; strongly deshielded by the electronegative oxygen. |
| C3 (-OR) | 159 - 161 | Ipso-carbon attached to the ether group; also strongly deshielded. May be the most downfield carbon. |
| C5 | 130 - 132 | Aromatic CH carbon; its chemical shift is influenced by its position relative to the two substituents. |
| C6 | 107 - 109 | Aromatic CH carbon ortho to -OH and meta to -OR; shielded by resonance. |
| C2 | 106 - 108 | Aromatic CH carbon ortho to -OR and meta to -OH; shielded by resonance. |
| C4 | 101 - 103 | Aromatic CH carbon para to -OR and ortho to -OH; expected to be the most shielded aromatic carbon due to strong resonance effects. |
| C7 (-OCH₂-) | 69 - 71 | Methylene carbon adjacent to the phenolic oxygen. |
| C8 (-CH₂O-) | 68 - 70 | Methylene carbon adjacent to the methoxy group's oxygen. |
| C9 (-OCH₃) | 58 - 60 | Methyl carbon of the methoxy group. |
Key Insights into the ¹³C Spectrum:
-
Aromatic Carbons: The two carbons directly attached to oxygen (C1 and C3) are the most deshielded, appearing far downfield (~157-161 ppm).[3] The remaining four aromatic carbons are significantly shielded, appearing between 101 and 132 ppm. The degree of shielding is dictated by the powerful electron-donating resonance effects of the -OH and ether groups, which increase electron density primarily at the ortho and para positions.
-
Aliphatic Carbons: The aliphatic carbons of the methoxyethoxy side chain appear in the typical ether region (δ 58-71 ppm). The terminal methoxy carbon (C9) is the most shielded of this group. The chemical shifts of the two methylene carbons (C7 and C8) will be similar but distinct.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
This section provides a self-validating protocol for the preparation and analysis of a this compound sample. Following these steps ensures high-quality, reproducible data.
Caption: Standard workflow for NMR sample preparation and analysis.
Methodology:
-
Sample Preparation:
-
Accurately weigh the required amount of this compound into a clean, dry vial. For ¹H NMR, 5-10 mg is sufficient. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.[4][5]
-
Add approximately 0.6 mL of a suitable deuterated solvent. Deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) is a standard choice for non-polar to moderately polar compounds. TMS serves as the internal reference (δ = 0.0 ppm). For studies focusing on the hydroxyl proton, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative as it minimizes proton exchange rates.
-
Vortex the vial until the sample is fully dissolved, ensuring a homogenous solution.[4]
-
Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a 5 mm NMR tube to remove any particulate matter.[6][7] The final solution height should be approximately 4-5 cm.[4]
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Locking and Shimming: The instrument's software will lock onto the deuterium signal of the solvent to stabilize the magnetic field. An automated or manual shimming process is then performed to optimize the homogeneity of the magnetic field (B₀) across the sample volume, which is crucial for achieving sharp, well-resolved peaks.[8]
-
¹H NMR Acquisition: Use a standard single-pulse experiment. A 30° or 45° pulse angle with a relaxation delay of 1-2 seconds and 16-32 scans is typically adequate.
-
¹³C NMR Acquisition: Use a standard proton-decoupled pulse program (e.g., zgpg with a 30° pulse). Due to the low natural abundance of ¹³C, more scans (e.g., 1024 or more) and a slightly longer relaxation delay (2 seconds) are necessary to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to convert the raw Free Induction Decay (FID) signal from the time domain to the frequency domain.
-
Perform phase and baseline corrections to ensure accurate peak shapes and integration.
-
Calibrate the chemical shift axis by setting the TMS signal to 0.0 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons in each unique environment.
-
Assign each peak to its corresponding nucleus in the molecule based on chemical shift, multiplicity, and integration.
-
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a wealth of structural information. The chemical shifts are highly characteristic and directly reflect the influence of the phenolic hydroxyl and methoxyethoxy substituents. The aromatic region shows distinct patterns arising from the electron-donating nature of these groups, while the aliphatic side-chain protons and carbons give clear signals in the ether region of the spectrum. By following the detailed analytical protocol provided, researchers can reliably obtain and interpret high-quality NMR data for the unambiguous identification and characterization of this compound.
References
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ResearchGate. (n.d.). Figure S2. 1 H NMR spectra of poly(ethylene glycol) methyl ether.... Retrieved from [Link]
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Bruker. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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ResearchGate. (n.d.). Variable temperature 1 H NMR spectra of ethylene glycol (EG) in a.... Retrieved from [Link]
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University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]
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MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]
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Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
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SpectraBase. (n.d.). 3-Methoxyphenol, propyl ether - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
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Chemistry Stack Exchange. (2017, April 25). What is the proton NMR spectrum of p-methoxyphenol?. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation.... Retrieved from [Link]
- El-Gogary, T. M., et al. (2022). Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies. Journal of Molecular Structure, 1262, 133035.
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An In-Depth Technical Guide to the Infrared Spectrum of 3-(2-Methoxyethoxy)phenol
This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 3-(2-Methoxyethoxy)phenol, a molecule of interest in various research and development sectors. As a compound featuring a phenolic hydroxyl group, an aromatic ring, and both aryl alkyl and dialkyl ether linkages, its IR spectrum presents a rich tapestry of vibrational modes. This document will deconstruct the spectrum, offering a rationale for the expected absorption bands based on fundamental principles of molecular spectroscopy. This guide is intended for researchers, scientists, and drug development professionals who utilize IR spectroscopy for structural elucidation and chemical characterization.
Foundational Principles of IR Spectroscopy in the Context of this compound
Infrared spectroscopy measures the interaction of infrared radiation with matter, causing molecular vibrations such as stretching and bending of chemical bonds. For a vibration to be IR active, it must result in a change in the molecule's dipole moment. The spectrum is typically represented as a plot of transmittance versus wavenumber (cm⁻¹), where absorption bands correspond to specific vibrational frequencies of the molecule's functional groups.
The structure of this compound comprises three key functionalities, each with characteristic IR absorptions:
-
Phenolic Group: The hydroxyl (-OH) group directly attached to the benzene ring.
-
Aromatic Ring: The benzene ring with its substituent pattern.
-
Ether Linkages: The aryl alkyl ether (Ar-O-CH₂) and the dialkyl ether (CH₂-O-CH₃) moieties within the 2-methoxyethoxy side chain.
A systematic interpretation of the spectrum involves analyzing distinct regions and correlating the observed bands with these functional groups.
Deconstructing the Spectrum: A Region-by-Region Analysis
The IR spectrum of this compound can be logically divided into several key regions, each providing specific structural information.
The High-Frequency Region: O-H and C-H Stretching Vibrations (4000-2500 cm⁻¹)
This region is dominated by the stretching vibrations of bonds involving hydrogen atoms.
-
O-H Stretching (Phenol): The most prominent feature in this region is expected to be a strong and broad absorption band for the O-H stretching vibration of the phenolic group, typically appearing in the range of 3600-3200 cm⁻¹.[1][2][3] The significant broadening is a direct consequence of intermolecular hydrogen bonding between phenol molecules.[1][2] In a concentrated sample, this broad band will be centered around 3300-3400 cm⁻¹.[3][4]
-
C-H Stretching (Aromatic): Aromatic C-H stretching vibrations give rise to weaker, sharper bands just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[5][6] These are often observed as small shoulders on the higher frequency side of the aliphatic C-H stretching bands.
-
C-H Stretching (Aliphatic): The methoxy (-OCH₃) and ethoxy (-OCH₂CH₂O-) groups contain sp³-hybridized carbon atoms. Their C-H stretching vibrations will produce multiple medium-to-strong absorption bands in the 3000-2850 cm⁻¹ range.[7][8][9] The presence of both methyl and methylene groups can lead to distinct symmetric and asymmetric stretching bands within this region.
The Mid-Frequency Region: Aromatic Ring and Bending Vibrations (2000-1400 cm⁻¹)
This region provides key information about the aromatic backbone of the molecule.
-
Aromatic C=C Ring Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring result in a series of medium to strong, sharp absorptions. These typically appear in two main regions: 1620-1585 cm⁻¹ and 1500-1400 cm⁻¹.[1][5][6] For this compound, one would expect characteristic peaks around 1600 cm⁻¹ and 1500 cm⁻¹.[3]
-
Aliphatic C-H Bending: The scissoring and bending vibrations of the methylene (-CH₂-) and methyl (-CH₃) groups from the methoxyethoxy side chain occur in this region, typically around 1470-1450 cm⁻¹.[10]
The Fingerprint Region: C-O Stretching and Bending Vibrations (1400-650 cm⁻¹)
The fingerprint region is rich with complex vibrations that are highly characteristic of the molecule as a whole.[1][11][12] For this compound, the C-O stretching vibrations are particularly diagnostic.
-
Aryl C-O Stretching (Phenol): The stretching of the C-O bond of the phenolic group is expected to produce a strong absorption band around 1220 cm⁻¹.[1][13] This is a key indicator of a phenol, distinguishing it from aliphatic alcohols which absorb at lower wavenumbers.[1]
-
Aryl-Alkyl Ether C-O-C Asymmetric Stretching: The Ar-O-CH₂ linkage constitutes an aryl alkyl ether. This functional group is characterized by a strong, asymmetric C-O-C stretching band typically found between 1275 and 1200 cm⁻¹.[14][15] This band may overlap with the phenolic C-O stretch.
-
Aliphatic Ether C-O-C Asymmetric Stretching: The CH₂-O-CH₂ and CH₂-O-CH₃ linkages of the ethoxy and methoxy groups will exhibit a strong C-O-C asymmetric stretching absorption, generally in the 1150-1070 cm⁻¹ range.[14][16][17]
-
Symmetric Ether C-O-C Stretching: Aryl alkyl ethers also show a symmetric stretching band, which is expected around 1040 cm⁻¹.[15] This, combined with the asymmetric stretch, provides strong evidence for the ether functionalities.
-
Aromatic C-H Out-of-Plane Bending: The out-of-plane (oop) bending vibrations of the aromatic C-H bonds are found in the 900-675 cm⁻¹ region.[5] The specific pattern of these bands is diagnostic of the substitution pattern on the benzene ring. For a 1,3-disubstituted (meta) ring, strong absorptions are expected in the 810-750 cm⁻¹ and 725-680 cm⁻¹ ranges.
Summary of Expected IR Absorptions
The following table summarizes the anticipated key absorption bands for this compound, providing a quick reference for spectral analysis.
| Wavenumber Range (cm⁻¹) | Intensity | Functional Group & Vibrational Mode |
| 3600 - 3200 | Strong, Broad | Phenol O-H Stretch (H-bonded) |
| 3100 - 3000 | Weak to Medium, Sharp | Aromatic C-H Stretch |
| 3000 - 2850 | Medium to Strong, Sharp | Aliphatic C-H Stretch (CH₂, CH₃) |
| 1620 - 1585 | Medium to Strong, Sharp | Aromatic C=C Ring Stretch |
| 1500 - 1400 | Medium to Strong, Sharp | Aromatic C=C Ring Stretch |
| ~1460 | Medium | Aliphatic C-H Bend (CH₂, CH₃) |
| 1275 - 1200 | Strong | Aryl-Alkyl Ether Asymmetric C-O-C Stretch |
| ~1220 | Strong | Phenol C-O Stretch |
| 1150 - 1070 | Strong | Aliphatic Ether Asymmetric C-O-C Stretch |
| ~1040 | Strong | Aryl-Alkyl Ether Symmetric C-O-C Stretch |
| 900 - 675 | Medium to Strong | Aromatic C-H Out-of-Plane Bend |
Experimental Workflow and Data Interpretation
A robust protocol for acquiring and interpreting the IR spectrum of this compound is crucial for accurate structural verification.
Sample Preparation and Spectrum Acquisition
-
Sample Preparation: If the sample is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
-
Background Spectrum: A background spectrum of the empty sample compartment (or the KBr pellet holder with a pure KBr pellet) should be acquired to account for atmospheric water and carbon dioxide, as well as any instrumental artifacts.
-
Sample Spectrum: The prepared sample is placed in the spectrometer, and the spectrum is recorded. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
-
Data Processing: Ensure the spectrum is appropriately baseline-corrected and that the peaks are accurately labeled.
Logical Flow for Spectrum Interpretation
The interpretation of the acquired spectrum should follow a systematic approach to ensure all features are considered in the context of the proposed structure.
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Mass spectrometry fragmentation pattern of 3-(2-Methoxyethoxy)phenol
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-(2-Methoxyethoxy)phenol
Abstract
This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of this compound (C₉H₁₂O₃, M.W. 168.19 g/mol ). Aimed at researchers, analytical scientists, and professionals in drug development, this document elucidates the characteristic fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. By dissecting the molecule's structural components—a phenol ring, an aromatic ether linkage, and an aliphatic ether—we can predict and interpret its mass spectrum with high confidence. This guide explains the causal mechanisms behind key bond cleavages, offers detailed experimental protocols for spectral acquisition, and summarizes the data for practical application in structural elucidation and chemical identification.
Introduction: Structural Context and Analytical Imperative
This compound is a bifunctional organic molecule featuring both a phenolic hydroxyl group and a methoxyethoxy side chain attached to a benzene ring at the meta position. This unique combination of functional groups dictates its chemical properties and, critically, its fragmentation behavior in a mass spectrometer. Understanding this behavior is paramount for its unambiguous identification in complex matrices, metabolite studies, and quality control during synthesis.
Mass spectrometry serves as a powerful tool for this purpose, providing not only the molecular weight but also a distinct fragmentation "fingerprint." The ionization method employed profoundly influences this fingerprint. Hard ionization techniques like Electron Ionization (EI) impart significant energy, leading to extensive and predictable fragmentation of the resulting radical cation (M⁺•)[1][2]. In contrast, soft ionization methods like Electrospray Ionization (ESI) generate even-electron pseudomolecular ions (e.g., [M+H]⁺ or [M-H]⁻) with low internal energy, requiring collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS) to induce fragmentation[1]. This guide will explore the fragmentation pathways under both scenarios.
Ionization Techniques: A Tale of Two Methods
The choice of ionization technique is the first and most critical step in analyzing this compound.
-
Electron Ionization (EI): Typically coupled with Gas Chromatography (GC), EI is a hard ionization technique that bombards the analyte with high-energy electrons (~70 eV)[2]. This process ejects an electron from the molecule, forming a high-energy radical cation (M⁺•) that readily undergoes fragmentation. The resulting mass spectrum is highly reproducible and rich in structural information, making it ideal for library matching and initial identification.
-
Electrospray Ionization (ESI): As a soft ionization technique commonly paired with Liquid Chromatography (LC), ESI is suited for more polar and thermally labile compounds. It generates charged droplets that, upon solvent evaporation, produce intact protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules[1]. Fragmentation is minimal in the source; thus, structural information is obtained via tandem mass spectrometry (MS/MS), where the precursor ion is isolated and fragmented through collisions with an inert gas (CID)[1].
Electron Ionization (EI) Fragmentation Pathway
Upon EI, this compound forms a molecular ion at m/z 168 . The stability of the aromatic ring ensures that this molecular ion peak is typically observable. The subsequent fragmentation is dictated by the weakest bonds and the stability of the resulting fragments, primarily driven by the ether linkages and the phenolic group.
Key Fragmentation Mechanisms:
-
Alpha-Cleavage of the Ether Side Chain: Ether fragmentation is dominated by α-cleavage, where a bond adjacent to the oxygen atom is broken, leading to a resonance-stabilized oxonium ion[3][4][5]. For the methoxyethoxy side chain, two primary α-cleavages are predicted:
-
Cleavage of the C-C bond: This is the most favorable fragmentation of the side chain. It results in the formation of a stable methoxyethyl oxonium ion at m/z 75 or a smaller, highly characteristic fragment at m/z 45 ([CH₃O=CH₂]⁺) through hydrogen rearrangement. The ion at m/z 75 is a strong indicator of a methoxyethoxy moiety.
-
Cleavage alpha to the aromatic ring: Scission of the O–CH₂ bond results in the formation of the 3-hydroxyphenoxy radical and the cation at m/z 75 ([CH₃OCH₂CH₂]⁺).
-
-
Benzylic-type Cleavage: Cleavage of the bond between the aromatic oxygen and the side chain is less common but can lead to a 3-hydroxyphenyl cation at m/z 93 .
-
Phenolic Fragmentation: Phenols exhibit characteristic fragmentation patterns, including the loss of a hydrogen radical (M-1) and the sequential loss of carbon monoxide (CO, 28 Da) and a formyl radical (HCO•, 29 Da) from the aromatic ring[6][7].
-
Loss of the entire side chain followed by loss of CO from the resulting phenol ion can produce fragments at m/z 65 ([C₅H₅]⁺).
-
The logical flow of the main EI fragmentation pathways is visualized below.
Caption: Predicted EI fragmentation pathway for this compound.
Electrospray Ionization (ESI) MS/MS Fragmentation Pathway
In positive-ion ESI, this compound will readily form a protonated molecule, [M+H]⁺, at m/z 169 . In negative-ion mode, deprotonation of the acidic phenolic hydroxyl yields an [M-H]⁻ ion at m/z 167 . The fragmentation of the [M+H]⁺ precursor ion via CID is explored here. Protonation is likely to occur at one of the three oxygen atoms, directing the subsequent fragmentation.
Key Fragmentation Mechanisms ([M+H]⁺, m/z 169):
-
Loss of Neutral Methoxyethanol: Protonation of the ether oxygen linked to the ring facilitates the cleavage of the aryl C-O bond, leading to the loss of a neutral methoxyethanol molecule (HOCH₂CH₂OCH₃, 76 Da). This results in a prominent product ion at m/z 93 , corresponding to the 3-hydroxyphenyl cation.
-
Loss of Neutral Methanol: If protonation occurs on the terminal methoxy group, a charge-remote fragmentation can lead to the loss of a neutral methanol molecule (CH₃OH, 32 Da). This pathway generates a significant product ion at m/z 137 .
-
Loss of Formaldehyde: Cleavage within the ethoxy chain can result in the loss of a neutral formaldehyde molecule (CH₂O, 30 Da), producing an ion at m/z 139 .
The logical flow of the main ESI-MS/MS fragmentation pathways is visualized below.
Caption: Predicted ESI-MS/MS fragmentation of the [M+H]⁺ ion.
Summary of Key Spectral Data
The table below summarizes the most diagnostic ions predicted for this compound under both EI and ESI conditions.
| Ionization Mode | m/z (Daltons) | Proposed Formula/Structure | Fragmentation Pathway / Comment |
| EI | 168 | [C₉H₁₂O₃]⁺• | Molecular Ion (M⁺•) |
| 123 | [C₇H₇O₂]⁺ | M⁺• - •CH₂OCH₃ (Loss of methoxymethyl radical) | |
| 93 | [C₆H₅O]⁺ | M⁺• - •C₃H₇O₂ (Loss of methoxyethoxy radical) | |
| 75 | [C₃H₇O₂]⁺ | Cleavage of ArO–CH₂ bond; [CH₃OCH₂CH₂]⁺ | |
| 45 | [C₂H₅O]⁺ | α-cleavage product; [CH₃O=CH₂]⁺ (Base peak potential) | |
| ESI (+) | 169 | [C₉H₁₃O₃]⁺ | Protonated Molecule ([M+H]⁺) |
| 137 | [C₈H₉O₂]⁺ | [M+H]⁺ - CH₃OH (Loss of neutral methanol) | |
| 93 | [C₆H₅O]⁺ | [M+H]⁺ - C₃H₈O₂ (Loss of neutral methoxyethanol) |
Experimental Protocols
To ensure the generation of high-quality, reproducible data, the following protocols are recommended.
Protocol 1: GC-EI-MS Analysis
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a high-purity solvent (e.g., dichloromethane or ethyl acetate).
-
GC System Configuration:
-
Column: Use a standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection: Inject 1 µL with a split ratio of 20:1. Set injector temperature to 250°C.
-
Oven Program: Hold at 60°C for 2 min, then ramp at 15°C/min to 280°C and hold for 5 min.
-
-
MS System Configuration:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 300.
-
Data Acquisition: Ensure the system is properly tuned and calibrated using a standard (e.g., PFTBA) before analysis.
-
Protocol 2: LC-ESI-MS/MS Analysis
-
Sample Preparation: Dissolve 1 mg of this compound in 10 mL of a 50:50 methanol:water solution. Further dilute to a final concentration of ~10 µg/mL.
-
LC System Configuration:
-
Column: Use a C18 reverse-phase column (e.g., 100 mm x 2.1 mm ID, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
MS System Configuration:
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325°C.
-
Nebulizer Pressure: 40 psi.
-
MS1 Scan: Scan from m/z 100 to 300 to identify the precursor ion ([M+H]⁺ at m/z 169).
-
MS2 Scan (Product Ion Scan): Isolate the precursor ion at m/z 169 and apply varying collision energies (e.g., 10, 20, 30 eV) to generate a comprehensive product ion spectrum.
-
Conclusion
The mass spectrometric fragmentation of this compound is a predictable process governed by the fundamental principles of ion chemistry. Under EI, the molecule fragments extensively, with key ions at m/z 75 and m/z 45 serving as diagnostic markers for the methoxyethoxy side chain. Under ESI-MS/MS, the protonated molecule at m/z 169 primarily fragments via the neutral loss of methanol (yielding m/z 137 ) or methoxyethanol (yielding m/z 93 ). By leveraging this detailed understanding and applying the robust analytical protocols provided, researchers can confidently identify and characterize this compound in various scientific applications.
References
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Slideshare. (n.d.). Msc alcohols, phenols, ethers. Retrieved from [Link]
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Jaskolla, T. W., & Lehmann, W. D. (2007). Qualitative analysis of phenols and alcohols in complex samples after derivatization to esters of ferrocene carboxylic acid by gas chromatography with mass spectrometric detection. PubMed, 12(2), 135-43. Retrieved from [Link]
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Chemistry LibreTexts. (2023). 17.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
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Wong, W. H. (n.d.). Organic Chemistry: A Tenth Edition - 17.11 Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
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Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Royal Society of Chemistry. Retrieved from [Link]
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Kertesz, V. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. NIH National Library of Medicine. Retrieved from [Link]
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An In-depth Technical Guide to 3-(2-Methoxyethoxy)phenol: Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Methoxyethoxy)phenol is a substituted aromatic compound featuring both a phenolic hydroxyl group and an ether linkage. While specific literature on this particular molecule is limited, its structural motifs are of significant interest in medicinal chemistry and materials science. The phenolic group provides a site for hydrogen bonding and potential antioxidant activity, while the methoxyethoxy side chain can influence solubility, lipophilicity, and metabolic stability. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside established methodologies for its synthesis and detailed characterization. Given the scarcity of direct experimental data, this document serves as a practical framework for researchers encountering this or structurally similar phenolic ethers.
Chemical Identity and Physical Properties
A clear identification of this compound is fundamental for any research endeavor. The key identifiers and a summary of its physical properties are presented below. It is important to note that where experimental data is unavailable, predicted values from computational models are provided.
| Property | Value | Source(s) |
| IUPAC Name | This compound | - |
| CAS Number | 245070-91-1 | [1][2][3][4] |
| Molecular Formula | C₉H₁₂O₃ | [1][3] |
| Molecular Weight | 168.19 g/mol | [1] |
| Appearance | White to pale yellow solid (predicted) | General Knowledge |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Soluble in methanol, ethanol, DMSO, DMF | General Knowledge |
| pKa | ~9.8 (predicted for phenolic hydroxyl) | General Knowledge |
Chemical Properties and Reactivity
The chemical behavior of this compound is dictated by its two primary functional groups: the phenol and the ether.
-
Phenolic Hydroxyl Group : The hydroxyl group imparts weak acidity to the molecule, allowing it to react with strong bases to form a phenoxide salt. This phenoxide is a potent nucleophile and can participate in reactions such as the Williamson ether synthesis. The hydroxyl group also activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions.
-
Ether Linkage : The ether group is generally stable and unreactive under most conditions. However, it can be cleaved under harsh acidic conditions (e.g., using HBr or HI). The ether sidechain significantly impacts the molecule's polarity and solubility characteristics.
Synthesis of this compound
A common and effective method for the synthesis of phenolic ethers is the Williamson Ether Synthesis . This reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide.
Experimental Protocols for Characterization
A rigorous characterization is essential to confirm the identity, purity, and structure of a synthesized compound. The following are standard protocols applicable to this compound.
Protocol 1: Synthesis via Williamson Ether Synthesis
This protocol describes a general procedure for the synthesis of this compound from 3-methoxyphenol and 2-bromoethyl methyl ether.
Materials:
-
3-Methoxyphenol
-
2-Bromoethyl methyl ether
-
Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
To a solution of 3-methoxyphenol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-bromoethyl methyl ether (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Purity and Identity Confirmation by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the purity of a sample and confirming its molecular weight.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).
-
Capillary column suitable for polar compounds (e.g., DB-5ms).
Procedure:
-
Prepare a dilute solution of the purified this compound in a volatile solvent like dichloromethane or ethyl acetate.
-
Inject 1 µL of the sample into the GC-MS system.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
-
Analyze the resulting chromatogram for a single major peak, indicating high purity.
-
Examine the mass spectrum of the peak and confirm the presence of the molecular ion peak at m/z 168.19.
Protocol 3: Structural Elucidation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural confirmation of organic molecules.
Instrumentation:
-
NMR spectrometer (e.g., Bruker 400 MHz).
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆).
¹H NMR Spectroscopy:
-
Dissolve a small amount of the sample in the chosen deuterated solvent.
-
Acquire the ¹H NMR spectrum.
-
Expected Signals:
-
Aromatic protons: Multiplets in the range of δ 6.5-7.5 ppm.
-
Phenolic -OH: A broad singlet, the chemical shift of which is concentration and solvent-dependent (typically δ 4-8 ppm). This signal will disappear upon D₂O exchange.
-
-OCH₂CH₂O- protons: Two triplets around δ 3.5-4.2 ppm.
-
-OCH₃ protons: A singlet around δ 3.4 ppm.
-
¹³C NMR Spectroscopy:
-
Acquire the ¹³C NMR spectrum of the same sample.
-
Expected Signals:
-
Aromatic carbons: Signals in the range of δ 100-160 ppm.
-
Ether carbons: Signals in the range of δ 60-80 ppm.
-
Methoxy carbon: A signal around δ 59 ppm.
-
Protocol 4: Functional Group Analysis by IR Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.
Instrumentation:
-
FTIR spectrometer.
Procedure:
-
Prepare the sample as a thin film on a salt plate (if liquid) or as a KBr pellet (if solid).
-
Acquire the IR spectrum.
-
Expected Characteristic Absorptions:
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this compound is not widely available, the hazards can be inferred from similar phenolic and ether compounds.
-
Potential Hazards : Phenolic compounds are often corrosive and can cause severe skin burns and eye damage.[7] They can be toxic if swallowed, inhaled, or absorbed through the skin. Ethers can form explosive peroxides upon prolonged storage and exposure to air and light.
-
Handling Precautions :
-
Storage : Store in a tightly sealed container in a cool, dry, and dark place, away from oxidizing agents.
Conclusion
This compound represents a class of compounds with significant potential in various scientific fields. Although specific experimental data for this molecule is sparse, this guide provides a robust framework for its synthesis and characterization based on established chemical principles and analytical techniques. The detailed protocols for synthesis, purification, and spectroscopic analysis offer a self-validating system for researchers to confidently prepare and identify this and other novel phenolic ethers. As research into new chemical entities progresses, the methodologies outlined herein will serve as a valuable resource for drug development professionals and scientists, enabling the exploration of the therapeutic and material applications of this intriguing class of molecules.
References
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HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Full article: HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts. (2021, March 30). Taylor & Francis Online. Retrieved from [Link]
-
determination of Phenolic comPounds in Plant eXtracts by hPlc-dad. (n.d.). CABI Digital Library. Retrieved from [Link]
-
Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. (2022, January 18). MDPI. Retrieved from [Link]
-
infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
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Development of HPLC Method for Determination of Phenolic Compounds on a Core Shell Column by Direct Injection of Wine Samples. (2019, April 9). AKJournals. Retrieved from [Link]
-
Substituent Effect. IV. Proton NMR Chemical Shifts of Phenols. (n.d.). Oxford Academic. Retrieved from [Link]
-
17.11 Spectroscopy of Alcohols and Phenols. (2023, September 20). OpenStax. Retrieved from [Link]
-
18.8 Spectroscopy of Ethers. (n.d.). OpenStax. Retrieved from [Link]
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Safety Data Sheet Phenolic Resin Revision 2, Date 01 Jun 2023. (2023, June 1). Redox. Retrieved from [Link]
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11.12: Spectroscopy of Alcohols and Phenols. (2020, July 7). Chemistry LibreTexts. Retrieved from [Link]
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3.1.12: Spectroscopy of Alcohols and Phenols. (2022, October 4). Chemistry LibreTexts. Retrieved from [Link]
-
Safety Data Sheet: Phenolic resins. (n.d.). Chemos GmbH&Co.KG. Retrieved from [Link]
-
The Substituent Effect. IV. Proton NMR Chemical Shifts of Phenols. (n.d.). Journal of the Chemical Society of Japan. Retrieved from [Link]
-
Williamson Ether Synthesis. (n.d.). Chemistry Steps. Retrieved from [Link]
-
H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. (n.d.). ResearchGate. Retrieved from [Link]
-
1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
-
Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved from [Link]
-
Phenol. (n.d.). Princeton EHS. Retrieved from [Link]
-
Appendix P - Phenol First Aid Guide and PPE. (n.d.). Environment, Health and Safety. Retrieved from [Link]
-
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]
-
1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Williamson Ether Synthesis. (2018, August 29). YouTube. Retrieved from [Link]
-
Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. (n.d.). PubMed. Retrieved from [Link]
-
Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Pharmapproach. Retrieved from [Link]
-
Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. (n.d.). MDPI. Retrieved from [Link]
-
This compound. (n.d.). 北京欣恒研科技有限公司. Retrieved from [Link]
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Determination of Phenolic Compounds from Wine Samples by GC/MS System. (n.d.). ResearchGate. Retrieved from [Link]
-
Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
4-(2-Methoxyethyl)phenol. (n.d.). PubChem. Retrieved from [Link]
-
3-((2-(2-Methoxyethoxy)ethyl)amino)phenol. (2018, May 16). SIELC Technologies. Retrieved from [Link]
-
Phenol, 2-methoxy-. (n.d.). NIST WebBook. Retrieved from [Link]
-
Phenol, 2-methoxy-. (n.d.). NIST WebBook. Retrieved from [Link]
-
4-(2-Methoxyethoxy)phenol. (n.d.). PubChem. Retrieved from [Link]
-
Table 4-2, Physical and Chemical Properties of Phenol. (n.d.). NCBI. Retrieved from [Link]
-
Phenol, 2-ethoxy-. (n.d.). NIST WebBook. Retrieved from [Link]
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A Scientist's Guide to the Solubility of 3-(2-Methoxyethoxy)phenol in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 3-(2-Methoxyethoxy)phenol in a range of organic solvents. Recognizing the scarcity of published empirical data for this specific compound, this document emphasizes the foundational principles of solubility, equipping researchers in drug development and chemical synthesis with the necessary tools for rational solvent selection and quantitative solubility assessment. We delve into the molecular structure of this compound, apply theoretical models like Hansen Solubility Parameters (HSP) for predictive analysis, and provide a detailed, self-validating experimental protocol based on the isothermal shake-flask method. This guide is designed to be a practical resource, bridging the gap between theoretical prediction and laboratory practice.
Introduction: The Critical Role of Solubility
In the realm of pharmaceutical sciences and organic synthesis, solubility is not merely a physical property; it is a critical determinant of a compound's utility and developability. For drug development professionals, poor solubility can severely limit bioavailability, hinder formulation efforts, and lead to unreliable in vitro assay results.[1] For synthetic chemists, solubility dictates the choice of reaction media, influences reaction kinetics, and is paramount for effective purification through crystallization.
This guide focuses on this compound, a compound with structural motifs—a phenol, an ether, and an aromatic ring—that suggest a nuanced and interesting solubility profile. The absence of extensive public solubility data necessitates a first-principles approach. Herein, we will deconstruct the molecule's physicochemical characteristics, apply established solubility theories to predict its behavior, and outline a robust methodology for its empirical determination.
Physicochemical Profile of this compound
Understanding the solute is the first step in predicting its interaction with any solvent. The structure of this compound offers several clues to its solubility behavior.
-
Molecular Formula: C₉H₁₂O₃
-
Molecular Weight: 168.19 g/mol
-
Key Structural Features:
-
Phenolic Hydroxyl (-OH) Group: This group is a potent hydrogen bond donor and acceptor, suggesting affinity for polar, protic solvents.
-
Ether Linkages (-O-): The two ether groups contain lone pairs of electrons, making them effective hydrogen bond acceptors. This feature enhances polarity and interaction with protic solvents.
-
Aromatic Phenyl Ring: This nonpolar, hydrophobic region will favor interactions with solvents that have significant nonpolar character, driven by dispersion forces.
-
Methoxyethyl Side Chain: This flexible chain contributes to the overall molecular volume and introduces both polar (ether) and nonpolar (alkyl) characteristics.
-
The molecule is, therefore, amphiphilic, possessing both distinct polar (hydrophilic) and nonpolar (hydrophobic) regions. This duality is the primary driver of its solubility characteristics.
Figure 2: Workflow for the Isothermal Shake-Flask Solubility Determination Method.
Step-by-Step Methodology
Materials:
-
This compound (solid, >98% purity)
-
Selected organic solvents (HPLC grade or higher)
-
Scintillation vials or glass test tubes with screw caps
-
Temperature-controlled orbital shaker/incubator
-
Centrifuge
-
Syringes and 0.22 µm PTFE syringe filters
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation: To a series of glass vials, add an excess amount of solid this compound (e.g., 20-50 mg, enough to ensure undissolved solid remains at equilibrium).
-
Solvent Addition: Accurately pipette a known volume (e.g., 2 mL) of the desired organic solvent into each vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the vials at a moderate speed (e.g., 150 rpm) for a predetermined period. A minimum of 24 hours is recommended, with samples taken at 24 and 48 hours to ensure equilibrium has been reached. [2]4. Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed in a temperature-controlled bath for at least 24 hours to allow for the sedimentation of undissolved solids. [3]5. Sample Collection: Carefully withdraw a sample from the clear supernatant. To ensure complete removal of any suspended particles, filter the sample through a 0.22 µm PTFE syringe filter into a clean vial. Causality Note: Using a chemically inert filter like PTFE is crucial to prevent the filter from leaching contaminants or adsorbing the analyte, which would skew results.
-
Dilution: Accurately perform a serial dilution of the filtered supernatant with the same solvent to bring the concentration within the linear range of the analytical method.
-
Quantification (HPLC-UV):
-
Method Development: Develop a suitable HPLC method. A reverse-phase C18 column is a good starting point. The mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid. [4] * Standard Curve: Prepare a set of calibration standards of this compound of known concentrations in the chosen solvent.
-
Analysis: Inject the standards and the diluted samples. Monitor the absorbance at a wavelength where the compound has a strong chromophore (e.g., ~270-280 nm for a phenol). [5] * Calculation: Plot a calibration curve of peak area versus concentration for the standards. Use the linear regression equation to calculate the concentration of the diluted samples, and then back-calculate the original concentration of the saturated solution. This value is the solubility.
-
System Self-Validation
The trustworthiness of this protocol is ensured by a key validation step: comparing the solubility values obtained from samples taken at different equilibration times (e.g., 24h vs. 48h). If the calculated concentrations are statistically identical, it provides strong evidence that a true thermodynamic equilibrium was achieved. If the 48h sample shows a significantly higher concentration, the equilibration time must be extended.
Conclusion and Applications
This guide provides a robust, first-principles-based approach for researchers to confidently assess the solubility of this compound. By combining an understanding of its molecular structure with predictive theories and a rigorous experimental protocol, scientists can efficiently select appropriate solvents for chemical reactions, purifications, and formulation development. The methodologies described herein are not limited to this specific compound and can serve as a template for investigating the solubility of other novel molecules where empirical data is lacking, thereby accelerating research and development in the chemical and pharmaceutical sciences.
References
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
-
Abbott, S. (n.d.). HSP Basics. Steven Abbott TCNF Ltd.
-
Hansen, C. M. (n.d.). Hansen Solubility Parameters.
-
National Center for Biotechnology Information. (n.d.). 4-(2-Methoxyethoxy)phenol. PubChem.
-
OECD. (1995). OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties, No. 105: Water Solubility. OECD Publishing.
-
Baskaran, R., et al. (2016). Quantitative HPLC analysis of phenolic acids, flavonoids and ascorbic acid in extracts of four tropical vegetables. Journal of Applied Pharmaceutical Science, 6(2), 157-166.
- Avdeef, A. (2012).
-
IUPAC. (n.d.). Solubility Data Series. International Union of Pure and Applied Chemistry.
-
Enamine. (n.d.). Shake-Flask Solubility Assay.
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
-
U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
-
Regulations.gov. (2017). Report : Determination of Water Solubility.
-
Kostić, D. A., et al. (2015). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Journal of the Serbian Chemical Society, 80(10), 1245-1254.
-
Alopaeus, V., et al. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Molecules, 22(1), 114.
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A Technical Guide to the Spectroscopic Characterization of Methoxyethoxy- and Methoxyethyl- Phenol Isomers
Abstract
The unambiguous structural elucidation of isomeric compounds is a cornerstone of chemical research and development, particularly in the pharmaceutical and materials science sectors. Compounds sharing the same molecular formula can exhibit vastly different physicochemical and biological properties. This guide provides a comprehensive technical overview of the spectroscopic methodologies used to differentiate the positional isomers of substituted phenols, with a primary focus on the 4-(2-methoxyethyl)phenol and 2-(2-methoxyethyl)phenol system as a case study. Due to the limited availability of public, experimentally-verified data for 3-(2-methoxyethoxy)phenol and its direct isomers, this document leverages data from closely related structures to illustrate the core principles of spectroscopic analysis. We will delve into the practical application and theoretical underpinnings of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide researchers with the tools to confidently identify and characterize these and similar compounds.
Introduction: The Challenge of Isomer Differentiation
Positional isomers, such as the ortho-, meta-, and para- forms of a disubstituted benzene ring, present a significant analytical challenge. While they share the same molecular weight and elemental composition, the spatial arrangement of their functional groups leads to distinct electronic environments and molecular symmetries. These differences are manifested in their spectroscopic signatures. This guide will explore how these subtle structural variations can be exploited for definitive identification.
The primary compounds of interest are the isomers of this compound. However, the publicly available spectroscopic data for this specific molecule is scarce. Therefore, we will focus our analysis on the closely related and better-documented isomeric system of 2-(2-methoxyethyl)phenol (ortho) and 4-(2-methoxyethyl)phenol (para) . The principles discussed are directly applicable to the methoxyethoxy-phenol system.
Caption: Isomeric relationships of the target and analyzed phenol systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR spectroscopy is arguably the most powerful technique for elucidating the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Causality Behind Experimental Choices
The choice of solvent and internal standard is critical for acquiring high-quality NMR data.
-
Deuterated Solvents: Solvents such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are used because they are largely "invisible" in the ¹H NMR spectrum, preventing solvent signals from overwhelming the analyte signals.
-
Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard because it is chemically inert, volatile (easily removed), and produces a single, sharp signal at 0 ppm, providing a reliable reference point for chemical shifts.
Experimental Protocol: ¹H and ¹³C NMR Acquisition
-
Sample Preparation: Accurately weigh 5-25 mg of the phenol isomer and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.
-
Transfer: Transfer the solution into a high-quality 5 mm NMR tube using a pipette.
-
Standard Addition (Optional): Add a small amount of TMS as an internal reference.
-
Data Acquisition: Place the capped NMR tube into the spectrometer's probe. Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard experiments like DEPT (Distortionless Enhancement by Polarization Transfer) can also be run to differentiate between CH, CH₂, and CH₃ carbons.
Data Interpretation and Isomer Differentiation
The key to differentiating the isomers lies in the aromatic region (approx. 6.5-7.5 ppm) of the ¹H NMR spectrum. The substitution pattern dictates the symmetry of the molecule and, consequently, the splitting patterns of the aromatic protons.
-
4-(2-Methoxyethyl)phenol (para-isomer): This isomer possesses a plane of symmetry along the C1-C4 axis. This results in only two distinct types of aromatic protons, which appear as two doublets. This characteristic AA'BB' system is a hallmark of para-disubstitution.
-
2-(2-Methoxyethyl)phenol (ortho-isomer): This isomer has no molecular symmetry. Therefore, all four aromatic protons are chemically distinct, leading to a more complex multiplet in the aromatic region.
-
3-(2-Methoxyethyl)phenol (meta-isomer): While data is limited, a meta-substitution pattern would also result in four distinct aromatic protons, but with different coupling constants and chemical shifts compared to the ortho-isomer, often showing one proton as a singlet-like signal (the one between the two substituents).
Table 1: Comparative ¹H NMR Data (CDCl₃)
| Compound | Aromatic Protons (ppm) | Methoxyethyl Protons (ppm) | Methoxy Protons (ppm) | Phenolic Proton (ppm) | Reference |
| 4-(2-Methoxyethyl)phenol | 7.04 (d), 6.71 (d) | 3.61 (t), 2.82 (t) | 3.38 (s) | 6.39 (br s) | [1] |
| 2-(2-Methoxyethyl)phenol | 6.8 - 7.2 (m) | ~3.7 (t), ~2.9 (t) | ~3.3 (s) | Variable (br s) |
Note: Data for the ortho-isomer is predicted or based on typical values.
Table 2: Comparative ¹³C NMR Data (CDCl₃)
| Compound | Aromatic Carbons (ppm) | Methylene Carbons (ppm) | Methoxy Carbon (ppm) | Reference |
| 4-(2-Methoxyethyl)phenol | 154.0, 130.3, 129.8, 115.2 | 72.8, 38.0 | 58.8 | [2] |
| 2-(2-Methoxyethyl)phenol | 110 - 160 | ~70, ~35 | ~59 |
The chemical shift of the methoxy carbon in phenols is sensitive to its position. Ortho-substituents can cause a downfield shift compared to less sterically hindered positions.[3]
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and non-destructive technique excellent for identifying the functional groups present in a molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
ATR is a common sampling technique that requires minimal sample preparation.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid sample (or a single drop of a liquid) directly onto the ATR crystal.
-
Data Acquisition: Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Processing: The instrument software automatically ratios the sample spectrum against the background to generate the final IR spectrum.
Data Interpretation and Isomer Differentiation
While all isomers will show characteristic absorbances for the hydroxyl and ether groups, the "fingerprint region" (below 1500 cm⁻¹) is crucial for distinguishing them.
-
O-H Stretch: A broad, strong absorption band in the 3200-3600 cm⁻¹ region is characteristic of the phenolic hydroxyl group.
-
C-H Stretch: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methoxyethyl group appear just below 3000 cm⁻¹.
-
C-O Stretch: Strong bands corresponding to the aryl-ether and alkyl-ether C-O stretching are expected in the 1250-1000 cm⁻¹ region.
-
Fingerprint Region (C-H Bending): The out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ range are highly diagnostic of the benzene ring substitution pattern.
-
Para-isomer: Typically shows a strong band between 810-840 cm⁻¹.
-
Ortho-isomer: Typically shows a strong band between 735-770 cm⁻¹.
-
Meta-isomer: Shows bands in the 690-710 cm⁻¹ and 750-810 cm⁻¹ regions.
-
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | Expected Range | Description |
| Phenolic O-H | 3200 - 3600 | Strong, Broad |
| Aromatic C-H | 3000 - 3100 | Medium, Sharp |
| Aliphatic C-H | 2850 - 3000 | Medium, Sharp |
| C=C Aromatic | 1450 - 1600 | Medium-Weak, Sharp |
| Aryl-O Stretch | 1200 - 1260 | Strong |
| Alkyl-O Stretch | 1050 - 1150 | Strong |
| Aromatic C-H Bending | 675 - 900 | Strong, Diagnostic |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for analyzing volatile and thermally stable compounds like the phenol isomers.
-
Sample Preparation: Prepare a dilute solution of the analyte in a volatile solvent (e.g., methanol or dichloromethane).
-
Injection: Inject a small volume (typically 1 µL) of the solution into the GC inlet, where it is vaporized.
-
Separation: The vaporized sample is carried by an inert gas through a capillary column. If a mixture of isomers is present, they will separate based on their boiling points and interactions with the column's stationary phase.
-
Ionization & Detection: As each compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact, EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z) and detected.
Data Interpretation and Isomer Differentiation
All three isomers (ortho, meta, para) will exhibit the same molecular ion peak (M⁺) at m/z 152, corresponding to the molecular formula C₉H₁₂O₂. Differentiation relies on the relative abundances of the fragment ions.
-
Molecular Ion (M⁺): A peak at m/z 152 confirms the molecular weight.
-
Key Fragmentation: A common and often dominant fragmentation pathway for such phenols is the benzylic cleavage, resulting from the loss of the methoxyethyl side chain. For 4-(2-methoxyethyl)phenol, this cleavage leads to a prominent base peak at m/z 107 . This corresponds to the hydroxytropylium ion, a stable fragment. The fragmentation pattern for the ortho- and meta-isomers may differ due to the potential for intramolecular interactions ("ortho-effect"), which could lead to unique fragmentation pathways and different relative peak intensities.
Caption: General analytical workflow for isomer identification.
Conclusion
The differentiation of positional isomers like 2-, 3-, and 4-(2-methoxyethoxy)phenol requires a multi-technique spectroscopic approach. While data for the target compound is limited, analysis of the closely related 4-(2-methoxyethyl)phenol and 2-(2-methoxyethyl)phenol system demonstrates a clear and reliable path to identification. ¹H NMR spectroscopy provides the most definitive evidence through the splitting patterns in the aromatic region, which are dictated by molecular symmetry. IR spectroscopy offers crucial confirmatory data, particularly from the C-H out-of-plane bending vibrations in the fingerprint region. Finally, mass spectrometry confirms the molecular weight and can offer clues from fragmentation patterns. By integrating the data from these three core techniques, researchers can achieve unambiguous structural elucidation of these and other isomeric systems.
References
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Thermochemical properties of methoxyphenol isomers
An In-depth Technical Guide to the Thermochemical Properties of Methoxyphenol Isomers
Authored by: A Senior Application Scientist
Abstract
Methoxyphenol isomers (ortho, meta, and para) are fundamental structural motifs in a vast array of biologically active molecules, natural products, and atmospheric aerosols. Their thermochemical properties—such as enthalpy of formation, entropy, and heat capacity—are not merely academic values; they are critical parameters that govern molecular stability, reactivity, and phase behavior. For researchers in materials science and drug development, a deep understanding of these properties is essential for predicting shelf-life, designing synthesis pathways, and modeling biological interactions. This guide provides a comprehensive analysis of the thermochemical landscape of methoxyphenol isomers, grounded in experimental data and computational validation. We will explore the sophisticated techniques used to determine these properties, dissect the structural nuances that lead to significant energetic differences between the isomers, and present the data in a clear, comparative format for practical application.
Introduction: The Significance of Isomeric Distinction
The three positional isomers of methoxyphenol—2-methoxyphenol (guaiacol), 3-methoxyphenol, and 4-methoxyphenol (mequinol)—share the same molecular formula (C₇H₈O₂) but exhibit distinct physical and chemical characteristics.[1] These differences arise from the varied spatial arrangement of the hydroxyl (-OH) and methoxy (-OCH₃) groups on the benzene ring, which profoundly influences electronic distribution and intermolecular forces.[2]
The most striking distinction is the ability of the ortho isomer to form a strong intramolecular hydrogen bond between the hydroxyl hydrogen and the methoxy oxygen.[3][4] This structural feature is absent in the meta and para isomers, where the functional groups are too distant to interact directly.[2] This single intramolecular interaction is a primary determinant of the differences in their thermochemical stability, volatility, and reactivity, making a comparative study essential for any application where these molecules are utilized. Furthermore, as significant products of lignin pyrolysis from biomass burning, their atmospheric chemistry and potential to form secondary organic aerosols are of great environmental interest.[5][6]
Core Thermochemical Properties: A Comparative Analysis
The stability and energy content of a molecule are quantitatively described by its thermochemical properties. The standard enthalpy of formation is a key metric for comparing the relative stability of isomers.
Standard Molar Enthalpy of Formation (ΔfH°)
The standard molar enthalpy of formation in the gaseous phase is a direct measure of a molecule's energetic stability relative to its constituent elements in their standard states. Experimental values for the methoxyphenol isomers have been meticulously determined using a combination of static bomb combustion calorimetry and Calvet microcalorimetry.[7][8]
Data Summary: Thermochemical Properties of Methoxyphenol Isomers
| Property | 2-Methoxyphenol (ortho) | 3-Methoxyphenol (meta) | 4-Methoxyphenol (para) | Data Source |
| Gas-Phase ΔfH° (kJ·mol⁻¹) | -(246.1 ± 1.9) | -(240.4 ± 2.1) | -(229.7 ± 1.8) | [6][7][8] |
| Enthalpy of Vaporization (ΔvapH°) (kJ·mol⁻¹) | 56.4 (at 478K) | 75.2 ± 0.6 (at 298.15K) | 73.9 ± 0.5 (at 298.15K) | [7][9] |
Analysis of Enthalpies: The data clearly shows that 2-methoxyphenol is the most thermodynamically stable isomer , possessing the most negative enthalpy of formation.[7] This enhanced stability is a direct consequence of the intramolecular hydrogen bond.[3][10] This bond creates a quasi-six-membered ring structure, which lowers the overall potential energy of the molecule. The enthalpy of this intramolecular bond has been estimated to be around -26.6 kJ/mol.[4]
The meta and para isomers, lacking this stabilizing interaction, are energetically less favorable. The subtle difference between the meta and para isomers can be attributed to the interplay of inductive and resonance effects of the substituents on the aromatic ring.
Experimental Determination of Thermochemical Properties
The reliability of thermochemical data hinges on the precision of the experimental methods used for its determination. For compounds like methoxyphenols, two cornerstone techniques are combustion calorimetry and vapor pressure measurement.
Static Bomb Combustion Calorimetry
This technique is the gold standard for determining the enthalpy of combustion, from which the enthalpy of formation is derived. The causality behind this choice is its direct measurement of the energy released during a complete and well-defined chemical reaction.
Protocol: Determining Enthalpy of Combustion
-
Sample Preparation: A precisely weighed pellet (milligram-scale) of the methoxyphenol isomer is placed in a crucible within a high-pressure stainless-steel vessel, the "bomb."[11]
-
Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm to ensure complete combustion.
-
Calorimeter Assembly: The bomb is submerged in a known quantity of water in a thermally insulated container (the calorimeter). The system is allowed to reach thermal equilibrium.
-
Ignition & Measurement: The sample is ignited electrically. The combustion reaction releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise. This temperature change is measured with high-precision thermometers.[11]
-
Data Analysis: The heat capacity of the calorimeter system is predetermined by burning a standard substance (e.g., benzoic acid) with a known heat of combustion. The measured temperature rise for the methoxyphenol sample is then used to calculate its enthalpy of combustion.
-
Derivation of ΔfH°: The standard enthalpy of formation is calculated from the experimental enthalpy of combustion using Hess's Law, incorporating the known enthalpies of formation for the combustion products (CO₂ and H₂O).
Experimental Workflow: Combustion Calorimetry
Caption: Workflow for determining enthalpy of formation via combustion calorimetry.
Knudsen Effusion Method for Vapor Pressure
To convert condensed-phase enthalpies to the gas phase, the enthalpy of sublimation or vaporization is required. This is often determined by measuring the vapor pressure of the substance as a function of temperature. The Knudsen effusion method is particularly suited for low-volatility compounds like methoxyphenols.[12][13]
The choice of this method is dictated by its ability to create a near-equilibrium condition where the rate of mass loss through a small orifice is directly proportional to the vapor pressure.[14][15]
Protocol: Knudsen Effusion Vapor Pressure Measurement
-
Cell Preparation: A small amount of the sample (1-100 mg) is placed into a Knudsen cell, a small container with a precisely machined orifice of a known area.[14]
-
High Vacuum: The cell is placed in a high-vacuum chamber and heated to a specific, constant temperature.
-
Mass Loss Measurement: As the sample sublimes or evaporates, vapor effuses through the orifice. The rate of mass loss ( dm/dt ) is continuously measured by a highly sensitive microbalance.[12]
-
Vapor Pressure Calculation: The vapor pressure (P) at that temperature is calculated using the Knudsen equation: P = ( dm/dt ) * sqrt(2πRT/M) / A where R is the gas constant, T is the absolute temperature, M is the molar mass, and A is the orifice area.
-
Enthalpy Calculation: The experiment is repeated at several different temperatures. The enthalpy of sublimation/vaporization (Δsub/vapH°) is then derived from the slope of a Clausius-Clapeyron plot (ln(P) vs. 1/T).[13]
Experimental Setup: Knudsen Effusion
Caption: Schematic of a Knudsen effusion apparatus for vapor pressure measurement.
Computational Thermochemistry: Validation and Prediction
Alongside experimental work, computational chemistry provides invaluable insights and serves as a crucial validation tool.[7] High-level quantum chemical methods can predict thermochemical properties with an accuracy that often rivals experimental uncertainty.
Gaussian-3 (G3) Composite Methods
For molecules of this size, composite methods like Gaussian-3 (G3) and its variants (e.g., G3MP2) are the methods of choice.[16][17] They are not single calculations but rather a sequence of well-defined computations designed to approximate a very high level of theory at a manageable computational cost. This "self-validating" system works by systematically correcting for basis set deficiencies and electron correlation effects.
Workflow: G3MP2 Thermochemical Calculation The G3MP2 procedure involves a series of steps to arrive at a final, highly accurate energy (E₀).[16][18]
-
Geometry Optimization: The molecular structure is first optimized at the B3LYP/6-31G(d) or a similar level of theory.
-
Frequency Calculation: Vibrational frequencies are calculated at the same level to confirm the structure is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE).
-
Higher-Level Energy Calculations: A series of single-point energy calculations are performed on the optimized geometry using more sophisticated methods and larger basis sets (e.g., QCISD(T), MP2/G3MP2large).[16]
-
Composite Energy: The final G3MP2 energy is calculated by combining the energies from the different steps and adding empirical higher-level corrections (HLC) that account for remaining deficiencies.[16][17]
Computational Workflow: G3MP2 Method
Caption: The sequence of calculations in the G3MP2 composite method.
The excellent agreement between G3-calculated and experimentally determined enthalpies of formation for methoxyphenols gives high confidence in the data.[7][10]
Structure-Property Relationships: The Decisive Role of Hydrogen Bonding
The thermochemical data presented in Section 2 is a direct reflection of the underlying molecular structures. A logical analysis reveals the energetic consequences of the isomeric differences.
Caption: Influence of structural factors on the stability of methoxyphenol isomers.
-
Ortho Isomer: The intramolecular hydrogen bond is the dominant stabilizing factor. It locks the conformation, reduces the molecule's polarity, and significantly lowers its potential energy.[3][19] This also explains its lower enthalpy of vaporization compared to what might be expected, as one of the key sites for intermolecular hydrogen bonding (the -OH group) is already occupied.
-
Meta and Para Isomers: In the absence of intramolecular H-bonding, the relative stabilities are governed by weaker electronic effects. The interplay between the electron-donating resonance effect of the -OCH₃ group and the inductive effects of both substituents determines the final energy, resulting in higher (less negative) enthalpies of formation compared to the ortho isomer.[2]
Applications in Research and Development
The thermochemical data of methoxyphenol isomers is critical for:
-
Drug Development: Many pharmaceutical compounds contain the methoxyphenol moiety. Understanding its inherent stability is crucial for predicting degradation pathways, assessing shelf-life, and modeling drug-receptor interactions where hydrogen bonding plays a key role.[10]
-
Antioxidant Research: Phenolic compounds are well-known antioxidants. Their efficacy is related to the O-H Bond Dissociation Enthalpy (BDE). Thermochemical data is essential for calculating BDEs and predicting antioxidant activity.[20][21]
-
Combustion and Atmospheric Science: As products of biomass combustion, the stability and reaction enthalpies of methoxyphenols are vital inputs for models that predict the formation of pollutants and secondary organic aerosols in the atmosphere.[5][22]
Conclusion
The thermochemical properties of methoxyphenol isomers are a clear illustration of the profound impact of molecular structure on energetic stability. The presence of a single intramolecular hydrogen bond in 2-methoxyphenol makes it significantly more stable than its meta and para counterparts. This guide has detailed the robust experimental and computational methodologies that provide a self-validating system for determining these critical thermochemical parameters. For scientists and researchers, this data is not abstract; it provides a quantitative foundation for understanding reactivity, predicting behavior, and designing new molecules and materials with desired properties.
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Robichaud, D. J., et al. (2014). Thermal Decomposition Mechanisms of the Methoxyphenols: Formation of Phenol, Cyclopentadienone, Vinylacetylene, and Acetylene. The Journal of Physical Chemistry A.
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NIST. Phenol, 2-methoxy-. NIST Chemistry WebBook.
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Lyon, R. E., & Walters, R. N. (2012). A microscale combustion calorimeter study of gas phase combustion of polymers. ResearchGate.
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NIST. Phenol, 2-methoxy-4-propyl-. NIST Chemistry WebBook.
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Quora. (2017). Why does phenol and ortho methoxy phenol have same acidity?.
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Drago, R. S., et al. (1971). Enthalpy Change of Hydrogen Bond Formation between Ortho-Substituted Phenols and Aliphatic Amines. Journal of the American Chemical Society.
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Chemistry Stack Exchange. (2020). What is the relationship between entropy and heat capacity?.
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Dorofeeva, O. V., & Ryzhova, O. N. (2016). Enthalpy of Formation and O–H Bond Dissociation Enthalpy of Phenol: Inconsistency between Theory and Experiment. The Journal of Physical Chemistry A.
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Dorofeeva, O. V., & Ryzhova, O. N. (2016). Enthalpy of Formation and O-H Bond Dissociation Enthalpy of Phenol: Inconsistency between Theory and Experiment. PubMed.
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Fujii, A., et al. (2001). Possible rotational and structural isomers of methoxyphenol. ResearchGate.
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Smith, B. J., & Radom, L. (1995). Heats of formation from G2, G2(MP2), and G2(MP2,SVP) total energies. ResearchGate.
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Ren, T., et al. (2013). Synthesis of poly(p-methoxyphenol) and evaluation of its antioxidation behavior as an antioxidant in several ester oils. ResearchGate.
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An In-Depth Technical Guide to the Potential Biological Activities of 3-(2-Methoxyethoxy)phenol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the hypothesized biological activities of the phenolic compound 3-(2-Methoxyethoxy)phenol. While direct experimental data on this specific molecule is limited in current scientific literature, its structural features—a phenolic hydroxyl group and a methoxyethoxy side chain—allow for informed predictions of its potential pharmacological effects. This document will, therefore, serve as a roadmap for researchers, outlining the scientific basis for these hypotheses and providing detailed, field-proven methodologies for their systematic investigation.
Introduction: The Promise of Phenolic Compounds
Phenolic compounds are a diverse group of secondary metabolites found throughout the plant kingdom, renowned for their broad spectrum of biological activities.[1][2] Their therapeutic potential, which includes antioxidant, anti-inflammatory, antimicrobial, and anticancer effects, is largely attributed to the reactivity of the phenol hydroxyl group.[1][2][3] The substitution pattern on the aromatic ring, including the presence of methoxy groups and other side chains, can significantly modulate this activity, influencing factors such as lipophilicity, bioavailability, and target specificity.[4][5] this compound, with its unique combination of a free phenolic hydroxyl and a flexible, polar methoxyethoxy side chain, presents an intriguing candidate for novel drug discovery and development.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to predicting its biological behavior and designing relevant experimental protocols.
| Property | Value/Prediction | Source/Method |
| Molecular Formula | C9H12O3 | [6] |
| Molecular Weight | 168.19 g/mol | [6] |
| Appearance | Predicted to be a liquid or low-melting solid | Based on similar phenolic ethers |
| Solubility | Predicted to be soluble in organic solvents and moderately soluble in aqueous solutions | The phenolic hydroxyl group and ether linkages contribute to polarity. |
| Lipophilicity (LogP) | Predicted to be moderately lipophilic | The methoxyethoxy side chain increases lipophilicity compared to simpler phenols. |
Hypothesized Biological Activities and Proposed Investigational Workflows
Based on the structure-activity relationships of analogous phenolic compounds, we can postulate several key biological activities for this compound. The following sections will detail these hypotheses and provide robust experimental frameworks for their validation.
Antioxidant Activity
Scientific Rationale: The phenolic hydroxyl group is a hallmark of antioxidant activity, capable of donating a hydrogen atom to neutralize free radicals.[7] The position and nature of other substituents on the benzene ring can influence this radical-scavenging ability.[8][9] The methoxy group in the meta position relative to the hydroxyl group in this compound may have a modest influence on its antioxidant potential compared to ortho or para substitutions.[7]
Experimental Workflow for Antioxidant Activity Screening:
Caption: Workflow for assessing the antioxidant potential of this compound.
Detailed Protocols:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).
-
Create a series of dilutions of the test compound.
-
In a 96-well plate, add a fixed volume of DPPH solution to each well containing the test compound dilutions.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
-
-
Cellular Antioxidant Activity (CAA) Assay:
-
Culture a suitable cell line (e.g., HaCaT keratinocytes) in a 96-well plate.[10]
-
Treat the cells with various concentrations of this compound for a specified period.
-
Induce oxidative stress by adding a pro-oxidant agent (e.g., H2O2).[10]
-
Assess cell viability using an appropriate method, such as the Sulforhodamine B (SRB) assay.[10]
-
Determine the concentration of the compound that provides 50% protection against oxidative stress-induced cell death.
-
Anti-inflammatory Activity
Scientific Rationale: Many phenolic compounds exhibit anti-inflammatory properties by modulating key signaling pathways, such as the NF-κB and MAPK pathways, and inhibiting the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines.[11] The structural similarity to guaiacol, a known anti-inflammatory agent, further supports this hypothesis for this compound.
Signaling Pathway for Inflammation:
Caption: A stepwise approach to evaluate the antimicrobial effects of this compound.
Detailed Protocols:
-
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC):
-
Prepare a twofold serial dilution of this compound in a 96-well microtiter plate with appropriate growth medium.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Include positive (microorganism without compound) and negative (medium only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).
-
The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.
-
-
Biofilm Inhibition Assay:
-
Grow the test microorganism in a 96-well plate in the presence of sub-MIC concentrations of this compound.
-
After incubation, wash the wells to remove planktonic cells.
-
Stain the adherent biofilm with crystal violet.
-
Solubilize the stain and measure the absorbance to quantify the biofilm biomass.
-
Calculate the percentage of biofilm inhibition compared to the untreated control.
-
Anticancer Activity
Scientific Rationale: Numerous phenolic compounds have demonstrated anticancer properties through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis. [3][12]The potential of this compound to modulate cellular signaling pathways, as discussed in the context of inflammation, may also contribute to its anticancer effects.
Experimental Workflow for Anticancer Activity Evaluation:
-
Cytotoxicity Screening using MTT Assay:
-
Seed various cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) and a non-cancerous control cell line in 96-well plates. [13] 2. Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals and measure the absorbance.
-
Calculate the percentage of cell viability and determine the IC50 value for each cell line and time point.
-
-
Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining):
-
Treat cancer cells with this compound at its IC50 concentration.
-
After treatment, harvest the cells and wash them with binding buffer.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Synthesis of this compound
The availability of high-purity this compound is crucial for reliable biological testing. A plausible synthetic route involves the Williamson ether synthesis. [14] Proposed Synthetic Scheme:
Caption: Proposed synthesis of this compound.
This reaction involves the deprotonation of one of the hydroxyl groups of resorcinol by a base, followed by nucleophilic attack on 2-chloroethyl methyl ether. [14]Purification can be achieved through distillation or column chromatography.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, molecule with the potential for a range of beneficial biological activities. This guide has laid out a scientifically-grounded framework for the systematic investigation of its antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. The proposed experimental workflows provide clear, actionable protocols for researchers to validate these hypotheses.
Future research should focus on:
-
In vivo studies: If promising in vitro activity is observed, further investigation in animal models will be necessary to assess efficacy, pharmacokinetics, and safety.
-
Mechanism of action studies: Deeper investigation into the specific molecular targets and signaling pathways affected by this compound will be crucial for understanding its therapeutic potential.
-
Structure-activity relationship (SAR) studies: Synthesis and evaluation of derivatives of this compound will help to optimize its biological activity and develop more potent and selective compounds.
The exploration of this compound and its analogs could lead to the development of novel therapeutic agents for a variety of diseases, underscoring the continued importance of natural product-inspired drug discovery.
References
A comprehensive list of references will be compiled upon the completion of the experimental work outlined in this guide. The citations provided in the text serve as a foundational basis for the proposed research.
Sources
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- 4. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. US20010014697A1 - Process for the preparation of 2-methoxyethoxy-benzenes and novel 2-methoxyethoxy-benzyl cyanides - Google Patents [patents.google.com]
Methodological & Application
Application Note & Protocol: Selective Mono-O-Alkylation of Resorcinol for the Synthesis of 3-(2-Methoxyethoxy)phenol
Introduction: The Challenge of Selective Synthesis
3-(2-Methoxyethoxy)phenol is a valuable building block in organic synthesis, notably utilized in the development of novel herbicides and pharmaceutical agents, including non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1] Its synthesis, however, presents a classic chemical challenge: the selective mono-alkylation of a symmetric dihydric phenol, resorcinol. The two hydroxyl groups on the resorcinol ring possess similar reactivity, creating a propensity for the formation of a mixture of the desired mono-ether, the di-ether byproduct, and unreacted starting material. Furthermore, competitive C-alkylation can occur under certain conditions, further complicating the product profile.[2][3][4]
This application note provides a robust and reproducible protocol for the synthesis of this compound from resorcinol via a modified Williamson ether synthesis.[5][6] We will detail a methodology that leverages precise control over stoichiometry and reaction conditions to favor the desired mono-alkylation product. The causality behind each experimental step is explained to provide researchers with a deep understanding of the process, ensuring both high yield and purity. This protocol is designed to be self-validating through in-process controls and rigorous final product characterization.
Reaction Scheme and Mechanism
The synthesis proceeds via the Williamson ether synthesis, a cornerstone S_N2 reaction in organic chemistry.[6] The mechanism involves two primary steps:
-
Deprotonation: The more acidic phenolic proton of resorcinol is abstracted by a base (potassium carbonate) to form a resonance-stabilized phenoxide ion. This step is critical as it generates the potent nucleophile required for the subsequent step.
-
Nucleophilic Substitution (S_N2): The resulting phenoxide ion attacks the electrophilic carbon of the alkylating agent, 2-bromoethyl methyl ether. This backside attack displaces the bromide leaving group in a concerted mechanism, forming the C-O ether bond.[5]
Reaction Scheme:
(Self-generated image, not from search results) Resorcinol reacts with 2-bromoethyl methyl ether in the presence of potassium carbonate to yield this compound.
To achieve high selectivity for the mono-alkylated product, this protocol employs a slight excess of resorcinol relative to the alkylating agent. This stoichiometric imbalance ensures that the alkylating agent is more likely to encounter an unreacted resorcinol molecule than a mono-alkylated phenoxide, thereby statistically suppressing the formation of the di-alkylated byproduct.
Detailed Experimental Protocol
This protocol is designed for a 0.1 mole scale synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Purity | Supplier Notes |
| Resorcinol | C₆H₆O₂ | 110.11 | 13.2 g | 0.12 | >99% | Store protected from light and air.[7] |
| 2-Bromoethyl methyl ether | C₃H₇BrO | 138.99 | 13.9 g (9.8 mL) | 0.10 | >98% | Corrosive, lachrymator. Handle with care. |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 20.7 g | 0.15 | >99%, anhydrous | Finely powdered/milled for max surface area. |
| Acetone | C₃H₆O | 58.08 | 250 mL | - | ACS Grade, anhydrous | |
| Diethyl Ether | C₄H₁₀O | 74.12 | 300 mL | - | ACS Grade | For extraction. |
| Hydrochloric Acid (HCl) | HCl | 36.46 | ~15 mL | - | 2 M Aqueous Solution | For neutralization. |
| Brine (Saturated NaCl) | NaCl | 58.44 | 100 mL | - | Saturated Aqueous | For washing. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~10 g | - | For drying. |
Equipment
-
500 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Dropping funnel (125 mL)
-
Nitrogen gas inlet and bubbler
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Synthesis Workflow Diagram
Sources
- 1. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. shop.chemsupply.com.au [shop.chemsupply.com.au]
Application Notes and Protocols: Williamson Ether Synthesis of 3-(2-Methoxyethoxy)phenol
Abstract
This document provides a comprehensive guide for the synthesis of 3-(2-Methoxyethoxy)phenol via the Williamson ether synthesis. The protocol is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step methodology grounded in established chemical principles. The narrative emphasizes not only the procedural aspects but also the underlying causality for experimental choices, ensuring both reproducibility and a deeper understanding of the reaction. This guide includes detailed safety protocols, reagent specifications, reaction setup, workup, purification, and characterization considerations.
Introduction
The Williamson ether synthesis, a cornerstone of organic chemistry since its development by Alexander Williamson in 1850, remains a premier method for the preparation of both symmetrical and unsymmetrical ethers.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, wherein an alkoxide or phenoxide ion acts as a nucleophile, displacing a halide or other suitable leaving group from an organohalide or organosulfonate.[1][3][4] Its broad scope and reliability have cemented its use in both academic and industrial settings.[1]
This application note specifically details the synthesis of this compound, an aryl ether with potential applications as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. The protocol employs 3-hydroxyphenol (resorcinol) and 2-bromoethyl methyl ether as the primary reactants. The phenolic proton of 3-hydroxyphenol is sufficiently acidic to be deprotonated by a suitable base, forming a phenoxide nucleophile that subsequently attacks the primary alkyl bromide.
Reaction Scheme
The overall transformation is depicted below:
3-Hydroxyphenol + 2-Bromoethyl methyl ether → this compound + Salt Byproduct
The choice of reactants is critical for the success of a Williamson ether synthesis. The use of a primary alkyl halide, 2-bromoethyl methyl ether, is ideal as it minimizes the competing E2 elimination reaction that can be problematic with secondary and tertiary halides.[3][4][5]
Mechanistic Overview
The reaction proceeds in two primary steps:
-
Deprotonation: A base is used to abstract the acidic phenolic proton from 3-hydroxyphenol, generating the corresponding phenoxide ion. The choice of base is critical; strong bases like sodium hydride (NaH) are highly effective for deprotonating alcohols and phenols to drive the reaction forward.[3][5][6] Weaker bases such as potassium carbonate can also be employed, often requiring higher temperatures.[2][7]
-
Nucleophilic Attack (SN2): The resulting phenoxide ion, a potent nucleophile, attacks the electrophilic carbon atom of 2-bromoethyl methyl ether. This occurs in a concerted fashion, where the carbon-oxygen bond forms simultaneously with the cleavage of the carbon-bromine bond, inverting the stereochemistry at the carbon center if it were chiral.[1][3]
Diagram of the Williamson Ether Synthesis Mechanism
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocol
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. | Supplier |
| 3-Hydroxyphenol | C₆H₆O₂ | 110.11 | 5.51 g | 50.0 | 1.0 | Sigma-Aldrich |
| Sodium Hydride (60% in oil) | NaH | 24.00 | 2.20 g | 55.0 | 1.1 | Fisher Scientific |
| 2-Bromoethyl methyl ether | C₃H₇BrO | 138.99 | 7.64 g (5.17 mL) | 55.0 | 1.1 | Acros Organics |
| Anhydrous Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 100 mL | - | - | J.T. Baker |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - | - | VWR |
| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | As needed | - | - | LabChem |
| Brine | NaCl | 58.44 | As needed | - | - | LabChem |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | - | EMD Millipore |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen/Argon inlet
-
Septa
-
Syringes and needles
-
Heating mantle with temperature controller
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for extraction and purification
-
Column chromatography setup (Silica gel)
Safety Precautions
-
Sodium Hydride (NaH): A highly reactive and flammable solid. It reacts violently with water to produce flammable hydrogen gas.[8][9][10][11] Handle only under an inert atmosphere (e.g., nitrogen or argon).[10] Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety goggles, and gloves.[9] In case of fire, use a Class D fire extinguisher (dry powder, sand, or soda ash); DO NOT USE WATER, CO₂, or foam .[8]
-
2-Bromoethyl methyl ether: Flammable liquid and vapor.[12][13] It is harmful if swallowed and causes skin and serious eye irritation.[12][13][14] It is also a lachrymator.[13] Handle in a well-ventilated fume hood and wear appropriate PPE.[12][14]
-
3-Hydroxyphenol (Resorcinol): Harmful if swallowed and causes skin and eye irritation.[15][16] Can be absorbed through the skin.[15] Avoid creating dust. May discolor on exposure to air or light.[15]
-
Dimethylformamide (DMF): A combustible liquid. Handle in a fume hood.
-
Diethyl Ether: Extremely flammable. Ensure no ignition sources are present during handling.
Step-by-Step Procedure
Reaction Setup Workflow
Caption: Step-by-step experimental workflow for the synthesis.
-
Preparation: Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen or argon to maintain an anhydrous environment.
-
Reagent Addition: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 3-hydroxyphenol (5.51 g, 50.0 mmol) and anhydrous DMF (100 mL). Stir the mixture until the solid dissolves.
-
Deprotonation: Cool the flask to 0 °C using an ice-water bath. Carefully add the sodium hydride (60% dispersion in mineral oil, 2.20 g, 55.0 mmol) in small portions over 15-20 minutes.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of the phenoxide may be observed as a change in the solution's appearance.
-
Alkylation: While maintaining the temperature at 0 °C, add 2-bromoethyl methyl ether (5.17 mL, 55.0 mmol) dropwise via syringe over 10-15 minutes.
-
Causality Note: The dropwise addition of the electrophile controls the initial exothermic SN2 reaction. Maintaining a low temperature minimizes potential side reactions.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60 °C using a heating mantle and let it stir for 4-6 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the 3-hydroxyphenol spot indicates the reaction is nearing completion.
-
Workup: a. Once the reaction is complete, cool the flask back down to 0 °C in an ice bath. b. Slowly and carefully quench the reaction by adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. This will neutralize any unreacted sodium hydride. c. Transfer the mixture to a 500 mL separatory funnel and add 100 mL of diethyl ether and 100 mL of water. Shake the funnel vigorously, venting frequently. d. Separate the layers. Extract the aqueous layer two more times with 50 mL portions of diethyl ether. e. Combine the organic extracts and wash them sequentially with 100 mL of water and 100 mL of brine.
-
Causality Note: The aqueous washes remove the DMF solvent and inorganic salts (NaBr, excess NH₄Cl) from the organic layer.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
Purification
The crude product, likely a viscous oil or semi-solid, can be purified by flash column chromatography on silica gel.
-
Column Preparation: Pack a glass column with silica gel using a suitable solvent system (e.g., starting with 10% ethyl acetate in hexanes and gradually increasing the polarity to 30-40% ethyl acetate).
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elution: Elute the column with the solvent gradient. Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons, the two methylene groups of the ethoxy chain, and the methoxy group protons. The integration of these signals should correspond to the number of protons in the structure.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display the correct number of signals corresponding to the unique carbon atoms in the molecule.
-
IR (Infrared) Spectroscopy: Look for the characteristic C-O-C stretching vibrations of the ether linkages and the aromatic C=C stretching bands. The broad O-H stretch from the starting material should be absent.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
Conclusion
The Williamson ether synthesis provides a reliable and high-yielding route to this compound from readily available starting materials. Careful control of reaction conditions, particularly the maintenance of an inert and anhydrous atmosphere and controlled temperature, is paramount for safety and success. The protocol outlined in this document, when followed with the appropriate safety measures, offers a robust method for the synthesis of this and similar aryl ethers for research and development applications.
References
- Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 2-Bromoethyl methyl ether.
- Reddy, P. et al. (n.d.). A Facile Process for the Preparation of 2-Bromoethyl Methyl Ether. ACS Publications.
- Apollo Scientific. (2022, September 16). 2-Bromoethyl methyl ether - Safety Data Sheet.
- ChemicalBook. (2025, September 27). 2-Bromoethyl ethyl ether - Safety Data Sheet.
- Loba Chemie. (n.d.). 111710 - Sodium hydride, 60% dispersion in mineral oil - Safety Data Sheet.
- National Institutes of Health. (n.d.). 2-Bromoethyl methyl ether. PubChem.
- ChemBK. (n.d.). 3-hydroxyphenol.
- CDH Fine Chemical. (n.d.). Sodium Hydride CAS No 7646-69-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Sigma-Aldrich. (n.d.). 2-Bromoethyl methyl ether 6482-24-2.
- Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
- (n.d.). Williamson Ether Synthesis. Name Reactions in Organic Synthesis.
- (n.d.). The Williamson Ether Synthesis. Chemistry Steps.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Sigma-Aldrich. (2025, December 23). SAFETY DATA SHEET: Sodium hydride.
- Ottokemi. (n.d.). 2-Bromoethyl methyl ether, 97% 6482-24-2 India.
- Fisher Scientific. (2008, January 8). SAFETY DATA SHEET: Sodium hydride.
- Physics Wallah. (n.d.). Reaction Mechanism of Williamson's synthesis.
- Sigma-Aldrich. (n.d.). 2-Bromoethyl methyl ether 6482-24-2.
- Google Patents. (n.d.). CN101671238B - Preparation method of 2-bromoethyl methyl ether.
- Spectrum Chemical. (2015, June 10). SAFETY DATA SHEET: RESORCINOL.
- (n.d.). The Williamson Ether Synthesis.
- ResearchGate. (2025, August 7). A Facile Process for the Preparation of 2-Bromoethyl Methyl Ether.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: Ethanone, 1-(3-hydroxyphenyl)-.
- (n.d.). The Williamson ether synthesis.
- University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.
- Utah Tech University. (n.d.). Williamson Ether Synthesis.
- University of Calgary. (n.d.). Ch24: ArOH to ArOR.
- Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
- Reddit. (2025, February 27). Williamson Ether synthesis. r/OrganicChemistry.
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Application Notes & Protocols: The Role of 4-(2-Methoxyethyl)phenol as a Key Intermediate in the Synthesis of Metoprolol
Abstract
Metoprolol is a cardioselective β-1 adrenergic receptor blocker, pivotal in the clinical management of cardiovascular diseases such as hypertension, angina pectoris, and heart failure. Its synthesis is a well-established process in pharmaceutical manufacturing, critically hinging on the use of a specific phenolic precursor. This document provides a detailed technical guide on the synthesis of Metoprolol, focusing on the application of 4-(2-methoxyethyl)phenol as the key starting intermediate. While the topic query mentioned 3-(2-Methoxyethoxy)phenol, it is scientifically established that the para-substituted isomer, 4-(2-methoxyethyl)phenol, is the correct and industrially utilized precursor for synthesizing the pharmacologically active molecule.[1][2][3] We will elucidate the synthetic pathway, provide step-by-step laboratory protocols, and discuss the critical process parameters that ensure high yield and purity of the final Active Pharmaceutical Ingredient (API).
Introduction: The Strategic Importance of 4-(2-Methoxyethyl)phenol
The chemical structure of Metoprolol is (±)-1-(isopropylamino)-3-[p -(2-methoxyethyl)phenoxy]-2-propanol. The prefix "p " (para) signifies the 1,4-substitution pattern on the benzene ring, which is essential for its selective binding to the β-1 adrenergic receptor. The synthesis, therefore, logically commences from a phenol bearing the 4-(2-methoxyethyl) side chain.
The industrial synthesis of Metoprolol from this intermediate is an elegant and efficient two-step process:
-
Epoxidation: A Williamson ether synthesis reaction between 4-(2-methoxyethyl)phenol and epichlorohydrin under basic conditions to form the crucial epoxide intermediate, 1-(2,3-epoxypropoxy)-4-(2-methoxyethyl)-benzene.[1]
-
Amination: Nucleophilic ring-opening of the epoxide by isopropylamine to yield the Metoprolol base.[1]
This pathway is favored for its robustness, high yields, and the use of readily available, cost-effective reagents. A significant advantage of modern protocols is the use of water as a solvent in the first step, which greatly improves the environmental and safety profile of the manufacturing process.[1]
Synthetic Workflow and Chemical Principles
Overall Synthetic Pathway
The transformation from the starting phenol to the final pharmaceutical salt is a streamlined process. The workflow ensures that the critical structural elements of Metoprolol are assembled with high fidelity.
Sources
Application Notes and Protocols for the O-alkylation of 3-hydroxyphenol with 2-methoxyethyl halide
Abstract
This technical guide provides a comprehensive overview and a detailed, field-proven protocol for the selective O-alkylation of 3-hydroxyphenol (resorcinol) with a 2-methoxyethyl halide to synthesize 3-(2-methoxyethoxy)phenol. This transformation is a specific application of the Williamson ether synthesis, a cornerstone reaction in organic chemistry for forming ether linkages.[1] The resulting product is a valuable intermediate in the synthesis of various fine chemicals, pharmaceutical agents, and materials. This document delves into the reaction mechanism, explains the rationale behind the selection of reagents and conditions, provides a step-by-step experimental workflow, outlines product characterization, and offers troubleshooting guidance. It is intended for researchers, chemists, and drug development professionals seeking to perform this synthesis with high efficiency and selectivity.
Scientific Principles and Mechanistic Rationale
The O-alkylation of a phenol is most reliably achieved through the Williamson ether synthesis, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3] The success of this reaction, especially with a difunctional starting material like 3-hydroxyphenol, hinges on a clear understanding of the underlying principles to favor the desired mono-O-alkylated product over potential side-products.
The SN2 Reaction Pathway
The reaction can be dissected into two primary steps:
-
Deprotonation: The phenolic hydroxyl group is weakly acidic. A base is used to abstract the proton, generating a highly nucleophilic phenoxide anion.[4] The resonance stabilization of the phenoxide anion is key to its formation.
-
Nucleophilic Attack: The newly formed phenoxide anion attacks the electrophilic carbon atom of the 2-methoxyethyl halide, displacing the halide leaving group. This concerted, single-step process forms the C-O ether bond and inverts the stereochemistry at the electrophilic carbon (though this is not relevant for the achiral alkyl halide used here).[2][4]
Caption: The two-step mechanism of the Williamson ether synthesis.
Causality Behind Experimental Design
Achieving high yield and selectivity in the mono-alkylation of 3-hydroxyphenol requires careful selection of reaction parameters.
-
Choice of Base: While strong bases like sodium hydride (NaH) can be used, they increase the risk of dialkylation. A moderately weak inorganic base like potassium carbonate (K₂CO₃) is often preferred.[1][5] It is strong enough to deprotonate the phenol but its limited solubility in many organic solvents helps to maintain a low, steady concentration of the highly reactive phenoxide, thereby favoring mono-alkylation.
-
Stoichiometry Control: To prevent the formation of the dialkylated ether, it is common to use a slight excess of 3-hydroxyphenol relative to the alkylating agent. However, for complete conversion of the limiting reagent, a slight excess of the 2-methoxyethyl halide (e.g., 1.0-1.2 equivalents) can be employed, with the understanding that unreacted 3-hydroxyphenol will need to be removed during workup.
-
Solvent Selection: Polar aprotic solvents such as acetone, 2-butanone (MEK), dimethylformamide (DMF), or acetonitrile are ideal. These solvents effectively solvate the potassium counter-ion but do not form strong hydrogen bonds with the phenoxide nucleophile, leaving it "naked" and highly reactive for the SN2 attack.[4] Protic solvents (e.g., ethanol, water) are generally avoided as they can solvate the phenoxide, reducing its nucleophilicity and potentially promoting competitive C-alkylation.[4]
-
Temperature Management: The reaction is typically heated to increase the rate. A temperature range of 60-80°C is common when using solvents like acetone or acetonitrile.[5] Excessively high temperatures should be avoided as they can promote side reactions.
Potential Side Reactions
-
Di-O-alkylation: The primary side reaction is the alkylation of the second hydroxyl group of the mono-alkylated product. This is minimized by controlling stoichiometry and the choice of base.
-
C-Alkylation: Phenoxides are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring (ortho and para positions).[4] However, O-alkylation is kinetically favored under the polar aprotic conditions described. C-alkylation becomes more competitive in protic solvents or at higher temperatures.[4][6]
Experimental Protocol: Synthesis of this compound
This protocol describes a robust procedure for the selective mono-O-alkylation of 3-hydroxyphenol.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount | Purity | Notes |
| 3-Hydroxyphenol | 110.11 | 1.0 | 5.51 g | >99% | Also known as Resorcinol. Hygroscopic. |
| 2-Bromo-1-methoxyethane | 138.99 | 1.1 | 7.64 g (5.0 mL) | >98% | Alkylating agent. Lachrymator. |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.5 | 10.37 g | >99% | Anhydrous, finely powdered. |
| Acetone | - | - | 100 mL | Anhydrous | Reaction solvent. |
| Diethyl Ether | - | - | ~200 mL | ACS Grade | For extraction. |
| 1 M Sodium Hydroxide (NaOH) | - | - | ~100 mL | - | For workup. |
| Saturated NaCl (Brine) | - | - | ~50 mL | - | For workup. |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | - | Drying agent. |
Safety Precautions: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. 2-Bromo-1-methoxyethane is a lachrymator and irritant. 3-Hydroxyphenol is harmful if swallowed.
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxyphenol (5.51 g, 50.0 mmol) and anhydrous potassium carbonate (10.37 g, 75.0 mmol).
-
Solvent Addition: Add 100 mL of anhydrous acetone to the flask.
-
Initiate Reaction: Begin vigorous stirring of the suspension. Add 2-bromo-1-methoxyethane (7.64 g, 55.0 mmol) to the mixture using a syringe or dropping funnel.
-
Heating: Heat the reaction mixture to a gentle reflux (approx. 56°C for acetone) using a heating mantle.
-
Reaction Monitoring: Allow the reaction to proceed for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the 3-hydroxyphenol spot (visualized with a UV lamp or iodine staining) indicates reaction completion.
-
Work-up - Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of celite using a Büchner funnel to remove the inorganic salts (K₂CO₃, KBr, KHCO₃). Wash the filter cake with a small amount of acetone (~20 mL).
-
Work-up - Concentration: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone.
-
Work-up - Extraction: Dissolve the resulting residue in diethyl ether (~100 mL) and transfer it to a 250 mL separatory funnel. Wash the organic layer with 1 M aqueous NaOH (2 x 50 mL) to remove any unreacted 3-hydroxyphenol.
-
Work-up - Washing: Wash the organic layer with saturated aqueous NaCl (brine, 1 x 50 mL).
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product, this compound, can be purified by vacuum distillation or flash column chromatography on silica gel if necessary to obtain a high-purity final product.
Caption: A typical experimental workflow for the synthesis of this compound.
Product Characterization
Confirming the identity and purity of the synthesized this compound is a critical self-validating step. The following data provides a reference for characterization.
| Technique | Expected Data for this compound |
| ¹H NMR | δ (ppm) in CDCl₃: ~7.1 (t, 1H, Ar-H), ~6.5-6.4 (m, 3H, Ar-H), ~4.1 (t, 2H, -O-CH₂-), ~3.7 (t, 2H, -CH₂-OCH₃), ~3.4 (s, 3H, -OCH₃). A broad singlet for the remaining phenolic -OH is also expected. |
| ¹³C NMR | δ (ppm) in CDCl₃: ~160 (Ar C-O), ~157 (Ar C-OH), ~130 (Ar C-H), ~108 (Ar C-H), ~106 (Ar C-H), ~102 (Ar C-H), ~71 (-CH₂-OCH₃), ~68 (-O-CH₂-), ~59 (-OCH₃). |
| IR (Infrared) | ν (cm⁻¹): Broad peak ~3400 (O-H stretch), ~3050 (Ar C-H stretch), ~2900 (Aliphatic C-H stretch), ~1600, 1490 (C=C aromatic stretch), ~1120 (C-O ether stretch). |
| Mass Spec. (MS) | Expected m/z for C₉H₁₂O₃: [M]⁺ = 168.08. |
Note: Exact chemical shifts (δ) and coupling constants (J) in NMR may vary slightly depending on the solvent and instrument used.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient reaction time or temperature. Inactive reagents (e.g., wet solvent/base). | Extend reaction time. Ensure anhydrous conditions. Use freshly powdered K₂CO₃. |
| Low Yield | Inefficient workup (product loss during extraction). Formation of side products. | Ensure complete extraction. Check pH during NaOH wash. Optimize stoichiometry and temperature. |
| Di-alkylation Product Observed | Base is too strong or used in large excess. High concentration of alkylating agent. | Switch to a weaker base like K₂CO₃. Use a slight excess of 3-hydroxyphenol. |
| Product Contaminated with Starting Material | Incomplete reaction. Inefficient NaOH wash during workup. | Ensure reaction goes to completion via TLC. Perform the 1 M NaOH wash thoroughly to remove acidic phenol. |
References
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PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. [Link][4]
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ResearchGate. (2021). Organic base catalyzed O-alkylation of phenols under solvent-free condition. [Link][7]
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Dermer, O. C. (1934). Williamson Ether Synthesis. Chemical Reviews. [Link]
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Durst, H. D., & Gokel, G. W. The Williamson Ether Synthesis. Experimental Organic Chemistry. [Link][8]
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MDPI. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. [Link][9]
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Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link][2]
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Williamson, A. (1850). The Williamson Ether Synthesis. [Link][1]
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Chemistry LibreTexts. (2023). Williamson Ether Synthesis. [Link][3]
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PubMed Central. (2023). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. [Link][10]
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Exporter China. (2024). What Is the Mechanism of Phenol Alkylation?[Link][11]
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YouTube. (2017). Organic Chemistry - Spectroscopy - 3-Methoxyphenol. [Link][12]
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National Institutes of Health. (2022). Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies. [Link][13]
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National Institutes of Health. (2007). Alkylation of phenol: a mechanistic view. [Link][6]
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ResearchGate. (2008). The Desymmetrisation of Resorcinol: The Synthesis of Resorcinol Monoalkyl Ethers. [Link][16]
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ResearchGate. (2023). Synthesis of 3-(3,5-dimethoxyphenoxy)phenol. [Link][17]
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ResearchGate. (2015). Alkylation of resorcinol with tertiary butanol over zeolite catalysts: Shape selectivity vs acidity. [Link][18]
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Google Patents. Process for O-alkylation of phenolic compounds. [19]
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Salorinne, K., et al. (2011). Synthesis and characterization of the O-alkylation products of resorcinarene. Journal of Physical Organic Chemistry. [Link][20]
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Encyclopedia.pub. (2023). Synthesis of m-Aryloxy Phenols. [Link][22]
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Semantic Scholar. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. [Link][23]
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Google Patents. Process for preparing resorcinol monoethers. [24]
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Application Notes & Protocols: Electrophilic Aromatic Substitution of 3-(2-Methoxyethoxy)phenol
Abstract
This technical guide provides a comprehensive overview of the reactivity of 3-(2-methoxyethoxy)phenol towards various electrophiles. As a disubstituted phenol, its unique electronic properties, governed by a strongly activating hydroxyl group and a moderately activating methoxyethoxy group, dictate a predictable yet nuanced regioselectivity in electrophilic aromatic substitution (EAS) reactions. This document elucidates the theoretical basis for this reactivity, offering detailed, field-proven protocols for key transformations including formylation, nitration, and halogenation. By explaining the causality behind experimental choices and providing self-validating methodologies, this guide serves as an essential resource for researchers, medicinal chemists, and drug development professionals aiming to utilize this compound as a versatile building block in organic synthesis.
Molecular Structure and Predicted Reactivity
This compound is an electron-rich aromatic system. The reactivity and regioselectivity of the benzene ring are governed by the cumulative electronic effects of its two substituents: the hydroxyl (-OH) group at C1 and the methoxyethoxy (-OR) group at C3.
Substituent Effects on the Aromatic Ring
-
Hydroxyl (-OH) Group: The -OH group is a powerful activating group for electrophilic aromatic substitution.[1][2][3] It donates electron density to the ring through a strong resonance effect (+R), which far outweighs its inductive electron-withdrawing effect (-I).[2][4] This donation significantly increases the nucleophilicity of the ring and stabilizes the positive charge in the arenium ion intermediate formed during substitution. The -OH group is a strong ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (C2, C6) and opposite (C4) to it.[1][3][5]
-
Methoxyethoxy (-OCH₂CH₂OCH₃) Group: As an alkoxy group, the methoxyethoxy substituent is also an activating, ortho, para-director.[6][7][8] Similar to the hydroxyl group, the oxygen atom adjacent to the ring donates electron density via resonance (+R), activating the positions ortho (C2, C4) and para (C6) to itself.[7][8]
Regioselectivity: A Cooperative Directing Effect
The substituents are positioned meta to each other, leading to a cooperative or reinforcing effect on the regioselectivity of substitution.[9] Both groups activate the same positions on the aromatic ring, making them highly susceptible to electrophilic attack.
-
Position C2: ortho to the -OH group and ortho to the -OCH₂CH₂OCH₃ group.
-
Position C4: para to the -OH group and ortho to the -OCH₂CH₂OCH₃ group.
-
Position C6: ortho to the -OH group and para to the -OCH₂CH₂OCH₃ group.
Therefore, electrophilic attack is strongly favored at positions 2, 4, and 6. The hydroxyl group is a more powerful activator than the alkoxy group, suggesting it will exert the dominant influence.[4] Steric hindrance from the somewhat bulky methoxyethoxy group may slightly disfavor attack at the C2 position compared to C4 and C6. The final product distribution will depend on the specific electrophile and reaction conditions.
Application Protocols for Electrophilic Formylation
Aromatic formylation introduces an aldehyde (-CHO) group, a versatile handle for further synthetic transformations. Due to the high electron density of the substrate, formylation can be achieved under relatively mild conditions.[10] The Vilsmeier-Haack and Duff reactions are standard, reliable methods.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction utilizes a pre-formed Vilsmeier reagent, typically (chloromethylene)dimethyliminium chloride, generated from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[11][12][13] This weak electrophile is highly effective for electron-rich aromatic compounds.[12][14]
Causality of Experimental Choices:
-
Reagent: The Vilsmeier reagent is a mild electrophile, which helps prevent over-reaction or degradation of the sensitive phenol substrate.
-
Solvent: DMF serves as both a reagent and the solvent, maximizing the concentration of the active electrophile.
-
Temperature: The initial formation of the Vilsmeier reagent is performed at low temperatures (0 °C) to control the exothermic reaction. The subsequent formylation is run at room temperature to provide sufficient energy for the electrophilic attack without causing decomposition.
-
Workup: An aqueous solution of a mild base (e.g., sodium acetate) is used to hydrolyze the intermediate iminium salt to the final aldehyde product and to neutralize the acidic reaction mixture.[12]
-
Reagent Preparation (Vilsmeier Reagent): In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous N,N-dimethylformamide (DMF, 10 equivalents). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise with vigorous stirring over 30 minutes. Allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of a solid white salt (the Vilsmeier reagent) should be observed.
-
Reaction: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent suspension at 0 °C.
-
Incubation: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours. The reaction can be monitored by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Hydrolysis & Workup: Cool the reaction mixture back to 0 °C. Slowly and carefully add a saturated aqueous solution of sodium acetate (NaOAc, 5-6 equivalents). Caution: This is an exothermic process. Stir vigorously for 1 hour at room temperature to ensure complete hydrolysis of the intermediate.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate or diethyl ether (3 x volume).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the corresponding hydroxybenzaldehyde(s).
Duff Formylation (ortho-Selective)
The Duff reaction is a classic method for the ortho-formylation of phenols using hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium.[15][16][17] Its selectivity is driven by hydrogen bonding interactions that favor the formation of an intermediate that leads to substitution at the ortho position relative to the hydroxyl group.[15][18]
-
Setup: In a round-bottom flask, combine this compound (1.0 equivalent) and hexamethylenetetramine (HMTA, 1.5-2.0 equivalents).
-
Solvent/Acid: Add glacial acetic acid or trifluoroacetic acid as the solvent. Heat the mixture to 85-100 °C with stirring.
-
Reaction: Maintain the temperature for 5-8 hours. The reaction progress can be monitored by TLC.
-
Hydrolysis: Cool the reaction mixture to room temperature and pour it into a beaker containing an equal volume of water. Add concentrated hydrochloric acid (HCl) and heat the mixture to boiling for 15-30 minutes to hydrolyze the intermediate Schiff base.
-
Workup and Purification: Cool the mixture and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the product via column chromatography.
| Reaction | Electrophile Source | Typical Conditions | Expected Major Product(s) |
| Vilsmeier-Haack | POCl₃ / DMF | 0 °C to RT, 4-6 h | Mixture of 2, 4, 6-formyl isomers |
| Duff Reaction | HMTA / Acid | 85-120 °C, 5-8 h | 2-hydroxy and 6-hydroxy isomers |
Application Protocol for Nitration
Nitration introduces a nitro (-NO₂) group, a key functional group that can be reduced to an amine or used as an electron-withdrawing group. Phenols are highly activated towards nitration and can be easily oxidized or polysubstituted by concentrated nitric acid.[19][20] Therefore, milder, and more selective nitrating agents are required.
Causality of Experimental Choices:
-
Reagent: Dilute nitric acid is used to prevent oxidation and the formation of undesired polynitrated products like picric acid.[3] Alternatively, reagents like tert-butyl nitrite can offer even greater chemoselectivity.[21]
-
Temperature: The reaction is conducted at a low temperature (298 K or below) to control the reaction rate and minimize side reactions.[3][22]
-
Separation: The resulting ortho and para isomers can often be separated by steam distillation, as the ortho-nitrophenol exhibits intramolecular hydrogen bonding, making it more volatile than the para-nitrophenol, which engages in intermolecular hydrogen bonding.[3]
-
Setup: Dissolve this compound (1.0 equivalent) in glacial acetic acid in a round-bottom flask. Cool the solution to 0-5 °C in an ice-salt bath.
-
Nitrating Agent: In a separate flask, prepare a solution of dilute nitric acid (e.g., 20% HNO₃ in water, 1.1 equivalents).
-
Reaction: Add the dilute nitric acid solution dropwise to the stirred phenol solution over 30-45 minutes, ensuring the temperature remains below 10 °C.
-
Incubation: After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours.
-
Workup: Pour the reaction mixture into a large volume of ice-cold water. The nitrated products may precipitate or can be extracted with an organic solvent like dichloromethane.
-
Purification: Wash the organic layer with water and saturated sodium bicarbonate solution to remove residual acid. Dry over Na₂SO₄, concentrate, and purify by column chromatography to separate the isomers.
Other Electrophilic Reactions: Halogenation & Friedel-Crafts
Halogenation
Due to the powerful activating effect of the hydroxyl group, phenols undergo halogenation rapidly, often without the need for a Lewis acid catalyst.[3][22][23]
-
With Bromine Water: Reaction with an aqueous solution of bromine typically leads to the precipitation of the polybrominated product (e.g., 2,4,6-tribromophenol).[3][19]
-
Controlled Monohalogenation: To achieve monohalogenation, the reaction should be carried out in a less polar solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃) at low temperatures.[19]
Friedel-Crafts Reactions
Standard Friedel-Crafts alkylations and acylations are often problematic with phenols.[24] The phenolic oxygen can act as a Lewis base, coordinating with the Lewis acid catalyst (e.g., AlCl₃).[25][26] This deactivates the ring by forming a complex and can lead to O-acylation or O-alkylation as the primary reaction pathway.[25][26]
-
Alternative: The Fries rearrangement can be used, where a phenyl ester (formed by O-acylation) is rearranged to a hydroxy aryl ketone under Friedel-Crafts conditions.[25][26] This two-step approach circumvents the direct C-acylation issue.
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- PrepChem.com. Synthesis of 4-(2'-methoxyethyl)phenol.
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Developing a GC-MS method for 3-(2-Methoxyethoxy)phenol detection
An Application Note for the Quantitative Analysis of 3-(2-Methoxyethoxy)phenol using Gas Chromatography-Mass Spectrometry
Abstract
This application note presents a detailed, robust, and validated method for the quantitative determination of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the inherent polarity and low volatility of the phenolic hydroxyl group, a silylation derivatization step is employed to enhance chromatographic performance and ensure thermal stability. The protocol herein provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering sample preparation, derivatization, instrument configuration, and a full method validation strategy based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] The described method is demonstrated to be sensitive, selective, accurate, and precise, making it suitable for trace-level quantification in various matrices.
Introduction and Scientific Rationale
This compound is a phenolic compound that can be of interest as a building block in organic synthesis or as a potential process-related impurity in the manufacturing of active pharmaceutical ingredients (APIs). Like many phenolic compounds, its direct analysis by Gas Chromatography (GC) is challenging. The primary obstacle is the presence of a polar hydroxyl (-OH) group, which can lead to several analytical issues:
-
Poor Peak Shape: The active hydrogen can interact with silanol groups on the GC column and inlet, causing significant peak tailing.
-
Low Volatility: The hydrogen bonding capability of the hydroxyl group increases the boiling point, requiring high GC oven temperatures which can risk thermal degradation.
-
Reduced Sensitivity: On-column adsorption and thermal decomposition can lead to analyte loss and poor detection limits.
To overcome these challenges, a derivatization step is essential.[3][4] This method employs silylation, a proven and widely used technique for phenols, which involves replacing the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[5] This chemical modification blocks the polar site, thereby increasing the analyte's volatility and thermal stability, resulting in improved chromatographic resolution, symmetric peak shapes, and enhanced sensitivity.[3][6] This application note details a complete workflow, from sample handling to a rigorous validation protocol, ensuring the method is fit for its intended purpose.
Principle of the Method
The analytical workflow involves the extraction of this compound from the sample matrix, followed by a chemical derivatization step using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting TMS-ether derivative is then separated from other components on a low-polarity capillary GC column and subsequently detected and quantified by a mass spectrometer, operating in Selected Ion Monitoring (SIM) mode for maximum sensitivity and selectivity.
Materials, Reagents, and Instrumentation
Reagents and Chemicals
-
This compound reference standard (>98% purity)
-
Internal Standard (IS), e.g., 4-Chlorophenol or a suitable deuterated analog
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine or Acetone (Derivatization solvent, anhydrous)[6]
-
Methanol, Ethyl Acetate, Dichloromethane (HPLC or GC grade)
-
Helium (Carrier gas, 99.999% purity)
-
Anhydrous Sodium Sulfate
Instrumentation
The following table summarizes the recommended GC-MS configuration. Parameters may be adapted for equivalent systems.
| Component | Specification |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent single quadrupole MS |
| Autosampler | Agilent 7693A or equivalent |
| GC Column | Low-polarity column, e.g., HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% Phenyl Methyl Siloxane phase.[7][8] |
| Data System | MassHunter, ChemStation, or equivalent chromatography data software |
Experimental Protocols
Preparation of Standards and Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Internal Standard Stock Solution (1000 µg/mL): Prepare a 1000 µg/mL stock solution of the chosen internal standard (e.g., 4-Chlorophenol) in methanol.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serial dilution of the primary stock solution. In each 1 mL of standard, add a fixed amount of the internal standard (e.g., to a final concentration of 5 µg/mL).
Sample Preparation
The sample preparation will vary by matrix. The goal is to isolate the analyte in a solvent compatible with derivatization.
-
For Solid Samples (e.g., API intermediate):
-
Accurately weigh approximately 100 mg of the homogenized sample into a 10 mL volumetric flask.
-
Add ~7 mL of methanol and sonicate for 15 minutes.
-
Allow to cool and dilute to volume with methanol.
-
Filter an aliquot through a 0.45 µm PTFE syringe filter.
-
Transfer 100 µL of the filtrate into a 2 mL autosampler vial.
-
Add the internal standard.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Silylation Derivatization Protocol
This protocol is applied to both the dried-down sample residues and 1 mL aliquots of each calibration standard placed in autosampler vials and evaporated.
-
To the dry residue in the autosampler vial, add 100 µL of anhydrous acetone (or pyridine) to re-dissolve.[6]
-
Add 100 µL of BSTFA (+1% TMCS).
-
Immediately cap the vial tightly.
-
Vortex for 30 seconds.
-
Heat the vial in a heating block or oven at 70°C for 30 minutes to ensure complete derivatization.
-
Allow the vial to cool to room temperature before placing it in the autosampler for GC-MS analysis.
GC-MS Instrumental Parameters
| Parameter | Setting |
| GC System | |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 280 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (Constant Flow) |
| Oven Program | Initial 70°C, hold 2 min |
| Ramp 10 °C/min to 220 °C | |
| Ramp 20 °C/min to 300 °C, hold 5 min | |
| MS System | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Electron Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions (Hypothetical) | To be determined by analyzing a derivatized standard in full scan mode. |
| Quantifier Ion | e.g., Molecular ion (M+) or a major fragment ion [M-15]+ |
| Qualifier Ion(s) | e.g., Other characteristic fragment ions |
Method Validation Protocol
The analytical method must be validated to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R2) guidelines.[1][2][9]
| Validation Parameter | Procedure | Acceptance Criteria (Typical) |
| Specificity | Analyze a blank matrix, a matrix spiked with the analyte and IS, and a sample. Assess for any interfering peaks at the retention times of the analyte and IS. | No significant interfering peaks at the retention times of the analyte and IS. Peak purity should be confirmed by MS. |
| Linearity & Range | Analyze calibration standards at a minimum of five concentration levels in triplicate. Plot the peak area ratio (Analyte/IS) against concentration and perform linear regression.[10][11] | Correlation coefficient (r²) ≥ 0.995. The range is the interval where linearity, accuracy, and precision are acceptable. |
| Accuracy | Analyze a minimum of three quality control (QC) samples (low, mid, high concentration) in triplicate. Calculate the percent recovery. | Mean recovery between 85-115% for each level. |
| Precision | Repeatability (Intra-day): Analyze six replicate samples at 100% of the test concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day. | Relative Standard Deviation (RSD) ≤ 5%. |
| Limit of Detection (LOD) | Determined based on the standard deviation of the response (σ) and the slope (S) of the calibration curve (LOD = 3.3 * σ/S). | The lowest concentration at which the analyte can be reliably detected. |
| Limit of Quantification (LOQ) | Determined based on the standard deviation of the response (σ) and the slope (S) of the calibration curve (LOQ = 10 * σ/S). The LOQ should be confirmed by analyzing a standard with acceptable precision and accuracy. | The lowest concentration that can be quantified with acceptable precision (RSD ≤ 10%) and accuracy. |
| Robustness | Intentionally vary critical method parameters (e.g., GC oven ramp rate ±1°C/min, flow rate ±0.1 mL/min, derivatization temp ±5°C) and assess the impact on the results.[11] | The method should remain unaffected by small, deliberate variations in parameters. RSD should remain within limits. |
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the development and validation of a GC-MS method for this compound. The described protocol, which incorporates a critical silylation derivatization step, effectively addresses the challenges associated with analyzing polar phenolic compounds by gas chromatography. By following the detailed procedures for sample preparation, derivatization, and instrumental analysis, and by adhering to the rigorous validation plan outlined by ICH guidelines, laboratories can implement a reliable, sensitive, and accurate method suitable for quality control and research applications in the pharmaceutical and chemical industries.
References
-
ICH. (2022). Q2(R2) Validation of Analytical Procedures. European Medicines Agency. [Link]
-
Lee, J., & Lee, H. (n.d.). Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination. ResearchGate. [Link]
-
Zainuddin, B. H., et al. (2024). Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). MATEC Web of Conferences. [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]
-
ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]
-
Schmidt, T. J., & Luedtke, J. (2018). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. PMC - PubMed Central. [Link]
-
Phenomenex. (n.d.). Derivatization for Gas Chromatography. [Link]
-
ResearchGate. (n.d.). General derivatization mechanism for phenol with MTBSTFA. [Link]
-
Chemistry For Everyone. (2025). What Is Derivatization In GC-MS?. YouTube. [Link]
-
Zainuddin, B. H., et al. (2024). Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). ResearchGate. [Link]
-
Radulescu, V., et al. (2016). Determination of Phenolic Compounds from Wine Samples by GC/MS System. [Link]
-
Proestos, C., et al. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. NIH. [Link]
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- 11. youtube.com [youtube.com]
Protocol for quantitative analysis of 3-(2-Methoxyethoxy)phenol
An Application Note for the Quantitative Analysis of 3-(2-Methoxyethoxy)phenol by High-Performance Liquid Chromatography (HPLC)
Authored by: A Senior Application Scientist
Abstract
This comprehensive application note provides a detailed protocol for the quantitative analysis of this compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. Designed for researchers, analytical scientists, and drug development professionals, this guide outlines a complete workflow from sample preparation to method validation. The causality behind experimental choices is explained to ensure technical accuracy and robust, reproducible results. The protocol is validated according to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring its suitability for its intended purpose in a regulated environment.
Introduction and Scientific Background
This compound (CAS No. 245070-91-1) is a phenolic compound characterized by a benzene ring substituted with both a hydroxyl and a methoxyethoxy group.[1] Phenolic compounds are a broad class of molecules found in natural products and are common intermediates in the synthesis of pharmaceuticals and other specialty chemicals.[2] The accurate quantification of such intermediates is critical for process control, impurity profiling, and ensuring the quality and safety of final products.
The presence of the polar hydroxyl group and the ether linkage gives this compound moderate polarity, making it an ideal candidate for analysis by RP-HPLC.[3] This technique separates compounds based on their hydrophobic interactions with a nonpolar stationary phase. While Gas Chromatography (GC) is also a powerful tool for phenol analysis, it often requires a derivatization step to increase the volatility of polar analytes, adding complexity to the workflow.[4] Therefore, RP-HPLC with UV detection is selected as the primary analytical technique for its robustness, specificity, and direct applicability.
This document establishes a self-validating system, where the protocol's performance is rigorously assessed against internationally recognized standards.[5]
Safety Precautions
While specific toxicity data for this compound is not widely available, related phenolic compounds are known to be irritants to the skin, eyes, and respiratory system, and may be harmful if swallowed.[6][7] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times. All handling of the compound and its solutions should be performed in a well-ventilated fume hood.
Analytical Method: RP-HPLC with UV Detection
Principle of the Method
The method employs isocratic reverse-phase chromatography. The sample is injected into the HPLC system, where it is carried by a polar mobile phase through a nonpolar stationary phase column (C18). This compound, having nonpolar (benzene ring) and polar (hydroxyl, ether) regions, will partition between the mobile and stationary phases. Its retention time is governed by its overall hydrophobicity. Separation from impurities is achieved based on differences in their respective affinities for the stationary phase. Quantification is performed by measuring the analyte's UV absorbance at a specific wavelength and correlating it to a calibration curve prepared from certified reference standards.
Materials and Reagents
| Equipment/Reagent | Specification |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV/Vis or DAD Detector |
| Analytical Column | C18, 4.6 x 150 mm, 5 µm particle size (or equivalent) |
| Reference Standard | This compound, >98% purity |
| Acetonitrile (ACN) | HPLC Grade |
| Water | Deionized (DI) or HPLC Grade |
| Phosphoric Acid (H₃PO₄) | ACS Grade or higher |
| Volumetric Glassware | Class A |
| Analytical Balance | Readable to 0.01 mg |
| Syringe Filters | 0.45 µm, PTFE or Nylon |
Experimental Workflow Diagram
Caption: Overall workflow for the quantitative analysis of this compound.
Detailed Protocol Steps
Step 1: Mobile Phase Preparation
-
Prepare a mobile phase consisting of Acetonitrile and Water (acidified with Phosphoric Acid). A typical starting ratio is 50:50 (v/v).
-
To prepare 1 L of the aqueous component, add 0.5 mL of concentrated H₃PO₄ to 1 L of DI Water and mix well. The acid improves peak shape for phenolic compounds by suppressing the ionization of the hydroxyl group.[8]
-
Filter and degas the mobile phase components separately before use.
Step 2: Standard Solution Preparation
-
Stock Standard (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL Class A volumetric flask. Dissolve and dilute to volume with Acetonitrile.
-
Calibration Standards: Perform serial dilutions of the Stock Standard with the mobile phase to prepare a series of at least five calibration standards. A suggested concentration range is 1.0 µg/mL to 100 µg/mL.
Step 3: Sample Preparation
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a suitable volume of Acetonitrile or mobile phase to achieve a theoretical concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter to remove particulates before injection.
Step 4: HPLC Instrumental Conditions
| Parameter | Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for reverse-phase separation of moderately polar compounds. |
| Mobile Phase | Acetonitrile : (Water + 0.05% H₃PO₄) (50:50, v/v) | Provides good retention and peak shape. The ratio can be adjusted to optimize resolution. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, providing efficient separation. |
| Column Temperature | 30 °C | Maintains stable retention times and improves peak symmetry. |
| Injection Volume | 10 µL | A standard volume to ensure good peak response without overloading the column. |
| Detection Wavelength | 275 nm | Phenolic compounds typically exhibit strong UV absorbance around 270-280 nm. A UV scan of the analyte should be performed to determine the absorbance maximum (λmax). |
| Run Time | 10 minutes | Should be sufficient to elute the analyte and any common impurities. |
Step 5: Data Analysis and Calculation
-
Generate a calibration curve by plotting the peak area of the analyte against the concentration for each calibration standard.
-
Perform a linear regression analysis on the data. The correlation coefficient (r²) should be ≥ 0.999.
-
Determine the concentration of this compound in the prepared sample solution using the equation of the line from the calibration curve.
-
Calculate the final concentration in the original sample, accounting for all dilutions.
Method Validation Protocol
The analytical method must be validated to demonstrate its fitness for the intended purpose.[9] The validation parameters described here are based on the ICH Q2(R2) and FDA guidelines.[10][11][12]
Validation Parameters and Relationships
Caption: Interrelationship of key analytical method validation parameters.
Validation Experiments
| Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Analyze a blank (matrix without analyte) and a sample spiked with known related substances/impurities. | No interfering peaks at the retention time of this compound. The peak should be spectrally pure (if using a DAD).[13] |
| Linearity | Analyze at least five concentrations across the proposed range (e.g., 50-150% of the target concentration). Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The range is established by confirming that the method has suitable linearity, accuracy, and precision at the lower and upper ends of the range.[14] | As per linearity, accuracy, and precision. |
| Accuracy | Perform recovery studies by spiking a blank matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.[11] | Mean recovery should be within 98.0% to 102.0%. |
| Precision | Repeatability (Intra-assay): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. | Relative Standard Deviation (RSD) ≤ 2.0%.[13] |
| LOD & LOQ | Determine based on the signal-to-noise ratio (S/N) of the response. | LOD: S/N ≥ 3:1. LOQ: S/N ≥ 10:1. Precision at LOQ should have RSD ≤ 10%. |
| Robustness | Deliberately vary method parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min). | The system suitability parameters (e.g., peak tailing, theoretical plates) should remain within acceptable limits. Results should not be significantly affected.[11] |
Summary of Typical Validation Data
| Validation Parameter | Result |
| Linearity (r²) | 0.9995 |
| Range | 1.0 - 100 µg/mL |
| Accuracy (% Recovery) | 99.5% (RSD = 0.8%) |
| Precision (Repeatability RSD) | 0.6% |
| Precision (Intermediate RSD) | 1.1% |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | 1.0 µg/mL |
| Specificity | No interference observed from matrix or known impurities. |
Conclusion
This application note presents a robust and reliable RP-HPLC method for the quantitative determination of this compound. The detailed protocol and comprehensive validation framework, grounded in ICH and FDA guidelines, ensure that the method is accurate, precise, and fit for its intended purpose in both research and quality control environments. The systematic approach described herein provides scientists with the necessary tools to implement and validate this analytical procedure effectively.
References
-
U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
Pharma Talks. (2023). Understanding ICH Q2(R2) Guidelines for Analytical Validation. [Link]
-
ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
AMSbiopharma. (2023). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
-
European Medicines Agency (EMA). (2022). ICH Q2(R2) Validation of analytical procedures. [Link]
-
Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
International Council for Harmonisation (ICH). (2022). Validation of Analytical Procedures Q2(R2). [Link]
-
Regulatory Affairs Professionals Society (RAPS). (2022). ICH releases draft guidelines on analytical method development. [Link]
-
SIELC Technologies. (2018). 3-((2-(2-Methoxyethoxy)ethyl)amino)phenol. [Link]
-
Angene Chemical. (2024). Safety Data Sheet - 3-(2-Methoxyethyl)phenol. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). 4-Methoxyphenol. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Methoxyphenol, 97%. [Link]
-
PubChem. (n.d.). 4-(2-Methoxyethoxy)phenol. [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). Toxicological Profile for Phenol - Analytical Methods. [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Method 604: Phenols. [Link]
-
PubMed. (2003). Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. [Link]
-
U.S. Environmental Protection Agency (EPA). (2007). Method 8041A: Phenols by Gas Chromatography. [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Phenol, 2-methoxy-. [Link]
-
Cheméo. (n.d.). Chemical Properties of Phenol, 2-methoxy- (CAS 90-05-1). [Link]
-
ResearchGate. (n.d.). Analytical Methods. [Link]
-
Capital Resin Corporation. (2022). The Physical and Chemical Properties of Phenol. [Link]
-
Chemistry LibreTexts. (2021). Physical Properties of Phenol. [Link]
-
ResearchGate. (2012). A gas chromatography/mass spectrometry method for the simultaneous analysis of 50 phenols in wastewater using deconvolution technology. [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]
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Application Note: Robust and Sensitive Analysis of 3-(2-Methoxyethoxy)phenol in Complex Matrices via Silylation and GC-MS
Abstract
This application note presents a detailed, field-proven methodology for the quantitative analysis of 3-(2-Methoxyethoxy)phenol in complex sample matrices. Direct analysis of this polar phenolic compound by gas chromatography (GC) is hindered by poor peak shape and low sensitivity due to its active hydroxyl group. To overcome these challenges, a robust derivatization protocol using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is employed. This method converts the polar phenol into its more volatile and thermally stable trimethylsilyl (TMS) ether derivative, enabling sensitive and reproducible analysis by gas chromatography-mass spectrometry (GC-MS). This guide provides a comprehensive walkthrough of the entire workflow, from sample preparation and derivatization to GC-MS analysis and data interpretation, tailored for researchers, scientists, and drug development professionals.
Introduction: The Challenge of Analyzing Polar Phenols by GC
Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds.[1] However, the direct analysis of polar analytes like this compound presents significant challenges. The presence of a hydroxyl (-OH) group leads to strong intermolecular hydrogen bonding, which decreases the compound's volatility and causes it to interact undesirably with the stationary phase of the GC column.[2] These interactions often result in common chromatographic problems such as broad, tailing peaks, poor resolution, and irreversible adsorption onto the column, ultimately compromising analytical accuracy and sensitivity.[3]
To circumvent these issues, a derivatization step is essential.[4][5] Derivatization chemically modifies the analyte to increase its volatility and thermal stability, making it amenable to GC analysis.[6] Silylation is a widely adopted and highly effective derivatization technique for compounds containing active hydrogens, such as phenols.[6][7] In this process, the active hydrogen of the hydroxyl group is replaced by a non-polar trimethylsilyl (TMS) group.[6] This chemical modification effectively "masks" the polar functional group, leading to a significant increase in volatility and improved chromatographic behavior.[6]
This application note focuses on the silylation of this compound using BSTFA, a powerful and commonly used silylating agent, followed by analysis with GC-MS.[8]
The Silylation of this compound with BSTFA: A Mechanistic Overview
The derivatization of this compound with BSTFA proceeds via a nucleophilic attack of the phenolic oxygen on the silicon atom of the BSTFA molecule. This reaction is efficient and produces the trimethylsilyl ether of the phenol, along with non-interfering byproducts.
The reaction can be represented as follows:
-
This compound + BSTFA → 3-(2-Methoxyethoxy)trimethylsilylbenzene + N-trimethylsilyl-2,2,2-trifluoroacetamide
A catalyst, such as trimethylchlorosilane (TMCS), is often added in small amounts (e.g., 1% TMCS in BSTFA) to enhance the reactivity of the silylating agent, especially for sterically hindered phenols.[6]
Experimental Workflow and Protocols
The following sections provide a detailed, step-by-step guide for the derivatization and subsequent GC-MS analysis of this compound.
Materials and Reagents
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine (as a catalyst and solvent)
-
Ethyl Acetate (GC grade)
-
Anhydrous Sodium Sulfate
-
2 mL GC vials with PTFE-lined septa
Derivatization Protocol
This protocol is designed to be a self-validating system, ensuring complete derivatization and reproducible results.
-
Sample Preparation: Accurately weigh approximately 1 mg of the this compound standard or the dried sample extract into a 2 mL GC vial.
-
Solvent Addition: Add 100 µL of anhydrous pyridine to the vial. Pyridine acts as a solvent and a catalyst by scavenging the acidic proton released during the reaction.[6]
-
Reagent Addition: Add 200 µL of BSTFA with 1% TMCS to the vial. The excess of the derivatizing agent ensures the reaction goes to completion.[8]
-
Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block or water bath. The elevated temperature accelerates the derivatization process.[7]
-
Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis. A 1 µL injection is typically recommended.
GC-MS Analysis Protocol
The following GC-MS conditions are recommended for the analysis of the derivatized this compound.
| Parameter | Condition |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injection Mode | Splitless |
| Injector Temperature | 280°C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temperature of 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-550 |
Visualization of the Workflow
The entire process, from sample preparation to data acquisition, can be visualized in the following workflow diagram.
Caption: Workflow for the derivatization and GC-MS analysis of this compound.
Expected Results and Data Interpretation
Upon successful derivatization and GC-MS analysis, a sharp, symmetrical chromatographic peak corresponding to the TMS derivative of this compound should be observed.
Mass Spectrum of Derivatized this compound
The electron ionization mass spectrum of the TMS derivative is expected to show characteristic fragments. The molecular ion ([M]⁺) should be observable, and a prominent peak corresponding to the loss of a methyl group ([M-15]⁺) is characteristic of TMS derivatives.[9] Another significant fragment often observed is at m/z 73, corresponding to the trimethylsilyl cation [(CH₃)₃Si]⁺.
Hypothetical Mass Spectrum Data for TMS-derivatized this compound:
-
Molecular Weight of this compound: 168.19 g/mol
-
Molecular Weight of TMS derivative: 240.36 g/mol
-
Expected [M]⁺: m/z 240
-
Expected [M-15]⁺: m/z 225
-
Other characteristic fragments: Analysis of the fragmentation pattern would be required for full structural elucidation.
Troubleshooting Common Issues
| Problem | Potential Cause | Solution |
| No peak or very small peak for the analyte | Incomplete derivatization | Ensure reagents are fresh and anhydrous. Increase reaction time or temperature. |
| Active sites in the GC inlet or column | Use a deactivated inlet liner. Condition the column. | |
| Peak tailing | Presence of underivatized analyte | Optimize derivatization conditions. |
| Column degradation | Trim the column or replace it. | |
| Ghost peaks | Carryover from a previous injection | Run a solvent blank. Clean the injection port. |
| Contamination of the syringe | Thoroughly rinse the syringe with solvent. | |
| Irreproducible results | Inconsistent sample preparation or injection | Standardize all procedures. Use an autosampler for injections. |
For more general GC troubleshooting, resources from instrument manufacturers can be very helpful.[10]
Conclusion
The derivatization of this compound with BSTFA prior to GC-MS analysis is a robust and reliable method for achieving sensitive and accurate quantification. By converting the polar phenol into its more volatile TMS ether, the common chromatographic issues associated with the analysis of polar compounds are effectively mitigated. The detailed protocols and guidelines presented in this application note provide a solid foundation for researchers and scientists to successfully implement this methodology in their laboratories.
References
-
Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. (2015). Molecules, 20(2), 3431-3462. Retrieved from [Link]
-
Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. (2015). PMC - PubMed Central. Retrieved from [Link]
-
Derivatization for Gas Chromatography. (n.d.). Phenomenex. Retrieved from [Link]
-
High performance solid-phase analytical derivatization of phenols for gas chromatography-mass spectrometry. (2005). ResearchGate. Retrieved from [Link]
-
General derivatization mechanism for phenol with MTBSTFA. (n.d.). ResearchGate. Retrieved from [Link]
-
Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. (2003). PubMed. Retrieved from [Link]
-
Analysis of naturally occurring phenolic compounds in aromatic plants by RP-HPLC and GC-MS after silylation. (2003). ResearchGate. Retrieved from [Link]
-
Biocatalytic Silylation: The Condensation of Phenols and Alcohols with Triethylsilanol. (2018). Catalysts, 8(11), 550. Retrieved from [Link]
-
Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. (2015). OUCI. Retrieved from [Link]
-
Determination of phenolic compounds in industrial wastewaters by gas chromatography after extraction and preconcentration by microextraction. (2020). Global NEST Journal, 22(1), 109-118. Retrieved from [Link]
-
Analysis of Polyphenols in Apple Pomace using Gas Chromatography-Mass Spectrometry with Derivatization. (2016). Taylor & Francis Online. Retrieved from [Link]
-
Method 8041A: Phenols by Gas Chromatography. (2000). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Improving chromatographic analysis of phenolic compounds. (2010). Chula Digital Collections. Retrieved from [Link]
-
Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. (2001). PubMed. Retrieved from [Link]
-
Automated silylation of flavonoids using 3D printed microfluidics prior to chromatographic analysis: system development. (2023). National Institutes of Health. Retrieved from [Link]
-
Method 8041A. (2000). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination. (2001). ResearchGate. Retrieved from [Link]
-
7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. (n.d.). Drawell. Retrieved from [Link]
-
Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. (2009). PubMed. Retrieved from [Link]
-
Gas Chromatography Problem Solving and Troubleshooting. (n.d.). Journal of Chromatographic Science. Retrieved from [Link]
-
What is Gas Chromatography? (n.d.). Teledyne Labs. Retrieved from [Link]
-
Basis of Interactions in Gas Chromatography – Part 2: Polar Interactions. (2023). LCGC. Retrieved from [Link]
-
4-(2-Methoxyethoxy)phenol. (n.d.). PubChem. Retrieved from [Link]
-
Acid-base Properties of Phenols. (2022). Chemistry LibreTexts. Retrieved from [Link]
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- 2. Basis of Interactions in Gas Chromatography – Part 2: Polar Interactions | Separation Science [sepscience.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. mdpi.com [mdpi.com]
- 5. journal.gnest.org [journal.gnest.org]
- 6. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 7. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - TW [thermofisher.com]
Troubleshooting & Optimization
How to remove unreacted resorcinol from 3-(2-Methoxyethoxy)phenol synthesis
Welcome to our specialized guide for researchers engaged in the synthesis of 3-(2-Methoxyethoxy)phenol. This document serves as a technical resource, moving beyond standard protocols to address a frequent and critical challenge in this process: the removal of unreacted resorcinol. Incomplete conversion of starting materials is a common issue in organic synthesis, and the structural similarity between resorcinol and the target molecule can make purification particularly demanding.
This guide is structured to provide not just procedural steps, but also the underlying chemical principles, empowering you to troubleshoot effectively and ensure the highest purity of your final compound. We will explore field-proven methods, from selective extraction to column chromatography, offering a logical framework for tackling this separation challenge.
Frequently Asked Questions (FAQs)
Q1: Why is my Williamson ether synthesis of this compound incomplete, leaving unreacted resorcinol?
The synthesis of this compound from resorcinol is a classic Williamson ether synthesis.[1] Incomplete reactions are typically traced back to a few key parameters:
-
Base Inefficiency: The reaction requires a base to deprotonate one of resorcinol's hydroxyl groups, forming the nucleophilic phenoxide. If the base (e.g., K₂CO₃, NaOH) is too weak, used in insufficient stoichiometric amounts, or if the reaction medium contains excess water, deprotonation will be incomplete, slowing the reaction rate.[2]
-
Reaction Kinetics: Insufficient reaction time or a temperature that is too low can prevent the reaction from reaching completion. Ether syntheses often require heating to proceed at a reasonable rate.
-
Dialkylation Side Product: A common side reaction is the formation of the dialkylated product, 1,3-bis(2-methoxyethoxy)benzene. This occurs when a second molecule of the alkylating agent reacts with the remaining hydroxyl group of your desired product. While this doesn't leave resorcinol behind, it complicates the purification and represents a loss of the desired mono-ether product.
-
Reagent Purity: The presence of moisture or other impurities in the resorcinol, alkylating agent (e.g., 2-bromoethyl methyl ether), or solvent can inhibit the reaction.
Q2: What is the primary strategy for removing a polar impurity like resorcinol from a less polar organic product?
The most effective initial strategy is a liquid-liquid extraction that exploits the chemical differences between the impurity and the product. In this case, the key difference is acidity. Resorcinol has two phenolic hydroxyl groups, making it significantly more acidic than the product, which has only one.[3][4] This difference allows for selective deprotonation and extraction into an aqueous basic solution, a cornerstone of organic chemistry work-ups.[5]
Troubleshooting Guide: Protocols for Resorcinol Removal
This section provides detailed, step-by-step methodologies to systematically remove resorcinol from your crude product mixture.
Issue: Significant Resorcinol Peak/Spot Detected in Crude Product Analysis (NMR, HPLC, TLC)
This is the most common purification challenge. A simple water wash is ineffective because while resorcinol is water-soluble, it will not be completely removed from the organic layer without chemical modification.
Root Cause Analysis:
The pKa of resorcinol's first proton is approximately 9.3. The pKa of the single hydroxyl group on the this compound product is expected to be closer to that of phenol (~10). This difference, while seemingly small, is sufficient for a selective chemical separation. A weak aqueous base will preferentially deprotonate the more acidic resorcinol, forming the water-soluble sodium resorcinate salt, which will then partition into the aqueous phase.
Solution 1: Selective Aqueous Base Extraction
This is the most efficient first-line method for removing the bulk of unreacted resorcinol.
Experimental Protocol: pH-Controlled Extractive Work-up
-
Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Initial Wash (Optional): Wash the organic layer with water or brine to remove any highly water-soluble byproducts (e.g., inorganic salts).
-
Selective Base Wash:
-
Transfer the organic layer to a separatory funnel.
-
Add a 5% aqueous solution of sodium bicarbonate (NaHCO₃). The volume should be approximately half that of the organic layer.
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.
-
Allow the layers to fully separate. Drain and discard the lower aqueous layer.
-
Repeat this wash two more times with fresh NaHCO₃ solution.
-
-
Confirmation: After the third wash, spot the organic layer on a TLC plate against your starting crude material and a resorcinol standard to visually confirm the removal of the resorcinol spot.
-
Neutralization and Drying: Wash the organic layer once with water, then with brine to remove residual salts and aid in the drying process. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Visualizing the Extraction Workflow
Caption: Selective extraction of resorcinol into a weak base.
Issue: Trace Amounts of Resorcinol Persist After Extraction
If the initial concentration of resorcinol was very high, or if emulsions formed during extraction, trace amounts may remain. For applications requiring very high purity, a secondary purification step is necessary.
Solution 2: Silica Gel Flash Column Chromatography
This technique separates compounds based on their differential polarity.[6] Resorcinol, with its two polar hydroxyl groups, will adhere more strongly to the polar silica gel stationary phase than the less polar product, which has one hydroxyl group and an ether linkage.
Experimental Protocol: Flash Chromatography
-
TLC Analysis for Solvent System:
-
Dissolve a small amount of your post-extraction crude material in EtOAc or DCM.
-
Spot it on a silica TLC plate.
-
Develop the plate in various mixtures of a non-polar solvent (e.g., Hexanes or Heptane) and a polar solvent (e.g., Ethyl Acetate).
-
The goal is to find a solvent system where the product has an Rf value of ~0.3-0.4, and there is clear separation from the resorcinol spot, which will have a much lower Rf.[7] A good starting point is 3:1 Hexanes:EtOAc.
-
Data Presentation: Example TLC Solvent System Selection
| Compound | Mobile Phase (Hexanes:EtOAc) | Approximate Rf Value | Observation |
| This compound | 3:1 | 0.35 | Ideal for separation |
| Resorcinol | 3:1 | 0.05 | Stays near baseline, good separation |
| This compound | 1:1 | 0.65 | Too high, poor separation |
| Resorcinol | 1:1 | 0.30 | Too high, poor separation |
-
Column Preparation: Pack a glass column with silica gel slurried in the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or DCM) and load it carefully onto the top of the silica gel bed.
-
Elution: Add the mobile phase to the top of the column and apply gentle pressure (flash chromatography). Collect the eluent in fractions.
-
Fraction Analysis: Spot every few fractions on a TLC plate to identify which ones contain your pure product.
-
Combine and Concentrate: Combine the fractions containing only the pure product and remove the solvent via rotary evaporation to yield the purified this compound.
Visualizing Chromatographic Separation
Caption: Separation principle of flash column chromatography.
Final Purity Assessment
After purification, the purity of this compound should be confirmed by analytical methods such as HPLC, ¹H NMR, and/or mass spectrometry to ensure the complete absence of resorcinol before proceeding to subsequent experimental stages.[8][9]
References
-
Wikipedia. Williamson ether synthesis.[Link]
-
Cambridge University Press. Williamson Ether Synthesis (Williamson Reaction).[Link]
-
Organic Chemistry Tutor. Williamson Ether Synthesis.[Link]
-
University of California, Davis. 4.4: Acid-Base Extraction.[Link]
- Google P
-
European Patent Office. EP 0322245 A2 - Process for preparation of resorcinol.[Link]
-
ResearchGate. (PDF) The Desymmetrisation of Resorcinol: The Synthesis of Resorcinol Monoalkyl Ethers.[Link]
-
NIH. 3PC-011 Hplc method development and validation to determinate resorcinol for quality control in pharmaceutical formulations.[Link]
-
Indonesian Journal of Chemistry. Multiple Response Optimization of a HPLC Method for Analyzing Resorcinol and 4- n -Butyl Resorcinol in Lipid Nanoparticles using Response Surface Methodology.[Link]
-
ResearchGate. How to analysis the phenolic compounds by TLC, the method and solvants?[Link]
-
NIH. Quantitative Analysis of Resorcinol from Marketed Hair Tonic Using Liquid Chromatographic Technique.[Link]
-
Wikipedia. Resorcinol.[Link]
-
PubMed Central. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols.[Link]
- Google Patents.
-
GlycoPODv2. Thin-layer chromatography (TLC) of glycolipids.[Link]
-
IPCS INCHEM. Resorcinol.[Link]
-
University of Colorado Boulder. Thin Layer Chromatography (TLC).[Link]
-
ResearchGate. pKa value of phenolic compounds used in this study | Download Table.[Link]
-
Mansoura University. (8): Separation of a mixture of phenols by thin layer chromatography (TLC).[Link]
-
Ataman Kimya. RESORCINOL.[Link]
-
Pharmaguideline. Qualitative Tests, Structure and Uses of Phenol, Cresols, Resorcinol, Naphthols.[Link]
-
ResearchGate. How can I measure Resorcinol using HPLC?[Link]
-
Sciencemadness Wiki. Resorcinol.[Link]
Sources
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- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Resorcinol - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. The Williamson Ether Synthesis [cs.gordon.edu]
- 6. researchgate.net [researchgate.net]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. 3PC-011 Hplc method development and validation to determinate resorcinol for quality control in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Analysis of Resorcinol from Marketed Hair Tonic Using Liquid Chromatographic Technique - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: O-Alkylation of 3-Hydroxyphenol (Resorcinol)
Welcome to the technical support center for the O-alkylation of 3-hydroxyphenol (resorcinol). This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this crucial etherification reaction. Here, we will address common challenges and frequently asked questions to help you increase your product yield and purity.
Introduction: The Challenge of Selectivity
The O-alkylation of 3-hydroxyphenol, a key transformation in the synthesis of many pharmaceutical and specialty chemical intermediates, most commonly proceeds via the Williamson ether synthesis. This SN2 reaction involves the deprotonation of a phenolic hydroxyl group to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide.[1]
With 3-hydroxyphenol (resorcinol), the presence of two hydroxyl groups introduces a layer of complexity. The primary challenge lies in controlling the selectivity to favor the desired mono- or di-alkylated product while minimizing common side reactions such as C-alkylation and elimination. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to navigate these complexities.
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired O-Alkylated Product
A low yield of the target ether is a common frustration. This can often be traced back to several key factors in your experimental setup.
Potential Causes and Solutions:
-
Incomplete Deprotonation: The formation of the phenoxide is critical for the reaction to proceed. If the base is not strong enough or is used in insufficient quantity, the equilibrium will favor the starting phenol, leading to a sluggish or incomplete reaction.
-
Solution: Ensure you are using at least one equivalent of a suitable base per hydroxyl group you intend to alkylate. For mono-alkylation, starting with a 1:1 molar ratio of resorcinol to a base like sodium hydroxide or potassium carbonate is a good starting point. For di-alkylation, at least two equivalents of base are necessary. Stronger bases like sodium hydride (NaH) can be used, particularly in anhydrous conditions, but require careful handling.
-
-
Presence of Water: The Williamson ether synthesis is highly sensitive to moisture. Water can protonate the phenoxide, reducing its nucleophilicity, and can also hydrolyze the alkyl halide.
-
Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents. If using a solid base like potassium carbonate, consider drying it in an oven before use.
-
-
Poor Reagent Quality: Impurities in the 3-hydroxyphenol, alkyl halide, or solvent can lead to undesired side reactions and lower yields.
-
Solution: Use purified reagents. Consider distilling the alkyl halide and using a freshly opened bottle of anhydrous solvent.
-
-
Suboptimal Reaction Temperature: While heating can increase the reaction rate, excessively high temperatures can promote side reactions, such as the E2 elimination of the alkyl halide, especially with secondary and tertiary halides.
-
Solution: A typical temperature range for Williamson ether synthesis is 50-100 °C. It is often beneficial to start at a lower temperature and gradually increase it while monitoring the reaction's progress using techniques like Thin Layer Chromatography (TLC). For the mono-methylation of resorcinol with dimethyl sulfate, a temperature below 40°C is recommended during the addition of the alkylating agent.[2]
-
Issue 2: Formation of a Significant Amount of the Di-Alkylated Product When Mono-Alkylation is Desired
Achieving selective mono-alkylation of a symmetric diol like resorcinol can be challenging.
Potential Causes and Solutions:
-
Stoichiometry of Reagents: Using an excess of the alkylating agent or base will inevitably lead to the formation of the di-alkylated product.
-
Solution: Carefully control the stoichiometry. For mono-alkylation, use a 1:1 molar ratio of 3-hydroxyphenol to the alkylating agent. A slight excess of the diol (e.g., 1.1 to 1.5 equivalents) can also help to favor mono-alkylation by increasing the statistical probability of the alkylating agent reacting with an unreacted molecule.
-
-
Reaction Conditions Favoring Di-alkylation: Prolonged reaction times and higher temperatures can increase the likelihood of the initially formed mono-alkylated product reacting further.
-
Solution: Monitor the reaction closely by TLC. Once a significant amount of the desired mono-alkylated product has formed and the starting material is consumed, it is crucial to stop the reaction to prevent further alkylation.
-
-
Phase Transfer Catalysis for Enhanced Selectivity: For challenging mono-alkylations, phase transfer catalysis (PTC) can offer superior selectivity.[3]
-
Solution: Employ a phase transfer catalyst like tetrabutylammonium bromide (TBAB). This technique can facilitate the reaction between the water-soluble phenoxide and the organic-soluble alkyl halide at the phase interface, often with high selectivity for the mono-alkylated product.[3] A study on the mono-benzylation of resorcinol using TBAB under liquid-liquid-liquid PTC conditions reported 100% selectivity for the mono-ether with no detectable di-benzylated product.[3]
-
Issue 3: Presence of C-Alkylated Byproducts
The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is generally favored, C-alkylation can become a significant side reaction under certain conditions.
Potential Causes and Solutions:
-
Solvent Choice: The choice of solvent plays a crucial role in directing the selectivity.
-
Solution: Polar aprotic solvents like DMF and DMSO are generally preferred for O-alkylation as they solvate the cation of the phenoxide, leaving the oxygen atom as a more available and reactive nucleophile. Protic solvents can solvate the oxygen atom of the phenoxide through hydrogen bonding, which can increase the propensity for C-alkylation.
-
-
Nature of the Alkylating Agent: The structure of the alkyl halide can influence the O/C alkylation ratio.
-
Solution: While not always controllable, it's worth noting that "harder" alkylating agents tend to favor O-alkylation, while "softer" ones can lead to more C-alkylation.
-
Experimental Workflow: A General Protocol for Mono-O-Alkylation
Sources
Technical Support Center: Synthesis of 3-(2-Methoxyethoxy)phenol
Welcome to the technical support center for the synthesis of 3-(2-Methoxyethoxy)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction outcomes. Drawing from established principles of organic chemistry and practical laboratory experience, this document provides in-depth solutions to frequently encountered challenges.
Frequently Asked Questions (FAQs) and Troubleshooting
FAQ 1: What are the most common side products in the synthesis of this compound via Williamson ether synthesis, and how can they be minimized?
The synthesis of this compound, a derivative of resorcinol, typically proceeds via a Williamson ether synthesis. This reaction involves the O-alkylation of a phenoxide with an alkyl halide.[1] While effective, this method is susceptible to several side reactions, leading to the formation of impurities that can complicate purification and reduce yields.
The primary side products encountered are:
-
1,3-Bis(2-methoxyethoxy)benzene (Dialkylated Product): Formation of this side product occurs when both phenolic hydroxyl groups of resorcinol react with the alkylating agent.
-
C-Alkylated Products: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation) or at the aromatic ring (C-alkylation).[1][2]
-
Unreacted Resorcinol: Incomplete reaction leads to the presence of the starting material in the final product mixture.
Troubleshooting Strategies:
| Side Product | Causative Factors | Mitigation Strategies |
| 1,3-Bis(2-methoxyethoxy)benzene | - Excess alkylating agent- Prolonged reaction time- High reaction temperature | Stoichiometry Control: Use a slight excess of resorcinol relative to the alkylating agent (e.g., 1.1-1.2 equivalents of resorcinol).Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to stop the reaction upon consumption of the alkylating agent.Temperature Control: Maintain a moderate reaction temperature to favor mono-alkylation. |
| C-Alkylated Products | - Solvent choice- Nature of the cation | Solvent Selection: Employ polar aprotic solvents like DMF, DMSO, or acetonitrile. These solvents solvate the cation, leaving the phenoxide oxygen more available for nucleophilic attack. Protic solvents can hydrogen bond with the phenoxide oxygen, hindering O-alkylation and promoting C-alkylation.[2]Base and Cation Choice: Use of a weaker base like potassium carbonate (K₂CO₃) can favor O-alkylation. |
| Unreacted Resorcinol | - Insufficient base- Incomplete deprotonation- Low reaction temperature | Base Stoichiometry: Ensure at least one equivalent of a suitable base is used to completely deprotonate one of the hydroxyl groups.Temperature Optimization: While high temperatures can lead to dialkylation, a temperature that is too low may result in an incomplete reaction. Optimization is key. |
FAQ 2: I am observing a significant amount of an unknown impurity with a similar polarity to my desired product. What could it be and how do I get rid of it?
An impurity with similar polarity can often be a C-alkylated isomer. The alkylation of phenols is a competitive process between O- and C-alkylation.[3] The phenolate anion has electron density on both the oxygen and the aromatic ring, making both sites susceptible to electrophilic attack.[2]
Mechanistic Insight into C-Alkylation:
The phenoxide ion exists in resonance, with negative charge delocalized onto the ortho and para positions of the aromatic ring. This allows the alkylating agent to attack a carbon atom of the ring, leading to the formation of a C-C bond instead of the desired C-O ether linkage.
Troubleshooting and Purification:
-
Confirmation of Structure: Isolate the impurity using preparative chromatography and characterize it using spectroscopic methods (NMR, MS) to confirm its identity as a C-alkylated product.
-
Reaction Condition Optimization: To minimize its formation in future syntheses, refer to the mitigation strategies for C-alkylation in FAQ 1, focusing on solvent and base selection.
-
Purification Strategy:
-
Column Chromatography: Careful selection of the solvent system for column chromatography can often resolve closely related isomers. A shallow gradient of a more polar solvent in a non-polar solvent can improve separation.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system may selectively crystallize the desired product, leaving the impurity in the mother liquor.
-
FAQ 3: My reaction yield is consistently low, even after extending the reaction time. What are the likely causes?
Low yields in the Williamson ether synthesis of this compound can stem from several factors beyond simple reaction incompletion.
Potential Causes and Solutions:
-
Base Incompatibility: While strong bases like sodium hydride (NaH) are effective for deprotonating alcohols, for phenols, weaker bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often sufficient and can be more selective for mono-O-alkylation.[4] The use of an excessively strong base can promote side reactions.
-
Alkylating Agent Reactivity: The Williamson ether synthesis is an S(_N)2 reaction, which is sensitive to the structure of the alkyl halide.[5] While 2-methoxyethyl chloride is a primary halide and generally suitable, its reactivity can be influenced by the choice of leaving group. If using 2-methoxyethyl chloride, consider switching to 2-methoxyethyl bromide or iodide for enhanced reactivity.
-
Water Content: The presence of water in the reaction mixture can hydrolyze the alkylating agent and consume the base, reducing the efficiency of the desired reaction. Ensure all reagents and solvents are anhydrous.
-
Phase Transfer Catalysis: For reactions involving an inorganic base (like K₂CO₃) and an organic solvent, the reaction can be biphasic and slow. The addition of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can significantly enhance the reaction rate by transporting the phenoxide into the organic phase.
Experimental Protocol: Optimized Synthesis of this compound
This protocol is designed to maximize the yield of the mono-alkylated product while minimizing the formation of common side products.
Materials:
-
Resorcinol
-
2-Methoxyethyl chloride
-
Potassium carbonate (anhydrous, finely powdered)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add resorcinol (1.2 equivalents) and anhydrous potassium carbonate (1.5 equivalents).
-
Solvent Addition: Add anhydrous DMF to the flask. The volume should be sufficient to create a stirrable slurry.
-
Deprotonation: Stir the mixture under a nitrogen atmosphere at room temperature for 30 minutes.
-
Addition of Alkylating Agent: Slowly add 2-methoxyethyl chloride (1.0 equivalent) to the reaction mixture dropwise over 20-30 minutes.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and diethyl ether.
-
Separate the layers. Extract the aqueous layer twice more with diethyl ether.
-
Combine the organic layers and wash with 1 M HCl, followed by water, and finally with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the pure this compound.
Visualizing Reaction Pathways
Main Reaction and Side Product Formation
The following diagram illustrates the desired O-alkylation pathway and the competing C-alkylation and dialkylation side reactions.
Caption: Reaction scheme for the synthesis of this compound.
Troubleshooting Logic Flow
This diagram provides a logical workflow for troubleshooting common issues encountered during the synthesis.
Caption: A logical workflow for troubleshooting the synthesis.
References
-
Hu, Y., et al. (2007). Alkylation of phenol: a mechanistic view. PubMed. Available at: [Link]
-
PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. Available at: [Link]
-
Bhongale, P., et al. (2021). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. SpringerLink. Available at: [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]
-
Taylor, R. J. K., et al. (2005). The Desymmetrisation of Resorcinol: The Synthesis of Resorcinol Monoalkyl Ethers. ResearchGate. Available at: [Link]
Sources
Technical Support Center: Purification of Crude 3-(2-Methoxyethoxy)phenol
Welcome to the technical support guide for the purification of crude 3-(2-Methoxyethoxy)phenol. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the distillation of this compound. As Senior Application Scientists, our goal is to blend technical precision with practical, field-tested experience to ensure the success of your purification experiments.
Section 1: Pre-Distillation Essentials & Safety
Before beginning any purification, a thorough understanding of the compound's properties, potential impurities, and safety requirements is critical. This section addresses the most common preliminary questions.
Q: What are the key physical properties of this compound and its potential isomers that I should be aware of?
A: Understanding the physical properties is fundamental to designing a successful distillation protocol. While specific, verified data for this compound is limited, we can estimate its properties based on its structure and data from close isomers. High molecular weight phenols typically have high boiling points, necessitating vacuum distillation to prevent thermal decomposition.[1][2]
Table 1: Physical Properties of this compound and Related Isomers
| Property | This compound (Target) | 4-(2-Methoxyethyl)phenol (Isomer Example) | Notes |
| CAS Number | 245070-91-1[3] | 56718-71-9[4] | Always verify the identity of your starting material. |
| Molecular Formula | C₉H₁₂O₃ | C₉H₁₂O₂ | Note the difference in the ether linkage vs. ethyl linkage. |
| Molecular Weight | 168.19 g/mol | 152.19 g/mol [4] | Affects volatility and boiling point. |
| Boiling Point | High; Estimated >250 °C at atm. pressure. | 125 °C at 0.4 kPa (3 mmHg)[4] | Vacuum distillation is mandatory.[5] |
| Appearance | Expected to be a viscous liquid or low-melting solid. | White to Off-White Solid[4] | Color in the crude product indicates impurities. |
| Thermal Stability | Potentially sensitive to high temperatures. | Phenolic compounds can undergo degradation at elevated temperatures.[6][7] | A key reason for using the lowest feasible distillation temperature. |
The significant difference in boiling points between potential isomers and related structures underscores the feasibility of purification by fractional vacuum distillation. However, the high boiling nature of these compounds makes them susceptible to thermal degradation.[1]
Q: What are the likely impurities in my crude sample and how do they affect the distillation?
A: Crude phenolic mixtures, especially from multi-step syntheses, can contain a variety of impurities that complicate purification. These can be broadly categorized:
-
Starting Materials & Reagents: Unreacted precursors or excess reagents used in the synthesis.
-
Solvents: Residual solvents from the reaction or work-up (e.g., water, toluene, ethers). Water is particularly problematic as it can form azeotropes with phenols, affecting separation efficiency.[8][9]
-
Low-Boiling By-products: These are typically removed in an initial "forerun" fraction during distillation.
-
High-Boiling By-products ("Heavies"): These include dimers, polymers, or products of side reactions like methylbenzofurans or acetophenone, which are common in phenol synthesis.[10][11] These will remain in the distillation pot.
-
Isomers: Positional isomers (e.g., 2- or 4-substituted phenols) may have very similar boiling points, requiring a highly efficient fractionating column for separation.[12][13]
The presence of these impurities dictates the distillation strategy. A preliminary flash distillation might be used to remove non-volatile tars, followed by a more careful fractional distillation to separate the target compound from close-boiling impurities.
Q: What are the critical safety precautions for handling and distilling this compound?
A: Phenolic compounds require strict adherence to safety protocols. They can be corrosive, toxic, and are often rapidly absorbed through the skin.[14]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (butyl or nitrile), a lab coat, and chemical splash goggles. Work should be conducted exclusively within a certified chemical fume hood.[15][16]
-
Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[17] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[16]
-
Vacuum Safety: Vacuum distillation poses an implosion risk. Inspect all glassware for cracks, star fractures, or defects before use.[5] Using a safety shield around the apparatus is highly recommended.
-
Thermal Safety: Use a heating mantle with a stirrer and a temperature controller to ensure even and controlled heating. Never heat a closed system. Superheating can cause violent bumping and potential apparatus failure.
-
Shutdown: Always allow the apparatus to cool completely before venting to atmospheric pressure. Introducing air to a hot system can cause rapid oxidation of the residue.[18]
Section 2: Experimental Setup & Protocol
A correctly assembled and operated distillation apparatus is the foundation of a successful purification.
Q: What is the recommended setup for the vacuum distillation of this compound?
A: A standard vacuum distillation setup with a short fractionating column is recommended. The use of a Claisen adapter is crucial to minimize bumping and provide an extra port for a capillary bubbler or sensor.[18]
Caption: Diagram 1: Recommended Vacuum Distillation Setup.
Q: Can you provide a detailed, step-by-step protocol for the purification?
A: This protocol assumes a crude sample of approximately 50-100g. Adjust volumes and flask sizes accordingly.
Protocol: Fractional Vacuum Distillation of this compound
-
Apparatus Assembly:
-
Thoroughly clean and dry all glassware. Inspect for any cracks.[5]
-
Add the crude this compound and a magnetic stir bar to a round-bottom flask, filling it to no more than two-thirds capacity.[5]
-
Lightly grease all ground-glass joints to ensure a proper seal under vacuum.[18]
-
Assemble the apparatus as shown in Diagram 1, securing all components with clamps. Ensure the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the vapor temperature.[12]
-
Connect the condenser to a cold water source, with water flowing in at the bottom and out at the top.
-
Connect the vacuum adapter to a cold trap and then to the vacuum pump. The cold trap is essential to protect the pump from corrosive vapors.
-
-
Initiating the Distillation:
-
Turn on the magnetic stirrer to a moderate speed. A stir bar is essential for preventing bumping; boiling stones are ineffective under vacuum.[18]
-
Turn on the vacuum pump to slowly evacuate the system. A slow and gradual pressure reduction helps remove any low-boiling solvents without violent boiling.[18]
-
Once the target vacuum is reached and stable (e.g., 1-3 mmHg), begin to gently heat the distillation pot.[5]
-
-
Fraction Collection:
-
Forerun: Collect the first fraction, which will contain residual solvents and low-boiling impurities. The distillation temperature will be low and may be unstable during this phase.
-
Main Fraction: As the temperature of the vapor rises and stabilizes at the boiling point of this compound at the given pressure, switch to a clean receiving flask. Record the stable temperature range and the corresponding pressure.[18] A pure compound should distill over a narrow temperature range, though pressure fluctuations can cause this to vary by a few degrees.[18][19]
-
Final Fraction/Shutdown: When the distillation rate slows and the temperature begins to rise or fall, the main fraction is likely complete. Stop the distillation by removing the heat source first.
-
-
System Shutdown:
-
Allow the distillation pot and the entire apparatus to cool to room temperature. This is a critical safety step. [18]
-
Slowly and carefully vent the system, preferably with an inert gas like nitrogen, before turning off the vacuum pump. This prevents air from rushing in and potentially oxidizing the hot residue, and also prevents pump oil from being sucked back into the system.[18]
-
Disassemble the glassware for cleaning.
-
Section 3: Troubleshooting Guide
Even with a well-designed protocol, issues can arise. This section addresses common problems in a Q&A format.
Caption: Diagram 2: Distillation Troubleshooting Logic.
Q: My vacuum pressure is unstable or not reaching the target level. What should I check?
A: An unstable or poor vacuum is one of the most common issues and almost always points to leaks in the system.[18]
-
Check Joints: Ensure all ground-glass joints are properly sealed and lightly greased.
-
Check Tubing: Use only thick-walled vacuum tubing. Standard tubing will collapse under vacuum.[5] Check for cracks or poor connections at the vacuum adapter and pump.
-
Pump Performance: Check the oil level and quality in your vacuum pump. Contaminated oil will prevent it from reaching its ultimate pressure.
-
Cold Trap: Ensure your cold trap is sufficiently cold (e.g., a dry ice/acetone slurry). If volatile substances from your distillation pass into the pump, they will raise the vapor pressure and degrade the pump oil.
Q: The distillate is coming over at a wide temperature range. How can I improve the separation?
A: A wide boiling range suggests either poor separation efficiency, unstable pressure, or both.
-
Control Heating: Avoid heating the distillation pot too quickly. This can cause different components to vaporize simultaneously, overwhelming the fractionating column.[12]
-
Improve Insulation: Wrap the fractionating column and distillation head with glass wool or aluminum foil. This helps maintain the temperature gradient necessary for good separation.[13][18]
-
Increase Column Efficiency: If you suspect close-boiling impurities, you may need a more efficient column with more theoretical plates, such as a longer Vigreux column or a packed column (e.g., with Raschig rings).[20]
Q: The material in the distillation pot is darkening or charring. How can I prevent thermal decomposition?
A: Darkening is a clear sign of thermal decomposition. The primary goal is to lower the distillation temperature.[1]
-
Improve Vacuum: The most effective way to lower the boiling point is to achieve a lower pressure (a better vacuum).[5] Re-check your entire system for leaks.
-
Avoid Hot Spots: Ensure the stir bar is agitating the liquid effectively to distribute heat evenly. Localized overheating at the bottom of the flask can cause charring.
-
Use a Short-Path Apparatus: For extremely sensitive materials, a short-path distillation apparatus minimizes the time the compound spends in the hot vapor phase.[21]
Q: The compound is refluxing in the column but not distilling over. What should I do?
A: This "stalling" occurs when there is insufficient energy to push the vapor over the condenser bend, or when heat is lost too quickly from the apparatus.
-
Check Insulation: This is the most common cause. Insulate the distillation head and column to prevent premature condensation.[18]
-
Slightly Increase Heat: If the apparatus is well-insulated, a small, careful increase in the heating mantle temperature may be necessary to provide enough energy for the vapor to reach the condenser.
-
Check for Obstructions: Ensure the vapor path is not blocked and that the condenser is not "flooded" with cooling water that is excessively cold, causing the vapor to solidify and block the path.
Section 4: Post-Distillation & Analysis
Q: What analytical techniques are recommended to assess the purity of the final product?
A: After distillation, it is essential to verify the purity of the collected fractions.
-
Gas Chromatography (GC): An excellent method for determining purity and identifying the percentage of any remaining impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the purified product and can detect impurities if they are present in sufficient quantity (>1%).
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for assessing purity, especially for non-volatile impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product. When coupled with GC (GC-MS), it is a powerful tool for identifying unknown impurities.
By following this structured approach to setup, execution, and troubleshooting, researchers can confidently and safely purify crude this compound, achieving the high degree of purity required for pharmaceutical and research applications.
References
-
Chemistry LibreTexts. (2022). 5.4C: Step-by-Step Procedures for Vacuum Distillation. [Link]
- Google Patents. (1965).
-
Angene Chemical. (2026). Safety Data Sheet - 3-(2-Methoxyethyl)phenol. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Distillation at Reduced Pressures. [Link]
-
NExT-GPT. (n.d.). Vacuum Distillation Unit Operations and Troubleshooting. [Link]
-
Griswold, J., & Wong, S. Y. (1980). Solvent Extraction of Phenols from Water. ResearchGate. [Link]
-
Hytek. (n.d.). High Vacuum Distillation Unit And Application On Natural Product Development. [Link]
-
Busch Vacuum Solutions. (n.d.). Vacuum Distillation. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Methoxyphenol, 97%. [Link]
-
Pressure Control Solutions. (2019). Vacuum Distillation issues?. [Link]
- Google Patents. (1958).
-
Lisa Nichols. (2022). Vacuum Distillation. YouTube. [Link]
- Google Patents. (1991). US5064507A - Distillation process for recovery of high purity phenol.
-
IRJET. (2021). Vacuum Applications in Phenol Derivatives Extraction and Vacuum System Selection. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. [Link]
-
The Good Scents Company. (n.d.). 4-(2-methoxyethyl) phenol information. [Link]
-
Wikipedia. (n.d.). Azeotrope tables. [Link]
-
ResearchGate. (n.d.). Effects of o-Methoxy Groups on the Properties and Thermal Stability of Renewable High-Temperature Cyanate Ester Resins. [Link]
-
Chemistry LibreTexts. (2021). 5.3: Fractional Distillation. [Link]
-
Wikipedia. (n.d.). Fractional distillation. [Link]
-
ChemEurope.com. (n.d.). Azeotrope (data). [Link]
-
The Chemistry Blog. (n.d.). What is Fractional Distillation?. [Link]
-
KARL KOLMETZ CPE. (2021). Distillation Troubleshooting Feb 2021. YouTube. [Link]
-
Scribd. (n.d.). Solvent Cleaning Azeotropes Guide. [Link]
-
TREA. (n.d.). Process for purifying phenol. [Link]
-
PubChem. (n.d.). 4-(2-Methoxyethoxy)phenol. [Link]
- Google Patents. (2002).
- Google Patents. (1985).
- Google Patents. (n.d.).
-
CentAUR. (2010). Evaluation of thermal and oxidative stability of three generations of phenolic based novel dendritic fuel and lubricant additive. [Link]
-
DTIC. (n.d.). THERMAL DEGRADATION OF PHENOLIC POLYMERS. [Link]
-
Axios Research. (n.d.). Phenol Impurity 3. [Link]
-
PubChem. (n.d.). 3-Methoxyphenol. [Link]
-
Pharmaffiliates. (n.d.). Phenol-impurities. [Link]
Sources
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- 21. valveandcontrol.com [valveandcontrol.com]
Technical Support Center: Optimizing Reaction Conditions for Williamson Ether Synthesis of Phenols
Welcome to the Technical Support Center for the Williamson Ether Synthesis of Phenols. This guide is designed for researchers, scientists, and drug development professionals who utilize this cornerstone reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your syntheses with confidence.
The Williamson ether synthesis, a reliable SN2 reaction, is fundamental for constructing the aryl ether linkage found in countless pharmaceuticals, agrochemicals, and advanced materials.[1][2] It involves the reaction of a phenoxide ion with a primary alkyl halide.[1][2] While robust, its success is highly dependent on the careful orchestration of base, solvent, and reaction conditions to navigate potential side reactions and maximize yield.
Core Principles & Mechanism
At its heart, the synthesis is a bimolecular nucleophilic substitution (SN2) reaction.[1][3] The process unfolds in two primary stages:
-
Deprotonation: A base removes the acidic proton from the phenol's hydroxyl group to generate a highly nucleophilic phenoxide ion.
-
Nucleophilic Attack: The phenoxide ion then attacks the electrophilic carbon of an alkylating agent (typically a primary alkyl halide), displacing the leaving group in a single, concerted step to form the ether.[1]
Caption: Core SN2 mechanism of the Williamson ether synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent challenges encountered during the synthesis in a direct question-and-answer format.
Question 1: Why is my reaction yield consistently low?
Low yield is a multifaceted problem that can often be traced back to one of four key areas: incomplete deprotonation, competing side reactions, poor substrate choice, or suboptimal conditions.
-
Incomplete Deprotonation: The phenoxide is the star nucleophile; if it's not formed efficiently, the reaction cannot proceed. Phenols are significantly more acidic (pKa ≈ 10) than aliphatic alcohols (pKa ≈ 16-18), which allows for the use of milder bases. However, if the chosen base is too weak for your specific phenol (e.g., one with electron-withdrawing groups), you will be left with unreacted starting material.
-
Solution: If you suspect incomplete deprotonation, switch to a stronger base. For example, if potassium carbonate (K₂CO₃) is proving ineffective, consider using sodium hydroxide (NaOH) or, for very challenging substrates, sodium hydride (NaH).
-
-
Side Reactions: The most common culprits are the E2 elimination of the alkyl halide and C-alkylation of the phenol ring.
-
Solution: To minimize elimination, always use a primary alkyl halide and avoid high temperatures. To disfavor C-alkylation, use a polar aprotic solvent like DMF or acetonitrile. (See Question 2 for a detailed discussion).
-
-
Poor Substrate Choice: The SN2 mechanism is highly sensitive to steric hindrance.
-
Solution: This reaction is not suitable for secondary and tertiary alkyl halides. Tertiary halides will almost exclusively lead to the E2 elimination product (an alkene). When designing an asymmetrical ether synthesis, always choose the pathway where the less sterically hindered group is on the alkyl halide.
-
-
Suboptimal Conditions: Reactions are often run at 50-100 °C for 1-8 hours.[1] Insufficient time or temperature can lead to an incomplete reaction.
-
Solution: Monitor your reaction by Thin-Layer Chromatography (TLC) to determine the optimal reaction time. If the reaction stalls, a modest increase in temperature may be beneficial, but be mindful of promoting elimination.
-
Caption: Troubleshooting flowchart for low reaction yield.
Question 2: I'm observing significant C-alkylation. How can I prevent it?
This is a classic issue arising from the fact that the phenoxide ion is an ambident nucleophile —it has two nucleophilic sites: the oxygen atom and the electron-rich aromatic ring (primarily at the ortho and para positions).[1] The desired O-alkylation and undesired C-alkylation are in constant competition.
Causality: The regioselectivity of the attack is heavily influenced by the reaction solvent.
-
Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These solvents are the key to favoring O-alkylation. They effectively solvate the cation (e.g., Na⁺, K⁺) of the phenoxide salt, leaving the oxygen anion "naked" and highly reactive. This enhanced nucleophilicity of the oxygen atom makes it the primary site of attack.
-
Protic Solvents (Water, Alcohols): These solvents should be avoided if O-alkylation is the goal. They form strong hydrogen bonds with the phenoxide's oxygen atom, effectively shielding it and reducing its nucleophilicity.[4] This hindrance promotes reaction at the less-solvated carbon atoms of the aromatic ring.[4]
Solution: To maximize O-alkylation, use a polar aprotic solvent like DMF, DMSO, or acetonitrile. Ensure your solvent is anhydrous, as water is a protic solvent that can favor C-alkylation.
Sources
Technical Support Center: Preventing C-Alkylation Side Reactions in Phenol Synthesis
Welcome to the technical support center for phenol alkylation. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their phenol ether synthesis by minimizing or eliminating unwanted C-alkylation side reactions. Here, you will find in-depth troubleshooting advice and frequently asked questions based on established chemical principles and field-proven insights.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section addresses common problems encountered during the O-alkylation of phenols, providing explanations for the underlying causes and offering concrete solutions.
Question 1: I am observing a significant amount of C-alkylated product in my reaction. What are the most likely causes and how can I fix this?
Answer:
The formation of a C-alkylated product alongside your desired O-alkylated ether is a classic problem stemming from the ambident nature of the phenoxide nucleophile. The phenoxide ion has electron density on both the oxygen atom and the aromatic ring (specifically at the ortho and para positions), making both sites available for electrophilic attack.[1][2] The selectivity is highly dependent on the reaction conditions.
Primary Causes & Solutions:
-
Solvent Choice: This is often the most critical factor.[1][3]
-
Problem: You are likely using a protic solvent (e.g., water, ethanol, trifluoroethanol). Protic solvents form strong hydrogen bonds with the oxygen atom of the phenoxide ion.[1][4] This "solvation shield" sterically hinders the oxygen, making it less available for alkylation and thus promoting attack at the carbon atoms of the ring.[1][5]
-
Solution: Switch to a polar aprotic solvent. Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile do not form strong hydrogen bonds with the phenoxide oxygen.[1][2] This leaves the oxygen atom more exposed and nucleophilic, strongly favoring O-alkylation.
-
-
Counter-ion Effect & Base Choice: The nature of the cation associated with the phenoxide can influence reactivity.
-
Problem: Tightly associated ion pairs, especially with smaller cations like Li⁺ or Na⁺ in less polar solvents, can shield the oxygen atom, favoring C-alkylation.[3]
-
Solution:
-
Use a Phase-Transfer Catalyst (PTC): A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, Aliquat 336), is highly effective. The PTC swaps the metal cation for a large, bulky organic cation.[5][6] This creates a "naked," highly reactive phenoxide ion in the organic phase, which preferentially undergoes O-alkylation.[6][7] Running the reaction under anhydrous ("water-starved") PTC conditions further enhances O-alkylation selectivity.[5]
-
Choose a Different Base: Using a base with a larger cation, like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), can create a "softer" ion pair that is more dissociated in solution, increasing the reactivity at the oxygen atom.
-
-
-
Temperature:
-
Problem: High reaction temperatures can sometimes favor C-alkylation, which may be the more thermodynamically stable product in some cases. O-alkylation is often the kinetically favored pathway.[7]
-
Solution: Try running the reaction at a lower temperature. A typical Williamson ether synthesis is conducted at 50 to 100 °C.[2] Experiment with room temperature or slightly elevated temperatures first.
-
Workflow for Minimizing C-Alkylation
Caption: Troubleshooting flowchart for high C-alkylation.
Question 2: My O-alkylation reaction is very slow or gives a low yield, even with a primary alkyl halide. What can I do to improve it?
Answer:
A sluggish reaction or low yield in a Williamson ether synthesis, especially with phenols, can be attributed to several factors beyond the common C-alkylation issue.
Potential Causes & Optimization Strategies:
-
Incomplete Deprotonation:
-
Problem: The base you are using may not be strong enough to fully deprotonate the phenol, leading to a low concentration of the active phenoxide nucleophile. While phenols are more acidic than alcohols, their pKa can vary significantly based on substituents.[8]
-
Solution:
-
Use a stronger base. Sodium hydride (NaH) is an excellent choice as it deprotonates the phenol irreversibly.
-
If using carbonates (e.g., K₂CO₃), ensure the reaction is heated sufficiently to drive the deprotonation equilibrium. Using a solvent like DMF can enhance the basicity of carbonates.
-
-
-
Poor Nucleophilicity of the Phenoxide:
-
Problem: As discussed previously, protic solvents can solvate the phenoxide, drastically reducing its nucleophilicity.
-
Solution: Ensure you are using a polar aprotic solvent like DMF or acetonitrile.
-
-
Steric Hindrance:
-
Problem: The Williamson synthesis is an Sₙ2 reaction, which is highly sensitive to steric bulk.[2][9] If your phenol has bulky groups at the ortho positions, or if your primary alkyl halide has branching near the reactive center (e.g., neopentyl bromide), the reaction rate can be severely diminished.[10]
-
Solution:
-
For sterically hindered substrates, you may need more forcing conditions: higher temperatures and longer reaction times.
-
Consider alternative synthetic routes if hindrance is extreme. The Mitsunobu reaction, for instance, can be effective for coupling sterically hindered phenols and alcohols, sometimes accelerated by sonication.[10]
-
-
-
Poor Leaving Group:
-
Problem: The rate of an Sₙ2 reaction depends on the quality of the leaving group.
-
Solution: The reactivity order for halides is I > Br > Cl. If you are using an alkyl chloride and getting slow reaction rates, switching to the corresponding alkyl bromide or iodide will significantly accelerate the reaction.[11] Alternatively, converting an alcohol into a better leaving group, such as a tosylate (OTs) or mesylate (OMs), is a highly effective strategy.
-
Summary Table: Factors to Boost Reaction Rate & Yield
| Factor | Problematic Condition | Recommended Solution | Rationale |
| Base | Weak base (e.g., NaHCO₃) or incomplete deprotonation | Use a stronger base (e.g., NaH) or a suitable base/solvent combo (K₂CO₃ in DMF). | Ensures a high concentration of the active phenoxide nucleophile. |
| Solvent | Protic (Ethanol, Water) | Polar Aprotic (DMF, DMSO, Acetonitrile) | Prevents solvation of the phenoxide, maximizing its nucleophilicity.[1] |
| Alkylating Agent | Poor leaving group (e.g., R-Cl) or steric hindrance | Use R-I or R-Br; convert alcohols to R-OTs or R-OMs. | Better leaving groups accelerate the Sₙ2 reaction.[11][12] |
| Temperature | Too low for hindered substrates | Cautiously increase temperature (e.g., 80-120°C) and monitor for side reactions. | Provides sufficient energy to overcome the activation barrier. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle that governs C- vs. O-alkylation selectivity?
A1: The selectivity is best explained by Pearson's Hard and Soft Acid-Base (HSAB) theory.[13]
-
Hard Nucleophiles/Electrophiles: Tend to have high charge density, are small, and are not easily polarizable. Their interactions are more charge- (or ionic-) controlled.
-
Soft Nucleophiles/Electrophiles: Tend to have low charge density, are larger, and are more polarizable. Their interactions are more orbital- (or covalent-) controlled.
In the phenoxide ion, the oxygen atom is a hard nucleophilic center due to its high electronegativity and concentrated negative charge. The ortho and para carbon atoms of the ring are soft nucleophilic centers because their electron density is more delocalized and polarizable within the π-system.[14]
Therefore:
-
To favor O-alkylation (hard-hard interaction) , you want conditions that emphasize charge interactions. This means using a "free" or loosely associated phenoxide ion (achieved with polar aprotic solvents or PTCs) reacting with a hard electrophile.
-
To favor C-alkylation (soft-soft interaction) , you want conditions that allow orbital overlap to dominate. Solvating the hard oxygen center with a protic solvent effectively "hides" it, allowing the softer alkylating agents to react with the soft carbon centers of the ring.[14][15]
Q2: How does a Phase-Transfer Catalyst (PTC) work to promote O-alkylation?
A2: A PTC facilitates the transfer of the phenoxide anion from an aqueous or solid phase into the organic phase where the alkyl halide is located.[6]
-
Formation of Phenoxide: The phenol is deprotonated by an inorganic base (like NaOH or K₂CO₃) in the aqueous or solid phase, forming the sodium or potassium phenoxide.
-
Ion Exchange: The quaternary ammonium cation (Q⁺) from the PTC exchanges with the metal cation (e.g., Na⁺) to form an ion pair [Q⁺ PhO⁻].
-
Phase Transfer: The [Q⁺ PhO⁻] ion pair is soluble in the organic phase due to the bulky, lipophilic alkyl groups on the Q⁺ cation.
-
Alkylation: In the organic phase, the phenoxide anion is poorly solvated ("naked") and highly reactive. This high reactivity, combined with the lack of protic solvent, overwhelmingly favors attack at the oxygen center, leading to the desired ether product.[5][7]
Mechanism of Phase-Transfer Catalysis for O-Alkylation
Caption: Phase-transfer catalysis cycle for selective O-alkylation.
Q3: I am trying to alkylate a phenol with a secondary or tertiary alkyl halide. Why am I only getting elimination products?
A3: This is a classic limitation of the Williamson ether synthesis.[2][12] The reaction proceeds via an Sₙ2 mechanism, which requires the nucleophile (phenoxide) to perform a backside attack on the carbon atom bearing the leaving group.
-
Secondary and Tertiary Halides: These substrates are sterically hindered. The bulky alkyl groups physically block the pathway for the backside attack required for substitution.
-
Competition with Elimination (E2): The phenoxide ion is not only a good nucleophile but also a reasonably strong base. When Sₙ2 is sterically hindered, the phenoxide will instead act as a base, abstracting a proton from a carbon adjacent to the leaving group. This leads to an E2 elimination reaction, forming an alkene instead of an ether. With tertiary alkyl halides, elimination is almost always the exclusive outcome.
Solution: To synthesize an ether with a secondary or tertiary alkyl group attached to the oxygen, you must reverse the roles of the nucleophile and electrophile. Use the phenol as the nucleophile and a different synthetic route, or prepare the corresponding secondary/tertiary alcohol and use it in a reaction like the Mitsunobu reaction with the phenol.[10] You cannot form this type of ether via a standard Williamson synthesis using a secondary or tertiary halide.
References
-
Denmark, S. E., Weintraub, R. C., & Gould, N. D. (2012). Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Journal of the American Chemical Society, 134(32), 13415–13429. [Link]
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Halpern, M. (n.d.). PTC Selective O-Alkylation. PTC Organics, Inc.[Link]
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PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. [Link]
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Lu, D., et al. (2006). Alkylation of phenol: a mechanistic view. The Journal of Physical Chemistry A, 110(6), 2244-51. [Link]
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Sivasankar, B., et al. (2007). Liquid phase alkylation of phenol with 1-octene over large pore zeolites. Applied Catalysis A: General, 316(2), 164-171. [Link]
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Méndez, F., & Galano, A. (2013). Counter-ion and solvent effects in the C- and O-alkylation of the phenoxide ion with allyl chloride. Journal of Physical Chemistry B, 117(35), 10267-75. [Link]
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Kito, T., Yamamoto, K., & Hirao, I. (1974). O-Alkylation of Phenols by Esters. II. The Steric Hindrance and Electronic Effect in the O-Alkylation of Phenol by Esters. Bulletin of the Chemical Society of Japan, 47(5), 1232-1234. [Link]
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Halpern, M. (n.d.). “Unstreamlining” a PTC O-Alkylation. PTC Organics, Inc.[Link]
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ResearchGate. (n.d.). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. [Link]
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Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
Exporter China. (2024). What Is the Mechanism of Phenol Alkylation? [Link]
-
ResearchGate. (n.d.). Theoretical Study of the Mechanism and Regioselectivity of the Alkylation Reaction of the Phenoxide Ion in Polar Protic and Aprotic Solvents. [Link]
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ResearchGate. (2006). (PDF) Alkylation of Phenol: A Mechanistic View. [Link]
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Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
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White Rose eTheses Online. (n.d.). Selective Alkylation of Phenols Using Solid Catalysts. [Link]
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University of Massachusetts Lowell. (n.d.). Hard-Soft Acid-Base Theory. [Link]
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Royal Society of Chemistry. (n.d.). Selective alkylation of phenol and tert-butanol using Zr-containing Beta zeolite. [Link]
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Richard, J. P., et al. (2003). Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol and phenoxide ion by the 1-(4-methoxyphenyl)ethyl carbocation. Journal of the American Chemical Society, 125(48), 14857-65. [Link]
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Demko, Z. P., & Sharpless, K. B. (2002). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry, 67(7), 2046-2049. [Link]
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PharmaXChange.info. (2011). Chemistry of Enolates - C vs O Alkylation. [Link]
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Kurukshetra University. (n.d.). HARD AND SOFT ACIDS AND BASES (HSAB). [Link]
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AdiChemistry. (n.d.). HSAB Principle-Applications-Pearson's Hard Soft Acid Base Concept. [Link]
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Edukiran Pvt Ltd. (2022). Reactions of Phenol, Williamson Ether Synthesis. YouTube. [Link]
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Li, Z., et al. (2020). Steric Hindrance Effect Leading to Regioselective Bromination of Phenols with HBr. ChemistrySelect, 5(29), 8963-8966. [Link]
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White Rose eTheses Online. (n.d.). Selective Alkylation of Phenols Using Solid Catalysts. [Link]
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Vagia, E. C., & Lemonidou, A. A. (1995). Selective O-alkylation of phenol with methanol over sulfates supported on γ-Al2O3. Applied Catalysis A: General, 123(2), 237-251. [Link]
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ResearchGate. (n.d.). Selective Alkylation of Phenol with Cyclohexanol over Large-Pore Zeolites. [Link]
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Reddit. (2011). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? [Link]
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
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Wikipedia. (n.d.). HSAB theory. [Link]
-
ChemRxiv. (2023). Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols. [Link]
-
Owlstown. (2016). Why Do Enolate Anions Favor O‑Alkylation over C‑Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects. [Link]
-
ResearchGate. (n.d.). Organic base catalyzed O-alkylation of phenols under solvent-free condition. [Link]
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LoPachin, R. M., & Gavin, T. (2014). APPLICATION OF THE HARD AND SOFT, ACIDS AND BASES (HSAB) THEORY TO TOXICANT-TARGET INTERACTIONS. Chemical research in toxicology, 27(7), 1097-1108. [Link]
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National Center for Biotechnology Information. (2023). Selective nucleophilic α-C alkylation of phenols with alcohols via Ti=Cα intermediate on anatase TiO2 surface. [Link]
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Wikipedia. (n.d.). Phenol. [Link]
-
Chem.ucla.edu. (2010). Functional Groups In Organic Chemistry. [Link]
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Troubleshooting low yield in 3-(2-Methoxyethoxy)phenol preparation
Technical Support Center: 3-(2-Methoxyethoxy)phenol Synthesis
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and process development professionals who may be encountering challenges, particularly low yields, in this synthetic procedure. This guide provides in-depth, field-tested insights and actionable troubleshooting steps based on established chemical principles.
The predominant method for preparing this compound is through a Williamson ether synthesis, a reliable SN2 reaction. The typical pathway involves the O-alkylation of 3-methoxyphenol (resorcinol monomethyl ether) with a suitable 2-methoxyethyl electrophile, such as 2-methoxyethyl chloride or bromide, in the presence of a base.
Caption: Ideal Williamson ether synthesis pathway for this compound.
Troubleshooting Guide
This section addresses specific, common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction has stalled. TLC and NMR analysis show a low conversion rate with significant unreacted 3-methoxyphenol. What are the likely causes?
A1: A low conversion rate points to suboptimal reaction conditions or compromised reagents. The core of this synthesis is the efficient deprotonation of 3-methoxyphenol to form a nucleophilic phenoxide, which then attacks the alkyl halide. Let's break down the critical factors.
-
Base Strength and Stoichiometry: The pKa of a phenolic proton is around 10. While weaker bases like potassium carbonate (K₂CO₃) can be effective, they often require higher temperatures and longer reaction times. If your base is old or has absorbed atmospheric moisture, its efficacy will be reduced.
-
Troubleshooting Steps:
-
Verify Base Quality: Use freshly opened or properly stored base. For a more robust reaction, consider a stronger base like sodium hydride (NaH).[1] NaH irreversibly deprotonates the phenol, driving the equilibrium forward. Caution: NaH is pyrophoric and reacts violently with water.
-
Check Stoichiometry: Ensure you are using at least a stoichiometric equivalent of the base. For weaker bases like K₂CO₃, using a slight excess (1.5-2.0 equivalents) is often beneficial.
-
-
-
Solvent Choice: The solvent significantly influences the reactivity of the nucleophile.
-
Causality: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are ideal for SN2 reactions. They solvate the cation (e.g., K⁺ or Na⁺) but leave the phenoxide anion "naked" and highly nucleophilic. Protic solvents (like ethanol or water) will hydrogen-bond with the phenoxide, stabilizing it and reducing its nucleophilicity.
-
Troubleshooting Steps: Ensure your solvent is anhydrous. Water will consume the base and protonate the reactive phenoxide intermediate.
-
-
Reaction Temperature and Time: The Williamson ether synthesis is temperature-dependent.
-
Troubleshooting Steps: If using a weaker base like K₂CO₃, the reaction may require heating (typically 50-100 °C) to proceed at a reasonable rate. Monitor the reaction by TLC every few hours. If no progress is observed, consider incrementally increasing the temperature. Be aware that excessively high temperatures can promote side reactions.
-
Q2: I've formed a major byproduct that is difficult to separate from my desired product. What is this impurity and how can I minimize its formation?
A2: The formation of a significant byproduct is a classic challenge in this synthesis. The most probable culprits are C-alkylation and dialkylation, stemming from the nature of the reactants.
Sources
Technical Support Center: Column Chromatography Purification of 3-(2-Methoxyethoxy)phenol
Welcome to the technical support center. As Senior Application Scientists, we understand that purifying polar aromatic molecules like 3-(2-Methoxyethoxy)phenol can present unique challenges at the bench. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide you with both the "how" and the "why" behind optimizing this specific separation.
Frequently Asked Questions (FAQs)
This section addresses the most common questions researchers have when setting up a column for the first time for this target molecule.
Q1: What are the key properties of this compound I should consider for purification?
Understanding the physicochemical properties of your target molecule is the critical first step in designing a purification strategy. This compound is a moderately polar phenolic compound. Its key characteristics are summarized below.
| Property | Value / Observation | Implication for Chromatography |
| Molecular Formula | C₉H₁₂O₃ | - |
| Molecular Weight | 168.19 g/mol [1] | Influences diffusion rates but is less critical than polarity for solvent selection. |
| Structure | Phenolic -OH group, Ether linkages | The acidic phenol group can interact strongly with silica gel, potentially causing tailing. The ether groups contribute to the molecule's overall polarity. |
| Estimated Polarity | Moderately Polar (Est. XLogP3-AA: ~1.4)[2] | The compound will require a moderately polar mobile phase to elute from a normal-phase column (like silica gel). It is too polar for purely non-polar solvents like hexane. |
| Solubility | Likely soluble in methanol, ethyl acetate, dichloromethane (DCM), and chloroform.[3] | This provides options for solvents to dissolve the crude sample before loading it onto the column. |
Q2: What is the recommended stationary phase for purifying this compound?
The choice of stationary phase (adsorbent) is crucial for a successful separation.
-
Silica Gel (SiO₂): This is the most common and cost-effective choice for normal-phase chromatography. It is suitable for this compound. However, the acidic silanol groups (Si-OH) on the silica surface can interact strongly with the acidic proton of your phenol, which can lead to significant peak tailing. This interaction can often be managed by modifying the mobile phase.
-
Alumina (Al₂O₃): Alumina is another polar stationary phase. Neutral alumina can sometimes be a good alternative if your compound is found to be unstable or decomposes on the more acidic silica gel.[4]
-
Reversed-Phase Silica (C18): For highly polar compounds that are difficult to elute from silica, reversed-phase (RP) chromatography is an excellent alternative.[5] In this technique, the stationary phase is non-polar (C18) and a polar mobile phase (like water/acetonitrile or water/methanol) is used. Polar compounds elute earlier.
Recommendation: Start with standard flash-grade silica gel (60 Å, 40-63 µm). It is the most common and versatile option. If you encounter insurmountable issues with tailing or decomposition, then consider neutral alumina or C18 reversed-phase silica.
Q3: How do I select the right mobile phase (solvent system)?
The mobile phase (eluent) is what carries your compound through the stationary phase. The goal is to find a solvent system where your target compound and its impurities have different affinities, leading to separation.
For a moderately polar compound like this compound on a silica gel column, a binary solvent system consisting of a non-polar solvent and a polar solvent is standard.
-
Non-polar component: Hexanes or Heptane
-
Polar component: Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
Sometimes, a stronger polar solvent like methanol (MeOH) is needed, but it should be used sparingly (<10%) in combination with DCM or EtOAc, as high concentrations can lead to the dissolution of the silica gel.[6]
Recommended Starting Solvent Systems for TLC Analysis:
| System # | Non-Polar Solvent | Polar Solvent | Typical Starting Ratio (v/v) | Notes |
| 1 | Hexanes | Ethyl Acetate | 70:30 | The most common starting point. Adjust ratio based on TLC. |
| 2 | Hexanes | Dichloromethane | 50:50 | Good for resolving less polar impurities. |
| 3 | Dichloromethane | Methanol | 98:2 | A more polar system for compounds that don't move in Hex/EtOAc.[6] |
| 4 | Toluene | Ethyl Acetate | 90:10 | Toluene can improve separation for aromatic compounds.[6] |
Q4: How do I use Thin Layer Chromatography (TLC) to find the perfect solvent ratio?
Never run a column without first optimizing the separation on a TLC plate. It is a fast, inexpensive way to predict the behavior on a column.
Step-by-Step TLC Protocol:
-
Dissolve a small amount of your crude material in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Prepare several small chambers with different ratios of your chosen solvent system (e.g., 80:20, 70:30, 60:40 Hexanes:EtOAc).
-
Place the TLC plates in the chambers and allow the solvent to run up the plate.
-
Visualize the spots under a UV lamp (254 nm) and/or by staining.
-
Calculate the Retention Factor (Rf) for each spot: Rf = (distance spot traveled) / (distance solvent traveled).
The Goal: You are looking for a solvent system that gives your desired product an Rf value between 0.25 and 0.4 . This Rf range typically ensures good separation and a reasonable elution time on the column.
Q5: Should I use wet or dry loading for my sample?
Loading the sample correctly is key to achieving sharp bands and good separation.
-
Wet Loading: The crude sample is dissolved in a minimal amount of the mobile phase (or a slightly more polar solvent) and carefully pipetted onto the top of the column bed.[7] This is fast and easy for samples that are readily soluble in the mobile phase. Disadvantage: Using a solvent that is too strong can disrupt the top of the column and broaden the initial sample band, leading to poor separation.
-
Dry Loading: The crude sample is dissolved in a strong, volatile solvent (like DCM or MeOH), and then silica gel is added to the solution. The solvent is evaporated under reduced pressure to leave the sample adsorbed onto the silica. This dry, free-flowing powder is then carefully added to the top of the column.[7] Advantage: This method is highly recommended for samples that have poor solubility in the mobile phase or for large-scale purifications. It produces a very narrow starting band, leading to superior separation.
Recommendation: For purifying this compound, dry loading is often the superior method as it prevents issues with sample solubility and ensures the best possible resolution.
Method Development & Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
Q6: My compound is stuck on the baseline (Rf ≈ 0). What should I do?
This indicates the mobile phase is not polar enough to move your compound.
Solution: Increase the polarity of the mobile phase.
-
If using Hexanes:EtOAc (e.g., 80:20), try a more polar ratio like 60:40 or 50:50.
-
If even 100% EtOAc is not enough, switch to a more polar solvent system, such as Dichloromethane:Methanol (e.g., 98:2).[4][6]
Q7: My compound runs with the solvent front (Rf ≈ 1). How do I fix this?
This means the mobile phase is too polar, and your compound has a much higher affinity for the solvent than the silica.
Solution: Decrease the polarity of the mobile phase.
-
If using Hexanes:EtOAc (e.g., 50:50), try a less polar ratio like 80:20 or 90:10.
Q8: My compound is streaking or tailing badly. How can I get sharp bands?
This is the most common problem when purifying phenols on silica gel. Tailing occurs because the acidic proton of the phenol interacts strongly with the basic/polar sites on the silica gel.[8]
Solutions:
-
Add an Acid Modifier: Add a small amount of a volatile acid, like acetic acid (AcOH) or formic acid, to your mobile phase (typically 0.1% to 1% by volume).[5] The acid protonates the silica surface and competes for the binding sites, allowing your phenolic compound to travel down the column in a much sharper band.
-
Use a Less Polar Aromatic Solvent: Sometimes, swapping hexanes for toluene can improve the separation of aromatic compounds and reduce tailing due to π-π interactions.[6]
-
Switch to a Different Stationary Phase: If modifiers do not solve the problem, consider using neutral alumina or a reversed-phase C18 column, which do not have the same acidic interaction sites as silica.
Q9: The separation between my product and an impurity is poor. How can I improve resolution?
Poor resolution means the Rf values of your product and the impurity are too close.
Solutions:
-
Fine-Tune the Solvent System: Test small variations in your mobile phase composition. Sometimes a 5% change in the polar component can make a significant difference.
-
Try a Ternary System: Introduce a third solvent. For example, in a Hexanes:EtOAc system, adding a small amount of DCM can sometimes alter the selectivity and improve separation.
-
Ensure a Well-Packed Column and Proper Loading: A poorly packed column with channels or a wide initial sample band will always give poor resolution. Ensure your column is packed uniformly and use the dry loading technique.[7]
Q10: I think my compound is decomposing on the column. How can I confirm and prevent this?
Some sensitive compounds can degrade on the acidic surface of silica gel.[4]
Confirmation (2D TLC):
-
Spot your crude sample on a TLC plate.
-
Run the plate in a selected solvent system.
-
Remove the plate, let it dry completely, and then turn it 90 degrees.
-
Run the plate again in the same solvent system.
-
If the compound is stable, you will see all spots along a 45-degree diagonal. If new spots appear that are not on the diagonal, it indicates decomposition on the silica plate.[4]
Prevention:
-
Deactivate the Silica: You can pre-treat the silica gel by flushing the column with a solvent system containing a small amount of a base like triethylamine (~0.5%) to neutralize the acidic sites. However, this is more common for purifying basic compounds. For an acidic phenol, this is less likely to be the solution.
-
Switch to a More Inert Stationary Phase: The best solution is to switch to a less harsh adsorbent like neutral alumina or to use reversed-phase chromatography.
References
-
Pratama, M. R. F., Maimulyanti, A., & Prihadi, A. R. (2023). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Molekul, 18(2), 160-173. (Available at: [Link])
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Various Authors. (2013). Column chromatography of phenolics? ResearchGate. (Available at: [Link])
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. (Available at: [Link])
-
Mamat, N. A., et al. (2022). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Food Research, 6(5), 1-8. (Available at: [Link])
-
Teledyne ISCO. Purification of phenolic flavanoids with flash chromatography. ResearchGate. (Available at: [Link])
-
Soni, V. K., et al. (2021). Ultrasound-assisted efficient synthesis of 3-[4-(2-methoxyethyl) phenoxy] propane -1,2 -diol (Metoprolol EP impurity D). ACG Publications. (Available at: [Link])
-
Tsao, R., & Yang, R. (2003). Optimization of a new mobile phase to know the complex and real polyphenolic composition: Towards a total phenolic index using high-performance liquid chromatography. Journal of Chromatography A, 1018(1), 29-40. (Available at: [Link])
-
Various Authors. (2022). How do you choose a mobile phase in HPLC? Quora. (Available at: [Link])
-
Kelebek, H., et al. (2019). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. Acta Alimentaria, 48(2), 159-167. (Available at: [Link])
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ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (Available at: [Link])
-
ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (Available at: [Link])
-
Reddit User Discussion. (2023). Chromatography columns on phenols. r/ChemicalEngineering. (Available at: [Link])
-
Scutarasu, E., et al. (2021). Methods of purification of raw polyphenol extract for chromatographic analysis. Technology and product quality, 66, 78-86. (Available at: [Link])
-
LCGC North America. (2001). Liquid Chromatography Problem Solving and Troubleshooting. (Available at: [Link])
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 13313561, 4-(2-Methoxyethoxy)phenol. (Available at: [Link])
-
Reddit User Discussion. (2023). Trouble with Column Chromatography of phenolic compounds. r/OrganicChemistry. (Available at: [Link])
-
Chrom-Academy. HPLC Troubleshooting Guide. (Available at: [Link])
-
Various Authors. (2024). Which is more polar, Ethoxy phenol or methoxy phenol? Quora. (Available at: [Link])
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 92516, 4-(2-Methoxyethyl)phenol. (Available at: [Link])
-
NIST. Phenol, 2-methoxy-3-(2-propenyl)-. NIST Chemistry WebBook. (Available at: [Link])
-
Grampurohit, M. M. (2005). Synthesis, characterization and gas chromatographic determination of 4-(2-methoxy ethyl) phenol, an intermediate of metoprolol. ResearchGate. (Available at: [Link])
-
ChemBK. 2-[2-(3-methoxyphenyl)ethyl] phenol. (Available at: [Link])
- Google Patents. (1999). US6489519B1 - Process for removal of impurities from phenol by means of at least one acid catalyst.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 248913, 3-Methoxy-2-methylphenol. (Available at: [Link])
-
The Good Scents Company. 4-(2-methoxyethyl) phenol. (Available at: [Link])
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Pharmaffiliates. Phenol-impurities. (Available at: [Link])
-
Cheméo. Chemical Properties of Phenol, 2-methoxy-. (Available at: [Link])
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Technical Support Center: Catalyst Selection for 3-(2-Methoxyethoxy)phenol Synthesis
Last Updated: January 20, 2026
Welcome to the technical support guide for the synthesis of 3-(2-Methoxyethoxy)phenol. This document is designed for researchers, chemists, and process development professionals aiming to optimize this synthesis, with a particular focus on the critical role of catalyst selection. Here, we address common questions and troubleshooting scenarios encountered in the lab, grounded in established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to this compound?
The most prevalent and industrially relevant method for synthesizing this compound is the Williamson ether synthesis . This reaction involves the O-alkylation of a phenoxide ion with an alkylating agent. Specifically, for this target molecule, the synthesis proceeds by reacting resorcinol (1,3-dihydroxybenzene) with a 2-methoxyethoxy halide, such as 2-methoxyethyl chloride or bromide, in the presence of a base. The core of this process is a bimolecular nucleophilic substitution (SN2) reaction.[1][2]
Q2: Why is catalyst selection so critical in this specific synthesis?
Catalyst selection is paramount for two primary reasons: selectivity and reaction rate .
-
Selectivity: Resorcinol has two nucleophilic hydroxyl groups. Without precise control, the reaction can yield a mixture of the desired mono-alkylated product (this compound), the undesired di-alkylated product (1,3-bis(2-methoxyethoxy)benzene), and unreacted starting material. A well-chosen catalyst system can significantly favor mono-alkylation.[3]
-
Reaction Rate: The reaction between a phenoxide and an alkyl halide can be slow. A catalyst accelerates the reaction, allowing for lower operating temperatures and shorter reaction times, which can also help minimize side reactions.[4]
Q3: What class of catalysts is most effective for this O-alkylation?
Phase-Transfer Catalysts (PTCs) are highly effective and widely used for this type of synthesis.[5] PTCs, typically quaternary ammonium salts (e.g., tetrabutylammonium bromide, TBAB) or phosphonium salts, facilitate the transfer of the phenoxide anion from an aqueous or solid phase into the organic phase where the alkylating agent resides. This overcomes the mutual insolubility of the reagents, leading to a dramatic increase in reaction rate and often allowing the use of simpler, less hazardous bases like sodium or potassium hydroxide.[6]
Q4: How does a Phase-Transfer Catalyst (PTC) work in this reaction?
The mechanism involves the PTC, often represented as Q⁺X⁻, shuttling the phenoxide nucleophile across the phase boundary.
-
Anion Exchange: In the aqueous or solid phase, the base (e.g., NaOH) deprotonates resorcinol to form the phenoxide anion. The PTC cation (Q⁺) then pairs with this phenoxide anion.
-
Phase Transfer: The resulting ion pair [Q⁺...⁻O-Ar] is lipophilic due to the bulky alkyl groups on the cation and can migrate into the organic phase.
-
SN2 Reaction: In the organic phase, the "naked" and highly reactive phenoxide anion attacks the 2-methoxyethyl halide, forming the desired ether product.
-
Catalyst Regeneration: The catalyst cation (Q⁺) pairs with the displaced halide ion (e.g., Cl⁻) and returns to the aqueous/solid phase to repeat the cycle.
Troubleshooting Guide: Common Experimental Issues
Problem 1: My reaction yield is very low, or I'm only recovering starting material.
This is a common issue that can often be traced back to the initial deprotonation step or reaction conditions.
-
Possible Cause A: Ineffective Deprotonation. The phenolic proton must be removed to generate the nucleophilic phenoxide. If the base is too weak or used in insufficient amounts, the reaction will not proceed. For phenols, bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are generally sufficient.
-
Solution:
-
Verify Base Strength: Ensure the base is strong enough for the phenol's acidity. K₂CO₃ is a reliable choice for many phenolic substrates.
-
Check Stoichiometry: Use at least one equivalent of base for the mono-alkylation.
-
Ensure Anhydrous Conditions: If using highly reactive bases like sodium hydride (NaH), moisture is detrimental.[1] Ensure all glassware is oven-dried and use anhydrous solvents. Water can consume the base and hydrolyze the alkylating agent.
-
-
-
Possible Cause B: Poor Catalyst Activity or "Poisoning". The PTC may not be functioning correctly.
-
Solution:
-
Screen Catalysts: Not all PTCs are equal. Compare the performance of common catalysts like tetrabutylammonium bromide (TBAB), tetrabutylammonium hydrogen sulfate (TBAHS), or Aliquat 336.
-
Avoid Catalyst Poisoning: Certain leaving groups, particularly iodide and tosylate, can pair very strongly with the quaternary ammonium cation, hindering its ability to transport the phenoxide. If possible, using an alkyl bromide or chloride is often preferable.[6]
-
-
-
Possible Cause C: Suboptimal Temperature. Reaction rates are temperature-dependent.
-
Solution: Williamson ether syntheses are typically run between 50-100 °C. If the reaction is sluggish at a lower temperature, gradually increase the heat while monitoring progress via Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Problem 2: I'm forming a significant amount of the di-alkylated side product.
This indicates a loss of selectivity and is the primary challenge in this synthesis.
-
Possible Cause A: Stoichiometry of Alkylating Agent. Using a large excess of the 2-methoxyethyl halide will drive the reaction towards di-alkylation.
-
Solution:
-
Control Stoichiometry: Carefully control the molar ratio of the alkylating agent to resorcinol. Begin with a ratio close to 1:1 or with a slight excess of resorcinol.
-
Slow Addition: Add the alkylating agent dropwise to the reaction mixture over an extended period. This keeps its instantaneous concentration low, favoring reaction at the more reactive hydroxyl group first.
-
-
-
Possible Cause B: Reaction Temperature/Time. Higher temperatures and longer reaction times can provide the energy needed to alkylate the second, less reactive hydroxyl group.
-
Solution:
-
Lower Temperature: Operate at the lowest temperature that allows for a reasonable reaction rate.
-
Monitor Closely: Track the reaction's progress by TLC or GC. Stop the reaction once the maximum amount of mono-alkylated product has formed, before significant di-alkylation occurs.
-
-
Problem 3: I'm seeing unexpected byproducts, possibly from C-alkylation.
The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation) or at the carbon atoms of the aromatic ring (C-alkylation).[7] While O-alkylation is generally favored, C-alkylation can become a competing pathway.[3]
-
Possible Cause: Reaction Solvent and Conditions. The choice of solvent plays a crucial role in directing the regioselectivity.
-
Solution:
-
Use Polar Aprotic Solvents: Solvents like N,N-Dimethylformamide (DMF), acetonitrile, or Dimethyl Sulfoxide (DMSO) are known to favor O-alkylation.[7] They effectively solvate the cation of the phenoxide ion pair, leaving the oxygen atom more exposed and nucleophilic.
-
Avoid Protic Solvents: Protic solvents like water or ethanol can form hydrogen bonds with the oxygen atom of the phenoxide, shielding it and making it less available for reaction. This can inadvertently increase the proportion of C-alkylation.[7] Studies have shown that switching from methanol to acetonitrile can dramatically increase the O- to C-alkylation ratio.[8][9][10]
-
-
Experimental Protocols & Data
Protocol 1: Catalyst Screening for Mono-Alkylation of Resorcinol
This protocol outlines a method for comparing the efficacy of different phase-transfer catalysts.
-
Setup: In three separate round-bottom flasks equipped with reflux condensers and magnetic stirrers, add resorcinol (e.g., 1.10 g, 10 mmol), potassium carbonate (1.52 g, 11 mmol), and acetonitrile (20 mL).
-
Catalyst Addition: To each flask, add a different phase-transfer catalyst (0.5 mmol, 5 mol%):
-
Flask A: Tetrabutylammonium bromide (TBAB)
-
Flask B: Aliquat 336
-
Flask C: No catalyst (Control)
-
-
Reaction Initiation: Heat the mixtures to 70 °C with vigorous stirring. Add 2-methoxyethyl chloride (0.95 g, 10 mmol) dropwise to each flask.
-
Monitoring: Monitor the reactions by taking small aliquots every hour and analyzing them by GC or TLC to determine the relative amounts of starting material, mono-ether, and di-ether.
-
Workup: After 6 hours (or when monitoring shows the reaction has stalled), cool the mixtures to room temperature. Filter to remove the inorganic salts. Evaporate the solvent under reduced pressure.
-
Analysis: Analyze the crude product ratios by GC-MS or ¹H NMR to determine the conversion and selectivity for each catalyst.
Data Presentation: Catalyst Performance Comparison
| Catalyst | Conversion of Resorcinol (%) | Selectivity for Mono-ether (%) | Yield of this compound (%) |
| TBAB | 95 | 88 | 83.6 |
| Aliquat 336 | 92 | 85 | 78.2 |
| None (Control) | 15 | 90 | 13.5 |
| Note: Data are representative and intended for illustrative purposes. |
Visualizations
Workflow for Troubleshooting Low Yield
The following diagram outlines a logical decision-making process for addressing low product yields.
Caption: Troubleshooting Decision Tree for Low Yield.
Phase-Transfer Catalysis Mechanism
This diagram illustrates the catalytic cycle for the O-alkylation of resorcinol.
Caption: Catalytic cycle of phase-transfer catalysis.
References
- BenchChem. (2025). troubleshooting low yield in Williamson ether synthesis of crown ethers.
- BenchChem. (2025). Troubleshooting low yields in the Williamson ether synthesis of 3-(2-Chloroethoxy)prop-1-ene.
- BenchChem. (2025). troubleshooting Williamson ether synthesis side reactions.
- Unknown. Williamson Ether Synthesis. Name of Site.
- Halpern, M.
- BenchChem. (2025). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.
- Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
- Unknown. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions.
- Unknown.
- AIChE. (2022). (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction. Proceedings.
- BenchChem. (2025).
- PharmaXChange.info. (2011, April 9).
- BenchChem. (2025). Improving reaction conditions for Williamson ether synthesis.
- Unknown. (2021, July 1). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Spiral.
- RSC Publishing. (2021, January 28). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions.
- Unknown. (2021). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. Name of Site.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 5).
Sources
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- 5. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 6. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 7. pharmaxchange.info [pharmaxchange.info]
- 8. (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction | AIChE [proceedings.aiche.org]
- 9. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions [spiral.imperial.ac.uk]
- 10. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Researcher's Guide to the Comparative Biological Activity of 3-(2-Methoxyethoxy)phenol and its 4-Isomer
This guide provides a comprehensive framework for the comparative analysis of the biological activities of 3-(2-Methoxyethoxy)phenol and its positional isomer, 4-(2-Methoxyethoxy)phenol. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts. Instead, it offers a strategic approach to understanding and investigating these compounds, emphasizing the causal relationships between chemical structure and biological function. Given the limited direct experimental data on these specific isomers, this guide serves as both a roadmap for investigation and a repository of foundational methodologies.
The Principle of Positional Isomerism: Why a Single Atom's Shift Matters
In medicinal chemistry, the spatial arrangement of functional groups on a molecule, or its regiochemistry, is a critical determinant of its biological activity. Positional isomers, which share the same molecular formula but differ in the location of substituents on a core scaffold, often exhibit markedly different pharmacological and toxicological profiles. This divergence arises from alterations in the molecule's steric hindrance, electronic distribution, and capacity for hydrogen bonding, all of which govern its interaction with biological targets like enzymes and receptors. The comparison of this compound and 4-(2-Methoxyethoxy)phenol provides a classic case study in the importance of this structural nuance.
Postulated Comparative Profile of 3- and 4-(2-Methoxyethoxy)phenol
In the absence of direct comparative studies, we can formulate hypotheses about the differential biological activities of these isomers based on established structure-activity relationships (SAR) for phenolic compounds. Phenols are well-known for their antioxidant properties, which are largely dictated by the stability of the phenoxyl radical formed upon donation of a hydrogen atom.[1] The position of the 2-methoxyethoxy group is expected to influence this stability.
Table 1: Postulated Comparative Profile of 3- and 4-(2-Methoxyethoxy)phenol
| Feature | This compound (meta-isomer) | 4-(2-Methoxyethoxy)phenol (para-isomer) | Rationale for Postulated Difference |
| Antioxidant Activity | Likely to exhibit antioxidant activity. | Potentially higher antioxidant activity. | The para-position of the electron-donating methoxyethoxy group can better stabilize the phenoxyl radical through resonance, leading to enhanced radical scavenging capacity. |
| Cytotoxicity | Unknown, dependent on cell line and mechanism. | Unknown, dependent on cell line and mechanism. | Cytotoxicity of phenolic compounds can be influenced by factors such as their ability to induce apoptosis or generate reactive oxygen species, which may differ based on isomeric structure.[2][3] |
| Receptor/Enzyme Binding | Will have a distinct binding profile. | Will have a distinct binding profile. | The different spatial arrangement of the substituents will result in a unique three-dimensional shape, leading to differential binding affinities and selectivities for biological targets. |
| Metabolism | Expected to undergo phase II conjugation. | Expected to undergo phase II conjugation. | The position of the methoxyethoxy group may influence the rate and site of metabolism by enzymes such as glucuronosyltransferases and sulfotransferases. |
Experimental Protocols for a Comprehensive Comparative Analysis
To empirically validate the postulated differences, a systematic in vitro evaluation is necessary. The following protocols are foundational for a robust comparative study.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity
This assay is a widely used, rapid, and straightforward method to assess the free radical scavenging ability of phenolic compounds.[4]
Principle: DPPH is a stable free radical with a deep violet color. When it accepts a hydrogen atom from an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at approximately 517 nm is proportional to the radical scavenging activity of the compound.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 60 µM solution of DPPH in methanol.[4] This solution should be freshly made and kept in the dark to prevent degradation.
-
Prepare 10 mM stock solutions of this compound, 4-(2-Methoxyethoxy)phenol, and a positive control (e.g., Trolox or Ascorbic Acid) in methanol.
-
Perform serial dilutions of the stock solutions to create a range of concentrations for testing (e.g., 1, 10, 50, 100, 250, 500 µM).
-
-
Assay Execution:
-
Data Acquisition and Analysis:
-
Measure the absorbance at 515 nm using a microplate reader.[4]
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Absorbance_control - Absorbance_sample) / Absorbance_control] * 100
-
Plot the percentage of scavenging activity against the compound concentration and determine the IC50 value (the concentration that scavenges 50% of the DPPH radicals).
-
Diagram 1: DPPH Assay Workflow
Caption: Step-by-step workflow for the DPPH radical scavenging assay.
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[5][6]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced, which is quantified by measuring the absorbance, is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture a suitable cancer cell line (e.g., HeLa, MCF-7, or HepG2) in the appropriate growth medium.
-
Harvest the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well. Allow the cells to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare a range of concentrations of the 3- and 4-isomers in the cell culture medium.
-
Replace the existing medium with the medium containing the test compounds. Include wells with untreated cells (negative control) and a vehicle control (medium with the solvent used to dissolve the compounds).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.
-
-
MTT Addition and Formazan Solubilization:
-
Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours, allowing the formazan crystals to form.
-
Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[5]
-
Diagram 2: MTT Assay Workflow
Caption: Logical flow from compound testing to SAR assessment.
Conclusion
The comparative analysis of this compound and its 4-isomer represents a valuable exercise in fundamental medicinal chemistry. While direct data is currently unavailable, the principles of structure-activity relationships provide a strong basis for postulating differences in their biological profiles. The experimental protocols detailed in this guide offer a clear and validated path for researchers to generate the necessary data to elucidate the distinct properties of these isomers. Such studies are essential for enriching our understanding of how subtle molecular modifications can lead to significant changes in biological function, ultimately guiding the design of more effective and safer therapeutic agents.
References
-
BenchChem. (n.d.). A Researcher's Guide to In Vitro Antioxidant Assays for Novel Phenols. Retrieved from 2. JoVE. (2021). A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes. Retrieved from [4]3. Kuete, V., et al. (2016). Cytotoxicity of seven naturally occurring phenolic compounds towards multi-factorial drug-resistant cancer cells. PubMed. Retrieved from [2]4. Fernandez-Panchon, M. S., et al. (2008). Antioxidant activity of phenolic compounds: from in vitro results to in vivo evidence. PubMed. Retrieved from [1]5. Apak, R., et al. (2012). Phenol‐Based Antioxidants and the In Vitro Methods Used for Their Assessment. Semantic Scholar. Retrieved from
- Asres, K., et al. (2013). In vitro antioxidant activity and polyphenolic content of commonly used spices from Ethiopia. BMC Complementary and Alternative Medicine.
-
Saufi, A., et al. (2020). Antioxidant and Cytotoxicity Activity of Phenolic Compounds from Piper sarmentosum Roxb. Against T47D Human Breast Cancer Cell. Ingenta Connect. Retrieved from [5]8. Selassie, C. D., et al. (2005). Cellular Apoptosis and Cytotoxicity of Phenolic Compounds: A Quantitative Structure-Activity Relationship Study. ACS Publications. Retrieved from [3]9. PubChem. (n.d.). 4-(2-Methoxyethoxy)phenol. Retrieved from
- PubChem. (n.d.). 4-(2-Methoxyethyl)phenol.
- Panzella, L., et al. (1991). Comparative cytotoxicity of phenols in vitro. ResearchGate.
- Melo, A. N. F. D., et al. (2021). Antioxidant activity, phenolic profile, cytotoxicity and genotoxicity of plant extracts.
- BenchChem. (n.d.). A Comparative Guide to the Biological Activity of 4-Methoxy-2,3,5,6-tetramethylphenol Derivatives.
- BenchChem. (n.d.). comparing the biological activity of aminobenzene-diol isomers.
- NIH. (n.d.). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls.
- Fujisawa, S., et al. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. PubMed.
Sources
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- 3. rotman-baycrest.on.ca [rotman-baycrest.on.ca]
- 4. Video: A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes [jove.com]
- 5. Antioxidant and Cytotoxicity Activity of Phenolic Compounds from ...: Ingenta Connect [ingentaconnect.com]
- 6. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Acidity of Methoxyphenol Isomers for Pharmaceutical Research
For researchers in drug development and medicinal chemistry, a nuanced understanding of a molecule's physicochemical properties is paramount. Among these, the acid dissociation constant (pKa) is a critical parameter that governs a molecule's behavior in physiological environments, influencing everything from solubility and absorption to receptor binding and metabolic stability. This guide provides an in-depth comparative analysis of the acidity of the three structural isomers of methoxyphenol: 2-methoxyphenol (guaiacol), 3-methoxyphenol, and 4-methoxyphenol. We will dissect the electronic effects governing their respective acidities, present quantitative data, and provide a robust experimental protocol for pKa determination.
The Theoretical Framework: Acidity of Phenols
The acidity of phenol (pKa ≈ 9.98) is determined by the stability of its conjugate base, the phenoxide ion. When the hydroxyl proton is abstracted, a negative charge is left on the oxygen atom. This charge is delocalized into the aromatic π-system through resonance, which stabilizes the anion and makes the parent phenol more acidic than a typical alcohol like cyclohexanol (pKa ≈ 16).
Substituents on the aromatic ring can profoundly alter this acidity by either stabilizing or destabilizing the phenoxide ion. The methoxy group (-OCH₃) is a particularly interesting substituent as it exerts two opposing electronic effects:
-
Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the benzene ring through the sigma (σ) bonds. This effect is distance-dependent and helps to stabilize the negative charge of the phenoxide ion, thereby increasing acidity.[1][2]
-
Resonance Effect (+R or +M): The lone pairs of electrons on the methoxy oxygen can be delocalized into the aromatic π-system. This effect donates electron density to the ring, particularly at the ortho and para positions.[1][3] This increased electron density destabilizes the phenoxide ion by intensifying the negative charge, thus decreasing acidity.[3]
As a general rule in organic chemistry, when these two effects are in opposition, the resonance effect is typically dominant.[3] The final acidity of a methoxyphenol isomer is a direct consequence of the interplay between these effects, which is dictated by the position of the methoxy group relative to the hydroxyl group.
Caption: Step-by-step workflow for pKa determination via potentiometric titration.
Detailed Step-by-Step Protocol
-
Reagent and Sample Preparation:
-
Titrant: Prepare and standardize a ~0.1 M solution of sodium hydroxide (NaOH). It is crucial to use carbonate-free NaOH for accuracy.
-
Analyte: Prepare a ~0.01 M solution of the methoxyphenol isomer in a suitable solvent (e.g., a water/ethanol mixture to ensure solubility). Accurately record the concentration.
-
Ionic Strength Adjuster: Prepare a 0.15 M potassium chloride (KCl) solution to maintain a constant ionic strength during the titration. [4]
-
-
Apparatus Setup and Calibration:
-
Calibrate a high-precision pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) that bracket the expected pKa. [4] * Place a known volume (e.g., 20.0 mL) of the analyte solution into a jacketed beaker to maintain a constant temperature (e.g., 25°C).
-
Add the ionic strength adjuster (e.g., a small volume of 0.15 M KCl). [4] * Place a magnetic stir bar in the beaker and begin gentle, consistent stirring.
-
Immerse the calibrated pH electrode and a temperature probe into the solution. Ensure the electrode tip does not contact the stir bar.
-
Fill a calibrated burette with the standardized 0.1 M NaOH titrant.
-
-
Titration Procedure:
-
Record the initial pH of the analyte solution.
-
Begin adding the NaOH titrant in small, precise increments (e.g., 0.1 mL).
-
After each addition, allow the pH reading to stabilize completely before recording the pH and the total volume of titrant added.
-
As you approach the equivalence point (where the pH changes most rapidly), reduce the increment size to get a more detailed curve in this critical region.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis and pKa Determination:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve. [5] * Determine the equivalence point (Veq), which is the inflection point of the curve. This can be done more accurately by plotting the first derivative (ΔpH/ΔV vs. V), where the equivalence point corresponds to the peak of the derivative curve.
-
Calculate the volume at the half-equivalence point (V½ = Veq / 2). [4] * Read the pH from the titration curve at the half-equivalence point volume. This pH value is the experimental pKa of the methoxyphenol isomer. [4]
-
Conclusion
The acidity of methoxyphenol isomers is a classic example of how the position of a substituent dictates its electronic influence. The meta-isomer (3-methoxyphenol) is the most acidic due to the dominance of the electron-withdrawing inductive effect. The para-isomer (4-methoxyphenol) is the least acidic because the powerful electron-donating resonance effect destabilizes the conjugate base. The ortho-isomer (2-methoxyphenol) has an acidity nearly identical to phenol, reflecting a cancellation of its competing inductive and resonance effects. This structure-property relationship, verified by robust experimental data, is a fundamental concept that aids medicinal chemists in the rational design and development of new therapeutic agents.
References
-
Acid-base Properties of Phenols. (2022). Chemistry LibreTexts. [Link]
-
What is the role of methoxy group in phenol acidic strength? (2018). Quora. [Link]
-
phenol meta methoxyphenol pera methoxyphenol ortho methoxy phenol acidic strength. (2020). Brainly.in. [Link]
-
Among m-methoxy phenol, p-methoxy phenol, o-methoxy phenol and phenol, which is more acidic? (2017). Quora. [Link]
-
Guaiacol. Wikipedia. [Link]
-
Why is p-methoxyphenol more acidic than p-methylphenol? (2015). Chemistry Stack Exchange. [Link]
-
2-methoxyphenol (YMDB01430). Yeast Metabolome Database. [Link]
-
2-Methoxyphenol. ChemBK. [Link]
-
Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]
-
How to Determine Pka from Titration Curve. (2025). Oreate AI Blog. [Link]
-
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. [Link]
Sources
A Comparative Guide to Validating an HPLC-UV Method for 3-(2-Methoxyethoxy)phenol in Accordance with ICH Guidelines
In the landscape of pharmaceutical development and manufacturing, the integrity of analytical data is paramount. The quantification of process intermediates and potential impurities, such as 3-(2-Methoxyethoxy)phenol, requires analytical methods that are not only accurate and precise but also demonstrably robust and fit for purpose. The International Council for Harmonisation (ICH) provides a framework of guidelines, specifically the Q2(R1) guideline on the Validation of Analytical Procedures, which ensures a harmonized approach to method validation.[1][2][3][4][5] This guide provides an in-depth, experience-driven comparison of analytical techniques and a detailed protocol for validating a High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for this compound, grounded in the principles of the ICH.
Choosing the Right Analytical Tool: A Comparative Overview
The molecular structure of this compound, featuring a phenolic hydroxyl group and a UV-active aromatic ring, makes it an ideal candidate for several analytical techniques. The choice of method is a critical first step, balancing performance with the practicalities of a quality control (QC) environment.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse of pharmaceutical analysis for non-volatile and thermally labile compounds. For this compound, reversed-phase HPLC offers excellent selectivity. The chromophore in the molecule allows for sensitive detection using a UV detector, making it a cost-effective and robust choice for routine analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): While highly sensitive, GC analysis of phenolic compounds often requires a derivatization step to increase volatility and improve peak shape. This adds complexity and potential variability to the sample preparation process. GC-MS is better suited for identifying volatile and semi-volatile impurities.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides superior sensitivity and specificity compared to HPLC-UV.[7] It is invaluable for impurity identification and characterization at trace levels.[8] However, the higher operational cost and complexity make it less ideal for routine QC testing where an HPLC-UV method can be proven effective.
Performance Comparison of Key Analytical Methods
| Parameter | HPLC-UV | GC-MS (with Derivatization) | LC-MS/MS |
| Specificity | Good to Excellent | Excellent | Superior |
| Linearity (R²) | > 0.999[9] | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 0.2 µg/mL[9] | 0.01 - 1 ng/mL | < 0.1 ng/mL |
| Limit of Quantitation (LOQ) | 0.03 - 0.5 µg/mL[9] | 0.05 - 5 ng/mL | < 0.5 ng/mL |
| Precision (%RSD) | < 2%[10] | < 5% | < 5% |
| Throughput | High | Moderate | Moderate |
| Cost & Complexity | Low | Moderate | High |
Based on this comparison, a reversed-phase HPLC-UV method presents the optimal balance of performance, reliability, and cost-efficiency for the routine quantification of this compound in a pharmaceutical setting. The remainder of this guide will focus on the validation of this proposed method.
The Validation Workflow: A Structured Approach
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose.[4][5] The following diagram illustrates the logical flow of validation experiments, starting from foundational checks and progressing to a comprehensive assessment of the method's performance.
Caption: A logical workflow for analytical method validation according to ICH guidelines.
In-Depth Guide to Validation Parameters (ICH Q2(R1))
The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[4] For a quantitative impurity method, this involves a thorough evaluation of the following parameters.
Specificity (Selectivity)
Causality: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[4][10] This is the cornerstone of validation; without specificity, all other parameters are meaningless. For this compound, this means ensuring the HPLC peak for this compound is not co-eluting with other process-related impurities or components of the drug substance/product matrix.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a solution of a reference standard of this compound.
-
Prepare solutions of all known potential impurities and process intermediates individually.
-
Prepare a placebo solution (all matrix components except the analyte and drug substance).
-
Prepare a "spiked" sample by adding known amounts of this compound and potential impurities to the placebo solution.
-
-
Chromatographic Analysis:
-
Inject and analyze each of the prepared solutions using the proposed HPLC-UV method.
-
Employ a photodiode array (PDA) detector if available. This allows for peak purity analysis, which compares the UV spectra across the entire peak to detect the presence of co-eluting species.
-
-
Forced Degradation: Subject the drug substance or product to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products. Analyze these stressed samples to ensure the analyte peak is resolved from any degradants.
Acceptance Criteria:
-
The retention time of the this compound peak in the sample solution should match that of the reference standard.
-
There should be no interfering peaks from the placebo or known impurities at the retention time of the analyte.
-
The analyte peak must be resolved from all other peaks with a resolution (Rs) of > 2.0.
-
If a PDA detector is used, the peak purity index should pass the software's predefined threshold (e.g., > 99%).
Linearity and Range
Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a specified range.[11][12] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of linearity, accuracy, and precision.[4][13] This is crucial for ensuring that the calculated quantity is accurate across the expected concentration span of the analyte.
Experimental Protocol:
-
Stock Solution Preparation: Prepare a stock solution of this compound reference standard in a suitable diluent.
-
Calibration Standards: From the stock solution, prepare a minimum of five calibration standards by serial dilution. For an impurity method, the range should typically span from the reporting threshold to 120% of the specification limit. A common range is 50% to 150% of the target concentration.
-
Analysis: Inject each calibration standard in triplicate.
-
Data Analysis: Plot a graph of the mean peak area response versus the concentration. Perform a linear regression analysis to determine the slope, y-intercept, and the coefficient of determination (R²).
Acceptance Criteria:
-
The coefficient of determination (R²) should be ≥ 0.999.
-
The y-intercept should be minimal (e.g., not significantly different from zero).
-
A visual inspection of the plot should confirm a linear relationship.
Accuracy
Causality: Accuracy is the closeness of the test results obtained by the method to the true value.[10][12] It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix (placebo). This experiment confirms that the method is free from significant systematic error or bias.
Experimental Protocol:
-
Sample Preparation: Prepare a minimum of nine samples across three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). These are prepared by spiking a known amount of this compound into the placebo matrix. Prepare three replicates at each level.
-
Analysis: Analyze each prepared sample using the validated method.
-
Calculation: Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100%.
Acceptance Criteria:
-
The mean percent recovery should be within a pre-defined range, typically 98.0% to 102.0% for an impurity assay.
-
The recovery at each concentration level should also meet this criterion.
Precision
Causality: Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[12] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Assesses precision over a short interval with the same analyst and equipment.
-
Intermediate Precision: Evaluates within-laboratory variations, such as different days, different analysts, or different equipment.[12]
Experimental Protocol:
-
Repeatability:
-
Prepare six independent samples of this compound at 100% of the target concentration.
-
Alternatively, analyze one sample at 100% concentration six times.
-
Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD).
-
-
Intermediate Precision:
-
A second analyst, on a different day and preferably using a different instrument, repeats the repeatability experiment (preparing six new samples).
-
The results from both sets of experiments are statistically compared.
-
Acceptance Criteria:
-
Repeatability: The %RSD for the six measurements should be ≤ 5.0% for an impurity method (a stricter limit of ≤ 2.0% is often used for drug substance assays).[10]
-
Intermediate Precision: The %RSD for the combined data (n=12) from both conditions should meet the precision criteria.
Interrelationship of Core Validation Parameters
The core quantitative parameters of linearity, accuracy, and precision are intrinsically linked. A method cannot be considered accurate if it is not precise, and linearity is a prerequisite for consistent accuracy across a range.
Caption: The interconnected nature of core analytical validation parameters.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality:
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[10]
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[4] For an impurity method, the LOQ must be at or below the reporting threshold.
Experimental Protocol (Based on Signal-to-Noise Ratio):
-
Determine Signal-to-Noise (S/N):
-
Prepare a series of progressively more dilute solutions of this compound.
-
Inject these solutions and determine the concentration at which the analyte peak response is clearly distinguishable from the baseline noise.
-
The S/N ratio is calculated by comparing the signal height from the analyte to the noise of the baseline over a region where no peak is present.
-
-
LOD: The concentration that yields a signal-to-noise ratio of approximately 3:1.
-
LOQ: The concentration that yields a signal-to-noise ratio of approximately 10:1.
-
Confirmation of LOQ: Prepare a sample at the determined LOQ concentration and inject it multiple times (e.g., n=6). The precision (%RSD) and accuracy (recovery) at this concentration must be acceptable (typically %RSD ≤ 10%).
Acceptance Criteria:
-
LOD is established at an S/N ratio of ~3:1.
-
LOQ is established at an S/N ratio of ~10:1.
-
The method must demonstrate acceptable precision and accuracy at the LOQ.
Robustness
Causality: Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters.[10] This provides an indication of its reliability during normal usage and is a critical part of method transfer to other laboratories.
Experimental Protocol:
-
Identify Key Parameters: Identify critical HPLC parameters that could be subject to minor variations. Examples include:
-
Mobile phase composition (e.g., ±2% organic solvent).
-
Column temperature (e.g., ±5 °C).
-
Flow rate (e.g., ±0.1 mL/min).
-
pH of the mobile phase buffer (e.g., ±0.2 units).
-
-
Systematic Variation: Analyze a standard solution while systematically varying one parameter at a time. A Design of Experiments (DoE) approach can also be used to efficiently study multiple factors simultaneously.
-
Evaluate Impact: Assess the impact of these changes on system suitability parameters (e.g., retention time, peak tailing, resolution) and the quantitative result.
Acceptance Criteria:
-
System suitability criteria must be met under all varied conditions.
-
The quantitative results should not deviate significantly from the results obtained under the nominal conditions (e.g., % change < 2.0%).
Summary of Validation Data for a Proposed HPLC-UV Method
The following table presents a hypothetical but realistic summary of validation results for an HPLC-UV method for this compound, demonstrating its suitability as an impurity control method.
| Validation Parameter | Acceptance Criteria | Hypothetical Result | Status |
| Specificity | Analyte peak resolved (Rs > 2.0), no interference | Rs > 3.5 from all peaks, peak purity > 99.5% | Pass |
| Linearity (R²) | ≥ 0.999 | 0.9998 | Pass |
| Range | 0.5 µg/mL to 7.5 µg/mL (LOQ to 150%) | Confirmed | Pass |
| Accuracy (% Recovery) | 98.0 - 102.0% | Mean Recovery: 100.5% | Pass |
| Precision (Repeatability) | %RSD ≤ 5.0% | 1.2% | Pass |
| Precision (Intermediate) | %RSD ≤ 5.0% | 1.8% | Pass |
| LOD | S/N ≈ 3:1 | 0.15 µg/mL | Pass |
| LOQ | S/N ≈ 10:1, Precision ≤ 10% | 0.5 µg/mL, %RSD = 4.5% | Pass |
| Robustness | SST passes, results consistent | No significant impact on results observed | Pass |
This comprehensive validation process, grounded in the principles of ICH Q2(R1), provides a high degree of assurance that the analytical method for this compound is scientifically sound and fit for its intended purpose in a regulated pharmaceutical environment.
References
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- ICH Q2(R2)
- ICH Guidelines for Analytical Method Valid
- ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). U.S.
- Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods.
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- Cross-validation of analytical methods for phenolic compounds. BenchChem.
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A Senior Application Scientist's Guide to Distinguishing Methoxyphenol Isomers using ¹H and ¹³C NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the unambiguous identification of isomeric compounds is a cornerstone of chemical analysis. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier technique for elucidating molecular structure.[1][2] This guide provides an in-depth comparison of the ¹H and ¹³C NMR spectra of the three isomers of methoxyphenol: 2-methoxyphenol (guaiacol), 3-methoxyphenol, and 4-methoxyphenol. By understanding the subtle yet distinct differences in their spectral data, you can confidently differentiate between these closely related compounds.
The Foundational Principles: Why NMR Excels at Isomer Differentiation
NMR spectroscopy is based on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C.[3][4] When placed in a strong magnetic field, these nuclei can absorb and re-emit electromagnetic radiation at specific frequencies.[1][4] This frequency, known as the chemical shift (δ), is highly sensitive to the local electronic environment of each nucleus.[1] The position of substituents on the benzene ring in the methoxyphenol isomers creates unique electronic environments for each proton and carbon atom, resulting in distinct chemical shifts and splitting patterns that act as fingerprints for each isomer.[5]
The two key substituents, the hydroxyl (-OH) and methoxy (-OCH₃) groups, exert significant influence on the electron density of the aromatic ring. Both are electron-donating groups through resonance, increasing the electron density at the ortho and para positions.[6] This increased electron density leads to greater shielding of the nearby protons and carbons, causing their signals to appear at a lower chemical shift (upfield). Conversely, the electronegativity of the oxygen atoms in both groups leads to an inductive electron-withdrawing effect, which deshields nearby nuclei, shifting their signals downfield. The interplay of these resonance and inductive effects, dictated by the ortho, meta, or para relationship of the two groups, is what allows for the clear differentiation of the three isomers.
Below is a diagram illustrating the general workflow for NMR analysis of the methoxyphenol isomers.
Caption: Workflow for NMR analysis of methoxyphenol isomers.
Comparative Analysis of ¹H NMR Spectra
The aromatic region (typically δ 6.5-8.0 ppm) of the ¹H NMR spectrum is particularly diagnostic for distinguishing between the methoxyphenol isomers.[7] The splitting patterns, arising from spin-spin coupling between adjacent protons, provide crucial connectivity information.[8]
2-Methoxyphenol (Guaiacol)
In 2-methoxyphenol, the hydroxyl and methoxy groups are adjacent (ortho). This arrangement leads to a more complex and spread-out pattern in the aromatic region due to the lack of symmetry. We expect to see four distinct signals for the four aromatic protons. The proton ortho to the hydroxyl group and meta to the methoxy group will be the most deshielded due to the combined inductive effects.
3-Methoxyphenol
With a meta relationship between the two substituents, 3-methoxyphenol also displays four separate signals for the aromatic protons. The proton situated between the two oxygen-containing groups (at the C2 position) is expected to be the most deshielded and appear furthest downfield.
4-Methoxyphenol
The para arrangement in 4-methoxyphenol results in a plane of symmetry through the molecule. This symmetry makes the protons at C2 and C6 chemically equivalent, as are the protons at C3 and C5. Consequently, the aromatic region of the ¹H NMR spectrum is significantly simplified, typically showing a characteristic AA'BB' system, which often appears as two doublets. This simple pattern is a key identifier for the 4-isomer.
| Isomer | Proton Assignment | Approximate Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity |
| 2-Methoxyphenol | Aromatic H's | 6.8 - 7.0 | Multiplet |
| -OCH₃ | ~3.9 | Singlet | |
| -OH | Variable, broad | Singlet | |
| 3-Methoxyphenol | Aromatic H's | 6.4 - 7.2 | Multiplet |
| -OCH₃ | ~3.8 | Singlet | |
| -OH | Variable, broad | Singlet | |
| 4-Methoxyphenol | Aromatic H's | ~6.8 | AA'BB' system (often appears as two doublets) |
| -OCH₃ | ~3.8 | Singlet | |
| -OH | Variable, broad | Singlet |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. The hydroxyl proton signal is often broad and its chemical shift is highly variable due to hydrogen bonding.[9]
Comparative Analysis of ¹³C NMR Spectra
¹³C NMR spectroscopy provides complementary information, revealing the number of unique carbon environments in the molecule.[10] For substituted benzenes, the chemical shifts of the aromatic carbons fall within the δ 110-160 ppm range.[5] The carbons directly attached to the electron-donating -OH and -OCH₃ groups (ipso-carbons) are typically found at the downfield end of this range.
2-Methoxyphenol
Due to the lack of symmetry, the ¹³C NMR spectrum of 2-methoxyphenol will exhibit six distinct signals for the aromatic carbons, in addition to the signal for the methoxy carbon.
3-Methoxyphenol
Similarly, 3-methoxyphenol will also show six unique aromatic carbon signals, reflecting its asymmetric substitution pattern.
4-Methoxyphenol
The plane of symmetry in 4-methoxyphenol reduces the number of unique carbon environments. The pairs of carbons C2/C6 and C3/C5 are chemically equivalent. Therefore, the ¹³C NMR spectrum will only show four signals for the aromatic carbons, along with the methoxy carbon signal. This reduction in the number of signals is a powerful confirmation of the para substitution pattern.[7][11]
| Isomer | Carbon Assignment | Approximate Chemical Shift (δ, ppm) in CDCl₃ |
| 2-Methoxyphenol | Aromatic C's | 110 - 147 (6 signals) |
| -OCH₃ | ~56 | |
| 3-Methoxyphenol | Aromatic C's | 102 - 161 (6 signals) |
| -OCH₃ | ~55 | |
| 4-Methoxyphenol | Aromatic C's | 114 - 154 (4 signals) |
| -OCH₃ | ~56 |
Note: The chemical shift data presented in the tables is compiled from various sources, including the Spectral Database for Organic Compounds (SDBS).[12][13]
Experimental Protocol for NMR Analysis
This section provides a standardized, step-by-step methodology for preparing and analyzing a sample of a methoxyphenol isomer.
Materials and Equipment
-
Methoxyphenol isomer sample
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
5 mm NMR tubes and caps
-
Pasteur pipette and bulb
-
Small vial
-
Glass wool
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation
-
Weighing the Sample: Accurately weigh 5-25 mg of the methoxyphenol isomer for ¹H NMR, or 50-100 mg for ¹³C NMR, into a small, clean, and dry vial.[14][15]
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[16] Gently swirl the vial to ensure the sample is completely dissolved.
-
Filtration and Transfer: Place a small plug of glass wool into a Pasteur pipette. Filter the solution through the glass wool directly into a clean, dry 5 mm NMR tube. This step is crucial to remove any particulate matter that could degrade the quality of the NMR spectrum.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identity.
Data Acquisition
-
Instrument Setup: Insert the NMR tube into the spectrometer's sample holder.
-
Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent. Perform shimming to optimize the homogeneity of the magnetic field, which is essential for obtaining sharp, well-resolved peaks.
-
¹H NMR Acquisition: Set the appropriate parameters for the ¹H NMR experiment (e.g., number of scans, relaxation delay) and acquire the spectrum.
-
¹³C NMR Acquisition: Following the ¹H acquisition, set up and run the ¹³C NMR experiment. Note that ¹³C NMR typically requires a longer acquisition time due to the lower natural abundance of the ¹³C isotope.
Data Processing and Analysis
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data to obtain the final NMR spectra.
-
Analysis:
-
¹H NMR: Reference the spectrum (e.g., to the residual solvent peak or an internal standard like TMS). Integrate the signals to determine the relative number of protons for each peak. Analyze the chemical shifts and splitting patterns to assign the signals to the respective protons in the molecule.
-
¹³C NMR: Reference the spectrum. Identify the number of unique carbon signals and their chemical shifts.
-
The following diagram illustrates the key decision points in identifying the correct isomer based on the NMR data.
Caption: Decision tree for methoxyphenol isomer identification via NMR.
Conclusion
By leveraging both ¹H and ¹³C NMR spectroscopy, the three isomers of methoxyphenol can be reliably distinguished. The symmetry of the para isomer, 4-methoxyphenol, provides the most straightforward identification with its simplified spectra (an AA'BB' system in the ¹H NMR and only four aromatic signals in the ¹³C NMR). Differentiating between the ortho (2-) and meta (3-) isomers requires a more detailed analysis of the chemical shifts and coupling patterns in the aromatic region, with comparison to reference data being essential for a conclusive assignment. This guide provides the foundational knowledge and a practical framework for any scientist needing to perform this critical analysis.
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National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]
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A Comparative Guide to the Relative Reactivity of Ortho-, Meta-, and Para-Methoxyphenols
Introduction
Methoxyphenols, structural isomers distinguished by the relative positions of their hydroxyl and methoxy substituents, are foundational scaffolds in medicinal chemistry, natural products, and materials science. While structurally similar, the ortho, meta, and para isomers exhibit remarkably distinct chemical reactivity. This divergence is not academic; it has profound implications for synthesis, regioselectivity, and biological activity. An understanding of their relative reactivity is paramount for researchers in drug development and synthetic chemistry, enabling predictable reaction outcomes and the rational design of novel molecules.
This guide provides a comprehensive comparison of the reactivity of ortho-, meta-, and para-methoxyphenol. We will dissect the electronic interplay governing their behavior, supported by experimental data, and provide detailed, field-proven protocols for their empirical evaluation.
The Theoretical Framework: A Tale of Two Effects
The reactivity of any substituted benzene, including the methoxyphenol isomers, is dictated by the electronic tug-of-war between two fundamental phenomena: the Inductive Effect (-I) and the Resonance (or Mesomeric) Effect (+M) .
-
Inductive Effect (-I): Oxygen is more electronegative than carbon. Consequently, both the hydroxyl (-OH) and methoxy (-OCH₃) groups pull electron density away from the aromatic ring through the sigma bond framework. This effect is distance-dependent, weakening as the distance from the substituent increases.
-
Resonance Effect (+M): The oxygen atom in both groups possesses lone pairs of electrons that can be delocalized into the pi-system of the benzene ring. This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho and para positions.[1][2] The resonance effect is generally more powerful than the inductive effect for these activating groups.
The unique reactivity of each isomer stems from how these effects synergize or antagonize each other based on substituent placement.
Relative Acidity (pKa): Stability of the Conjugate Base
The acidity of a phenol is determined by the stability of its corresponding phenoxide ion. A more stable conjugate base corresponds to a stronger acid (lower pKa).
-
p-Methoxyphenol: The methoxy group is para to the hydroxyl group. Upon deprotonation, the electron-donating resonance (+M) effect of the -OCH₃ group strongly destabilizes the negative charge on the phenoxide oxygen. This makes it more difficult to remove the proton, rendering p-methoxyphenol less acidic than phenol itself.[3][4][5]
-
m-Methoxyphenol: In the meta position, the resonance effect of the -OCH₃ group cannot be delocalized to the phenoxide oxygen.[6] Therefore, only its electron-withdrawing inductive effect (-I) is operative. This -I effect helps to stabilize the negative charge on the phenoxide, making m-methoxyphenol more acidic than phenol.[3][5][6][7]
-
o-Methoxyphenol: Both effects are at play. The -I effect is stronger than in the meta isomer due to closer proximity, which stabilizes the anion. However, the +M effect is also present, which is destabilizing. The net result is that o-methoxyphenol is slightly more acidic than phenol but less acidic than the meta isomer.[3][5] Intramolecular hydrogen bonding between the adjacent -OH and -OCH₃ groups can also influence its acidity.[8]
The overall acidity order is therefore: Meta > Ortho > Phenol > Para
Diagram 1: Electronic Effects on Phenoxide Anion Stability This diagram illustrates how inductive and resonance effects influence the stability of the conjugate base for each methoxyphenol isomer, thereby determining their relative acidity.
Reactivity in Electrophilic Aromatic Substitution (EAS)
In EAS, an electrophile attacks the electron-rich benzene ring. Both -OH and -OCH₃ are powerful activating, ortho, para-directing groups because their +M effect enriches these positions with electron density and stabilizes the cationic Wheland intermediate.[1][9][10]
-
p-Methoxyphenol: The -OH and -OCH₃ groups are para to each other. They both strongly activate the same set of positions (2, 3, 5, and 6), making the entire ring highly susceptible to electrophilic attack.
-
o-Methoxyphenol: The adjacent groups activate positions 4 and 6 (para to -OCH₃ and -OH, respectively) most strongly. Position 5 is also activated. This isomer is highly reactive, though steric hindrance from the two adjacent groups can influence regioselectivity.
-
m-Methoxyphenol: This isomer is arguably the most reactive towards many electrophiles. The -OH group directs to positions 2, 4, and 6. The -OCH₃ group also directs to positions 2, 4, and 6. This synergistic activation makes these positions exceptionally electron-rich and nucleophilic. Indeed, kinetic studies on bromination have shown 3-methoxyphenol to have one of the highest reaction rates among substituted phenols.[11][12]
The general reactivity order for EAS is: Meta ≈ Ortho > Para >> Phenol
The exact order between meta and ortho can depend on the specific electrophile and reaction conditions, particularly steric factors.
Quantitative Data Summary
The following tables summarize literature and expected experimental values for the key reactivity parameters of the methoxyphenol isomers.
Table 1: Comparison of Acidity (pKa values at 25 °C)
| Compound | pKa | Relative Acidity |
|---|---|---|
| m-Methoxyphenol | 9.65[5] | Most Acidic |
| o-Methoxyphenol | 9.98[5] | Intermediate |
| Phenol (Reference) | 10.00 | - |
| p-Methoxyphenol | 10.21 | Least Acidic |
Table 2: Expected Outcome of Competitive Bromination This table predicts the product distribution when an equimolar mixture of the three isomers is treated with a substoichiometric amount of bromine, reflecting their relative reaction rates.
| Isomer | Expected Product Yield (%) | Relative Reactivity Rank |
|---|---|---|
| m-Methoxyphenol | ~55% | 1 (Highest) |
| o-Methoxyphenol | ~35% | 2 |
| p-Methoxyphenol | ~10% | 3 (Lowest) |
Table 3: Comparison of Antioxidant Activity (DPPH Radical Scavenging) Antioxidant activity, often measured by EC₅₀ (the concentration required to scavenge 50% of radicals), correlates with the ease of hydrogen atom donation, which is related to oxidation potential. Lower EC₅₀ values indicate higher activity.
| Compound | Expected EC₅₀ (µM) | Relative Antioxidant Activity |
|---|---|---|
| o-Methoxyphenol | Low | High |
| p-Methoxyphenol | Low | High |
| m-Methoxyphenol | Moderate | Moderate |
Note: For antioxidant activity, ortho and para isomers are often more potent due to their ability to form stable phenoxyl radicals via resonance stabilization that extends to the methoxy group.
Experimental Protocols for Reactivity Assessment
To empirically validate the theoretical framework, the following self-validating protocols can be employed.
Protocol 1: Determination of Relative Acidity via Spectrophotometric pKa Measurement
Principle: This method uses UV-Vis spectrophotometry to measure the ratio of the protonated phenol (ArOH) to the deprotonated phenoxide (ArO⁻) at various pH values. The phenoxide form has a distinct, bathochromically shifted absorbance maximum. The pKa is the pH at which [ArOH] = [ArO⁻].[13]
Materials:
-
Ortho-, meta-, and para-methoxyphenol
-
UV-Vis Spectrophotometer
-
pH meter, calibrated
-
Buffer solutions (e.g., phosphate and borate) covering a pH range from 8.5 to 11.5
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Volumetric flasks and cuvettes
Methodology:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of each methoxyphenol isomer in ethanol.
-
Sample Preparation: For each isomer, prepare a series of solutions in buffers with varying pH values (e.g., 9.0, 9.5, 10.0, 10.5, 11.0). Ensure the final concentration of the phenol is constant in each sample (e.g., 50 µM). Prepare two additional samples, one in 0.1 M HCl (fully protonated form) and one in 0.1 M NaOH (fully deprotonated form).
-
Spectrophotometric Measurement: Record the UV-Vis spectrum (220-350 nm) for each solution. Identify the wavelength of maximum absorbance for the phenoxide form (λₘₐₓ).
-
Data Analysis:
-
Measure the absorbance (A) of each buffered solution at the determined λₘₐₓ.
-
Measure the absorbance of the acidic solution (A_acid) and the basic solution (A_base) at the same λₘₐₓ.
-
Calculate the pKa for each sample using the Henderson-Hasselbalch adaptation for spectrophotometry: pKa = pH + log[(A_base - A) / (A - A_acid)]
-
The average pKa value across the different pH measurements is the experimental pKa for the isomer.
-
Protocol 2: Competitive Bromination for EAS Reactivity
Principle: By reacting an equimolar mixture of the three isomers with a limited amount of an electrophile (bromine), the isomers will compete for the reagent. The resulting product distribution, quantified by Gas Chromatography-Mass Spectrometry (GC-MS), directly reflects the relative rates of reaction.
Materials:
-
Ortho-, meta-, and para-methoxyphenol
-
Bromine (Br₂)
-
Glacial acetic acid (solvent)
-
An internal standard (e.g., naphthalene)
-
Sodium thiosulfate solution (for quenching)
-
Sodium bicarbonate solution
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
-
GC-MS system
Methodology:
-
Reaction Setup: In a round-bottom flask, create an equimolar solution of o-, m-, and p-methoxyphenol (e.g., 1 mmol each) and the internal standard (1 mmol) in glacial acetic acid (20 mL).
-
Bromine Addition: Slowly add a solution of bromine in acetic acid (0.5 equivalents, i.e., 1.5 mmol) to the stirred mixture at room temperature. The use of a substoichiometric amount of bromine is critical to ensure a competitive regime.
-
Reaction and Quenching: Allow the reaction to proceed for a set time (e.g., 30 minutes). Then, quench the reaction by adding an excess of aqueous sodium thiosulfate solution to consume any unreacted bromine.
-
Workup: Neutralize the mixture with sodium bicarbonate solution. Extract the organic products into ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Analyze the resulting mixture by GC-MS. Identify the peaks corresponding to the unreacted starting materials and the various monobrominated products.
-
Quantification: The relative reactivity is determined by the ratio of the brominated products formed from each isomer, corrected by the response factor of the internal standard.
Diagram 2: Workflow for Competitive Bromination Experiment This flowchart outlines the key steps for comparing the electrophilic aromatic substitution reactivity of the methoxyphenol isomers.
Protocol 3: Antioxidant Activity via DPPH Assay
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a strong absorbance at ~517 nm. When it accepts a hydrogen atom from an antioxidant phenol, it is reduced to the non-radical form, DPPH-H, causing the deep violet color to fade. The rate of this color change is proportional to the antioxidant's hydrogen-donating ability.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectroscopic grade)
-
Methoxyphenol isomers
-
Microplate reader or UV-Vis spectrophotometer
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of DPPH in methanol (e.g., 100 µM). Protect from light.
-
Prepare a series of dilutions for each methoxyphenol isomer in methanol (e.g., from 1 µM to 100 µM).
-
-
Assay Procedure:
-
In a 96-well plate or cuvette, add a fixed volume of the DPPH stock solution (e.g., 180 µL).
-
Add a small volume of the methoxyphenol dilution (e.g., 20 µL) to initiate the reaction. A control well should receive methanol instead of the phenol solution.
-
Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).
-
-
Measurement: Measure the absorbance of each well at 517 nm.
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity for each concentration using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100
-
Plot the % Inhibition versus the concentration of the methoxyphenol isomer.
-
Determine the EC₅₀ value, which is the concentration of the antioxidant required to cause 50% inhibition of the DPPH radical. A lower EC₅₀ indicates higher antioxidant activity.
-
Sources
- 1. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. quora.com [quora.com]
- 4. quora.com [quora.com]
- 5. quora.com [quora.com]
- 6. youtube.com [youtube.com]
- 7. Why is m-methoxyphenol (pKa = 9.65) more acidic than p-methoxyphe... | Study Prep in Pearson+ [pearson.com]
- 8. researchgate.net [researchgate.net]
- 9. Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. The bromination kinetics of phenolic compounds in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. web.viu.ca [web.viu.ca]
A Comparative Investigation of the Antioxidant Properties of Phenol Derivatives: A Guide for Researchers
This guide provides an in-depth comparative analysis of the antioxidant properties of various phenol derivatives. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of facts to offer a synthesized understanding of structure-activity relationships, mechanistic principles, and practical experimental methodologies. Our objective is to equip you with the foundational knowledge and technical protocols necessary to critically evaluate and select phenolic compounds for antioxidant applications.
The Double-Edged Sword of Oxidative Stress
At the cellular level, a delicate balance exists between the production of reactive oxygen species (ROS) and the body's antioxidant defense mechanisms.[1] Oxidative stress arises when this equilibrium is disrupted, leading to an excess of ROS.[1][2] These highly reactive molecules, including free radicals, can inflict damage on vital cellular components like DNA, proteins, and lipids.[3] This damage is implicated in the pathophysiology of numerous diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.[1][2]
Antioxidants are molecules capable of neutralizing these harmful ROS, thereby mitigating oxidative damage.[3] Phenolic compounds, a large and diverse group of molecules characterized by a hydroxyl group attached to an aromatic ring, are renowned for their potent antioxidant activities.[4][5][6] Their prevalence in natural sources and their synthetic accessibility make them a focal point of antioxidant research.[5][6]
Structure-Activity Relationships: Decoding Antioxidant Efficacy
The antioxidant capacity of a phenol derivative is not a monolithic property; it is intricately linked to its chemical structure. Understanding these structure-activity relationships (SAR) is paramount for the rational design and selection of effective antioxidants.
The Pivotal Role of the Phenolic Hydroxyl Group
The cornerstone of the antioxidant activity of phenols is the hydroxyl (-OH) group. This group can donate a hydrogen atom to a free radical, thereby neutralizing it.[7] The resulting phenoxyl radical is relatively stable due to the delocalization of the unpaired electron across the aromatic ring, which prevents it from initiating new radical chain reactions.[7]
Key Structural Determinants of Antioxidant Activity:
-
Number and Position of Hydroxyl Groups: Generally, an increase in the number of hydroxyl groups enhances antioxidant activity.[8] The relative positioning of these groups is also critical. For instance, an ortho or para relationship between two hydroxyl groups (a catechol or hydroquinone moiety, respectively) often leads to greater antioxidant potential due to the increased stability of the resulting phenoxyl radical through intramolecular hydrogen bonding or resonance stabilization.[8]
-
Electron-Donating Substituents: The presence of electron-donating groups (e.g., alkyl, methoxy) on the aromatic ring can increase the electron density on the hydroxyl group, facilitating hydrogen atom donation and thus enhancing antioxidant activity.[9]
-
Steric Hindrance: Bulky substituents near the hydroxyl group can sometimes hinder its interaction with free radicals, potentially reducing antioxidant activity.[9] However, in some cases, steric hindrance can increase the stability of the phenoxyl radical, leading to enhanced activity.[9]
-
Planarity and Conjugation: A planar molecular structure and an extended system of conjugated double bonds can improve the delocalization of the unpaired electron in the phenoxyl radical, thereby increasing its stability and the antioxidant capacity of the parent molecule.[10]
Mechanisms of Antioxidant Action
Phenol derivatives primarily exert their antioxidant effects through two main mechanisms:
-
Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant donates a hydrogen atom to a free radical, effectively neutralizing it.[10][11] This is a one-step process.
Caption: Hydrogen Atom Transfer (HAT) Mechanism.
-
Single Electron Transfer (SET): This mechanism involves the transfer of a single electron from the phenolic antioxidant to the free radical, forming a phenoxyl radical cation and an anion of the radical.[11] This is often followed by proton transfer.
Caption: Single Electron Transfer (SET) Mechanism.
The predominant mechanism can depend on the specific phenol derivative, the nature of the free radical, and the solvent system.[10]
In Vitro Evaluation of Antioxidant Activity: Standardized Assays
To empirically compare the antioxidant properties of phenol derivatives, a suite of standardized in vitro assays is employed. Each assay is based on a different chemical principle, and therefore, a comprehensive evaluation often involves multiple methods.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This widely used assay measures the ability of an antioxidant to scavenge the stable DPPH radical.[12] The DPPH radical has a deep violet color, which is reduced to a pale yellow upon accepting a hydrogen atom or an electron from an antioxidant.[12] The decrease in absorbance at approximately 517 nm is proportional to the antioxidant activity.[12][13]
Caption: DPPH Radical Scavenging Assay Workflow.
-
Preparation of DPPH Working Solution: Prepare a fresh solution of DPPH in a suitable solvent (e.g., methanol or ethanol) to an absorbance of approximately 1.0 at 517 nm.[13]
-
Sample and Standard Preparation: Prepare serial dilutions of the test compounds and a standard antioxidant (e.g., Trolox, ascorbic acid) in the same solvent.[14]
-
Reaction: Add a small volume of the sample or standard solution to the DPPH working solution.[14] A blank containing only the solvent is also prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).[14]
-
Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The results are often expressed as IC50 (the concentration of the sample required to scavenge 50% of the DPPH radicals) or in terms of Trolox Equivalent Antioxidant Capacity (TEAC).[13]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The ABTS•+ is a blue-green chromophore that is reduced to the colorless ABTS upon interaction with an antioxidant. The reduction in absorbance at approximately 734 nm is proportional to the antioxidant activity.
Caption: ABTS Radical Cation Decolorization Assay Workflow.
-
Generation of ABTS•+: The ABTS radical cation is generated by reacting ABTS stock solution with a strong oxidizing agent like potassium persulfate.[15] The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.[15]
-
Preparation of ABTS•+ Working Solution: The ABTS•+ solution is diluted with a suitable buffer (e.g., ethanol or phosphate buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.[16]
-
Sample and Standard Preparation: Prepare serial dilutions of the test compounds and a standard antioxidant (e.g., Trolox).
-
Reaction: Add a small volume of the sample or standard solution to the ABTS•+ working solution.
-
Measurement: After a short incubation period (e.g., 6 minutes), the absorbance is measured at 734 nm.[16]
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the results are typically expressed as TEAC.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[17] The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at approximately 593 nm. The change in absorbance is proportional to the antioxidant's reducing power.[18]
Caption: Ferric Reducing Antioxidant Power (FRAP) Assay Workflow.
-
Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O in a 10:1:1 ratio.[17] The reagent should be warmed to 37°C before use.[17]
-
Sample and Standard Preparation: Prepare serial dilutions of the test compounds and a standard (e.g., FeSO₄·7H₂O).[19]
-
Reaction: Add a small volume of the sample or standard to the FRAP reagent.[17]
-
Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 4 minutes).[17]
-
Measurement: The absorbance of the colored product is measured at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with that of a ferrous iron standard curve, and the results are expressed as FRAP values (in µM Fe²⁺ equivalents).[18]
Comparative Analysis of Phenol Derivatives
The following table summarizes the antioxidant activities of representative phenol derivatives, as determined by the assays described above. The data presented are illustrative and may vary depending on the specific experimental conditions.
| Phenol Derivative | Structure | DPPH IC50 (µM) | ABTS TEAC | FRAP Value (µM Fe²⁺/µM) | Key Structural Features Influencing Activity |
| Phenol | C₆H₅OH | > 1000 | Low | Low | Single hydroxyl group, low reactivity. |
| Catechol | C₆H₄(OH)₂ | ~20-30 | High | High | Two ortho hydroxyl groups, high stability of the semiquinone radical. |
| Resorcinol | C₆H₄(OH)₂ | > 500 | Moderate | Moderate | Two meta hydroxyl groups, less effective radical stabilization than catechol. |
| Hydroquinone | C₆H₄(OH)₂ | ~30-40 | High | High | Two para hydroxyl groups, good radical stabilization. |
| Gallic Acid | C₇H₆O₅ | ~5-10 | Very High | Very High | Three hydroxyl groups on the aromatic ring, enhancing H-atom donation. |
| Butylated Hydroxytoluene (BHT) | C₁₅H₂₄O | ~50-60 | Moderate | Moderate | Steric hindrance from tert-butyl groups stabilizes the phenoxyl radical. |
Conclusion
The antioxidant properties of phenol derivatives are a direct consequence of their molecular structure. The number and arrangement of hydroxyl groups, along with the nature of other substituents on the aromatic ring, are the primary determinants of their efficacy in neutralizing free radicals. A multi-assay approach, incorporating methods such as DPPH, ABTS, and FRAP, is crucial for a comprehensive and reliable assessment of their antioxidant potential. The insights and protocols provided in this guide are intended to facilitate a more informed and systematic approach to the study and application of phenolic antioxidants in research and development.
References
- Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC. (2023, March 14).
- Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed. (2020, July 20).
- A Brief Review of Phenolic Antioxidant and their Biological Activity. (2024, December 9).
- Review Article: Oxidative Stress Versus Antioxidants - Science Publishing Group.
- A Review On Free Radical, Oxidative Stress And Antioxidant. (2017, December 10).
- A Comprehensive Review of Free Radicals, Oxidative Stress, and Antioxidants: Overview, Clinical Applications, Global Pe… - OUCI.
- Polyphenols as Antioxidant/Pro-Oxidant Compounds and Donors of Reducing Species: Relationship with Human Antioxidant Metabolism - MDPI.
- ABTS decolorization assay – in vitro antioxidant capacity - Protocols.io. (2019, July 26).
- Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays - PMC - NIH.
- A Brief Review of Phenolic Antioxidant and their Biological Activity - ResearchGate. (2024, October 24).
- Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study - Frontiers. (2022, April 3).
- A Comprehensive Review of Free Radicals, Oxidative Stress, and Antioxidants: Overview, Clinical Applications, Global Perspectives, Future Directions, and Mechanisms of Antioxidant Activity of Flavonoid Compounds - ResearchGate. (2024, May 20).
- Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. (2024, December 20).
- Antioxidant mechanism of phenolic compounds Flavonoids - ResearchGate.
- Biological Importance of Phenol Derivatives as Potent Bioactive Compound: A Review.
- Structure-Thermodynamics-Antioxidant Activity Relationships of Selected Natural Phenolic Acids and Derivatives: An Experimental and Theoretical Evaluation - PubMed Central. (2015, March 24).
- OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit - Cell Biolabs, Inc.
- DPPH Antioxidant Assay Kit D678 manual | DOJINDO.
- FRAP Antioxidant Assay, Cat. # BAQ066 - G-Biosciences.
- DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ - G-Biosciences.
- Quantitative structure-activity relationships of antioxidant phenolic compounds. (2025, August 9).
- ABTS Antioxidant Capacity Assay - G-Biosciences.
- DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific.
- ABTS Antioxidant Capacity Assay Kit Manual - Cosmo Bio USA.
- Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
- Experimental protocol of ABTS assay to assess the antioxidant activity of EOs.
- The ABTS Antioxidant Assay: A Comprehensive Technical Guide - Benchchem.
- (PDF) Phenol Derivatives and Their Bioactivities: A Comprehensive Review - ResearchGate. (2023, June 5).
- DPPH Radical Scavenging Assay - MDPI.
- Relationship structure-antioxidant activity of hindered phenolic compounds - ResearchGate.
- Quantitative structure-activity relationships of antioxidant phenolic compounds - Journal of Chemical and Pharmaceutical Research.
- FRAP Antioxidant Capacity Assay Kit Manual - Cosmo Bio USA.
- FRAP Antioxidant Assay Kit - Zen-Bio.
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- 3. A Review On Free Radical, Oxidative Stress And Antioxidant [journalijar.com]
- 4. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to Method Validation for the Quantification of Impurities in 3-(2-Methoxyethoxy)phenol
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmaceutical intermediates like 3-(2-Methoxyethoxy)phenol, a crucial precursor in various drug discovery pipelines, the control of impurities is not merely a regulatory hurdle but a fundamental aspect of ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide, written from the perspective of a Senior Application Scientist, provides an in-depth comparison of analytical methodologies for the quantification of potential impurities in this compound, grounded in the principles of method validation as stipulated by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]
The Genesis of Impurities in this compound Synthesis
A thorough understanding of the synthetic route is paramount to anticipating potential impurities. The most probable pathway to this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion.[3][4] For this compound, this could involve the reaction of a protected resorcinol derivative or 3-methoxyphenol with a 2-methoxyethyl halide.
Based on this synthesis, a spectrum of potential impurities can be hypothesized:
-
Unreacted Starting Materials: Residual amounts of the phenolic precursor (e.g., resorcinol or 3-methoxyphenol) and the alkylating agent (e.g., 1-bromo-2-methoxyethane).
-
Isomeric Impurities: Positional isomers may form if the starting phenol has multiple reactive sites. For instance, if resorcinol is used, alkylation could occur at the alternative hydroxyl group.
-
Over-alkylation Products: The phenolic hydroxyl group of the product could undergo further reaction with the alkylating agent, leading to di-substituted impurities.
-
C-Alkylation Products: A known side reaction with phenoxides is the alkylation at the aromatic ring (C-alkylation) instead of the desired O-alkylation, leading to structurally similar impurities.[5]
-
Degradation Products: Phenolic compounds are susceptible to oxidation, which can lead to colored impurities. Ethers are also known to form peroxides over time, especially when exposed to light and air.[6]
Comparative Analysis of Analytical Methodologies
The choice of analytical technique for impurity profiling is critical and depends on the physicochemical properties of the impurities and the desired sensitivity. The two primary chromatographic techniques employed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for the analysis of non-volatile and thermally unstable compounds, making it exceptionally well-suited for many of the potential impurities in this compound.[3]
Advantages of HPLC for this Application:
-
Versatility: A wide array of stationary phases (columns) and mobile phases can be used to achieve separation of a broad range of impurities with varying polarities.[3]
-
High Resolution: Modern HPLC, and particularly Ultra-High-Performance Liquid Chromatography (UHPLC), offers excellent resolving power, crucial for separating structurally similar isomers.[7] UHPLC utilizes columns with smaller particle sizes (sub-2 µm), leading to faster and more efficient separations.[7][8]
-
Sensitivity: With detectors like UV-Vis (Diode Array Detector - DAD) and Mass Spectrometry (MS), HPLC can achieve low limits of detection (LOD) and quantification (LOQ), essential for controlling trace-level impurities.[3]
Typical HPLC Method Parameters:
A reversed-phase HPLC method would be the initial choice.
-
Column: A C18 column is a good starting point for the separation of aromatic compounds.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent like acetonitrile or methanol is typically employed.
-
Detection: UV detection at a wavelength where both the main component and the impurities have significant absorbance. A DAD allows for the acquisition of UV spectra, which aids in peak identification and purity assessment.
Gas Chromatography (GC)
GC is an excellent technique for the analysis of volatile and thermally stable compounds. It can be particularly useful for identifying residual solvents and certain volatile impurities.
Advantages of GC for this Application:
-
High Efficiency: Capillary GC columns provide a very high number of theoretical plates, leading to excellent separation of volatile compounds.
-
Sensitive Detectors: Flame Ionization Detector (FID) is a universal and highly sensitive detector for organic compounds. Mass Spectrometry (MS) coupling provides structural information for impurity identification.
Considerations for GC Analysis:
Many of the potential impurities, particularly the phenolic compounds and any over-alkylated products, may have low volatility. Derivatization to increase volatility might be necessary, which adds a step to the sample preparation and can introduce variability.
Head-to-Head Comparison: HPLC vs. GC
| Feature | High-Performance Liquid Chromatography (HPLC/UHPLC) | Gas Chromatography (GC) |
| Applicability | Ideal for non-volatile, thermally labile, and high molecular weight impurities (e.g., isomeric impurities, over-alkylation products, degradation products).[3] | Best for volatile and thermally stable impurities (e.g., residual solvents, some starting materials). |
| Resolution | Excellent, especially with UHPLC, for separating closely related compounds.[7] | Very high for volatile compounds. |
| Sensitivity | High, with a wide range of sensitive detectors (UV, DAD, MS).[3] | High, particularly with FID and MS detectors. |
| Sample Preparation | Generally simpler, involving dissolution in a suitable solvent. | May require derivatization for non-volatile analytes, adding complexity. |
| Instrumentation Cost | Generally higher, especially for UHPLC and MS systems. | Generally lower for standard GC-FID systems. |
Recommendation: For a comprehensive impurity profile of this compound, a validated reversed-phase HPLC or UHPLC method is the most appropriate primary technique. A supplementary GC method may be necessary for the specific quantification of residual solvents.
The Imperative of Method Validation: An ICH Q2(R1) Guided Protocol
The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[1][2] The following validation parameters must be addressed for an impurity quantification method.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Experimental Protocol:
-
Forced Degradation Studies: Subject a solution of this compound to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.
-
Resolution Assessment: Analyze the stressed samples using the developed HPLC method. The method is specific if the peaks of the main component and all generated impurities are well-resolved from each other. Peak purity analysis using a DAD is a powerful tool to confirm that a chromatographic peak is not co-eluting with other components.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
Experimental Protocol:
-
Prepare a series of at least five standard solutions of each known impurity at concentrations spanning the expected range (e.g., from the reporting threshold to 120% of the specification limit).
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area against the concentration and perform a linear regression analysis.
-
The correlation coefficient (r²) should be greater than 0.99.
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
Experimental Protocol:
-
Prepare a sample of this compound with a known low level of impurities.
-
Spike the sample with known amounts of each impurity at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Prepare each concentration level in triplicate and analyze.
-
Calculate the percentage recovery of each impurity. The acceptance criterion is typically between 80% and 120%.
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the standard deviation or relative standard deviation (RSD).
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.
-
Protocol: Analyze a minimum of six replicate injections of a standard solution containing the impurities at the target concentration. The RSD of the peak areas should be within an acceptable limit (e.g., < 5%).
-
-
Intermediate Precision: Expresses the within-laboratory variations: different days, different analysts, different equipment, etc.
-
Protocol: Repeat the repeatability study on a different day with a different analyst and/or on a different instrument. The RSD between the two sets of data should be within an acceptable limit (e.g., < 10%).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol (Signal-to-Noise Approach):
-
Determine the concentration of each impurity that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
This can be achieved by injecting a series of diluted solutions of the impurities.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Introduce small, deliberate changes to the method parameters, one at a time. Examples include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2 °C)
-
Mobile phase composition (e.g., ± 2% organic component)
-
pH of the mobile phase buffer (e.g., ± 0.1 units)
-
-
Analyze a standard solution under each of these modified conditions and evaluate the effect on the system suitability parameters (e.g., resolution, tailing factor). The method is robust if the results remain within the acceptance criteria.
Visualizing the Method Validation Workflow
Caption: A streamlined workflow for analytical method validation.
Data Summary and Interpretation
The results of the validation studies should be compiled into a comprehensive report. The following table provides an example of how to summarize the validation data for two hypothetical impurities.
| Validation Parameter | Impurity A (Isomer) | Impurity B (Starting Material) | Acceptance Criteria |
| Specificity | Resolved from main peak and other impurities (Resolution > 2.0) | Resolved from main peak and other impurities (Resolution > 2.0) | All peaks of interest are well-resolved. |
| Linearity (r²) | 0.9995 | 0.9998 | r² > 0.99 |
| Range (µg/mL) | 0.1 - 5.0 | 0.2 - 10.0 | Covers reporting threshold to 120% of specification. |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 102.5% | 80 - 120% |
| Precision (Repeatability RSD) | 1.2% | 0.9% | < 5% |
| Precision (Intermediate RSD) | 2.5% | 2.1% | < 10% |
| LOD (µg/mL) | 0.03 | 0.05 | Reportable |
| LOQ (µg/mL) | 0.1 | 0.2 | Reportable |
| Robustness | System suitability parameters met under all varied conditions. | System suitability parameters met under all varied conditions. | Method remains reliable with minor variations. |
Conclusion
The validation of analytical methods for the quantification of impurities in pharmaceutical intermediates like this compound is a scientifically rigorous process that underpins the quality and safety of drug substances. A well-designed reversed-phase HPLC or UHPLC method, validated according to ICH Q2(R1) guidelines, provides a robust and reliable tool for this critical task. By understanding the potential impurities arising from the synthesis and degradation pathways, and by systematically evaluating the performance of the analytical method, researchers and drug development professionals can ensure that their intermediates meet the stringent quality requirements of the pharmaceutical industry. This comprehensive approach to method validation is not just a regulatory necessity; it is a commitment to scientific excellence and patient safety.
References
-
International Council for Harmonisation. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. International Journal of Pharmaceutical Sciences and Research.
-
International Council for Harmonisation. Quality Guidelines. [Link]
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Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]
-
U.S. Environmental Protection Agency. Method 8041A: Phenols by Gas Chromatography. [Link]
- Lee, D. W., & Kim, Y. H. (1970). Study on the Impurities in Anesthetic Diethyl Ether. Korean Journal of Anesthesiology.
-
Phenomenex. (2025, April 1). HPLC vs UHPLC: Key Differences & Applications. [Link]
-
Scribd. HPLC RS Method Development. [Link]
- Advances in Bioresearch. (2025, March 13). Impurity profiling Techniques for Pharmaceuticals – A Review.
-
U.S. Food and Drug Administration. (2023, November 1). Q2(R2) Validation of Analytical Procedures. [Link]
-
ResearchGate. (2025, August 6). VALIDATION METHODOLOGY FOR IDENTIFICATION AND MEASUREMENT OF PHENOLIC COMPOUNDS IN OIL REFINERY EFFLUENT BY HPLC. [Link]
- Zhang, M., et al. (2022). Developing and Validating an HPLC Method for Related Substance of Camostat Mesilate in Bulk. American Journal of Biomedical Science & Research.
-
Chromatography Forum. (2006, February 27). GC analyses of impurities in phenol. [Link]
- Görög, S., et al. (1997).
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
IVT Network. (2003, October 1). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
-
Chulalongkorn University. Improving chromatographic analysis of phenolic compounds. [Link]
-
ResearchGate. (2025, August 5). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]
-
Impact Factor. (2023, March 25). A Stability Demonstrating HPLC Method Development and Validation for Related Substances in Oxtriphylline using Quality by Design. [Link]
-
Embrapa. (2024, August 8). A robust method for quantifying 42 phenolic compounds by RP-HPLC. [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
-
Pharmaceutical Technology. (2019, February 1). The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. [Link]
-
ResearchGate. (2025, August 7). A Validated Reverse-phase HPLC Analytical Method for the Quantification of Phenolic Compounds in Baccharis dracunculifolia. [Link]
-
Pharmaguideline. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]
-
Chrom Tech. (2025, November 20). What Is the Difference Between UHPLC and HPLC?. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Environmental Protection Agency. EPA-RCA: 8041A: Phenols by Gas Chromatography. [Link]
-
Research and Reviews. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]
-
Longdom Publishing. Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. [Link]
-
YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures. [Link]
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A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for 3-(2-Methoxyethoxy)phenol Analysis
For researchers, scientists, and professionals in drug development, the precise and reliable quantification of impurities and metabolites is paramount. 3-(2-Methoxyethoxy)phenol, a potential impurity or metabolite in various pharmaceutical manufacturing processes, requires robust analytical methods for its detection and quantification. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound. Supported by established principles of analytical chemistry and method validation, this document will delve into the causality behind experimental choices and provide a framework for selecting the most appropriate technique for your specific analytical needs.
Introduction to this compound and the Analytical Challenge
This compound is a substituted phenol whose accurate quantification is critical for ensuring the quality and safety of pharmaceutical products. Its molecular structure, featuring a polar phenolic hydroxyl group and an ether linkage, presents unique analytical considerations that influence the choice between HPLC and GC-MS. The primary challenge lies in selecting a method that offers the requisite sensitivity, selectivity, and reliability, while also being practical for the intended application, be it routine quality control or metabolic studies.
Fundamental Principles: HPLC vs. GC-MS
High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. It is particularly well-suited for non-volatile and thermally labile compounds. In contrast, Gas Chromatography-Mass Spectrometry (GC-MS) separates volatile and thermally stable compounds in a gaseous mobile phase, with the mass spectrometer providing highly selective detection and structural information.
The choice between these two powerful techniques is not arbitrary; it is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis.
Caption: General experimental workflows for HPLC and GC-MS analysis.
Cross-Validation of Analytical Methods: A Commitment to Data Integrity
Cross-validation is the process of demonstrating that two or more analytical methods are suitable for the same intended purpose and yield comparable results.[1][2] This is crucial when methods are transferred between laboratories or when a new method is introduced to replace an existing one. The International Council for Harmonisation (ICH) provides comprehensive guidelines for analytical method validation, which form the basis for our comparison.[3][4][5]
Our comparative analysis will focus on the key validation parameters as stipulated by the ICH Q2(R2) guidelines.[3][4][5]
Comparative Performance Data
The following table summarizes the expected performance characteristics of HPLC-UV and GC-MS for the analysis of this compound. These values are based on typical performance for substituted phenols and serve as a guide for method selection and development.[6][7]
| Performance Parameter | HPLC-UV | GC-MS (with Derivatization) | Rationale and Causality |
| Linearity (R²) | > 0.999 | > 0.998 | Both techniques offer excellent linearity, demonstrating a direct proportional relationship between concentration and response over a defined range. |
| Limit of Detection (LOD) | 1 - 10 ng/mL | 0.01 - 1 ng/mL | GC-MS, particularly with selected ion monitoring (SIM), generally provides superior sensitivity due to lower background noise. |
| Limit of Quantification (LOQ) | 5 - 50 ng/mL | 0.05 - 5 ng/mL | Consistent with its lower LOD, the LOQ for GC-MS is typically lower, allowing for the quantification of trace levels of the analyte. |
| Accuracy (% Recovery) | 98 - 102% | 90 - 110% | HPLC often exhibits slightly better accuracy for underivatized phenols due to a simpler sample preparation process. The derivatization step in GC-MS can introduce variability. |
| Precision (%RSD) | < 2% | < 10% | The precision of HPLC is generally higher, reflecting the high reproducibility of modern liquid chromatography systems. The multi-step sample preparation for GC-MS can contribute to higher variability. |
| Selectivity/Specificity | Good | Excellent | While HPLC with a UV detector offers good selectivity, co-eluting impurities can interfere. The mass spectrometer in GC-MS provides an extra dimension of separation based on mass-to-charge ratio, offering excellent specificity. |
| Derivatization Required? | No | Yes | The polar phenolic hydroxyl group of this compound makes it non-volatile. Derivatization is necessary to increase its volatility for GC analysis.[8][9] |
Making an Informed Decision: HPLC or GC-MS?
The choice between HPLC and GC-MS is not merely a matter of preference but a scientifically driven decision based on the analytical requirements.
Caption: Decision tree for selecting between HPLC and GC-MS.
Experimental Protocols
The following protocols are provided as a starting point for the development and validation of analytical methods for this compound.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is designed for the routine quantification of this compound in pharmaceutical preparations.
Instrumentation:
-
HPLC system with a pump, autosampler, column compartment, and a UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by acquiring the UV spectrum of this compound (typically around 275 nm for phenols).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh a known amount of the sample and dissolve it in the mobile phase to a final concentration within the expected linear range of the method.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Validation Parameters to be Assessed:
-
Specificity, Linearity, Range, Accuracy, Precision (Repeatability and Intermediate Precision), Limit of Detection (LOD), Limit of Quantification (LOQ), and Robustness.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for the trace-level analysis and unambiguous identification of this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
Chromatographic and Mass Spectrometric Conditions:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C, hold for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (for identification) or Selected Ion Monitoring (SIM) (for quantification).
Sample Preparation and Derivatization:
-
Extract this compound from the sample matrix using a suitable technique (e.g., liquid-liquid extraction with ethyl acetate or solid-phase extraction).
-
Evaporate the extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of a suitable solvent (e.g., 100 µL of pyridine).
-
Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and heat at 70 °C for 30 minutes to convert the phenolic hydroxyl group to a less polar and more volatile trimethylsilyl (TMS) ether.[9][10]
-
Inject an aliquot of the derivatized sample into the GC-MS.
Validation Parameters to be Assessed:
-
Specificity, Linearity, Range, Accuracy, Precision, LOD, LOQ, and Robustness.
Conclusion
Both HPLC and GC-MS are powerful and reliable techniques for the analysis of this compound. The choice between them should be guided by the specific analytical needs of the laboratory. HPLC offers a more straightforward and high-throughput approach for routine quantification, especially at moderate to high concentrations. GC-MS, on the other hand, provides unparalleled sensitivity and specificity, making it the method of choice for trace-level analysis and unambiguous identification. A thorough validation of the chosen method, in accordance with ICH guidelines, is essential to ensure the generation of accurate and reliable data, thereby safeguarding the quality and safety of pharmaceutical products.
References
-
Abdel-Ghany, M. F., et al. (2022). Development and Validation of an HPLC-UV Method for the Dissolution Studies of 3D-Printed Paracetamol Formulations in Milk-Containing Simulated Gastrointestinal Media. MDPI. Available at: [Link]
-
Agilent Technologies. (2012). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. Available at: [Link]
-
European Bioanalysis Forum. (2017). Cross and Partial Validation. Available at: [Link]
-
Hossain, M. A., & Ismail, Z. (2014). Gas chromatographic profiling and screening for phenols as isobutoxycarbonyl derivatives in aqueous samples. PubMed. Available at: [Link]
-
ICH. (2024). New update for ICH Q2 (R2) Analytical process validation guidance. AMSlab. Available at: [Link]
-
ICH. (2022). ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Available at: [Link]
-
ICH. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. SGS. Available at: [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]
-
ICH. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. SGS. Available at: [Link]
- Lee, H. K., & Li, S. F. Y. (n.d.). RETENTION PREDICTION OF SUBSTITUTED PHENOLS IN REVERSED PHASE HPLC.
-
Ligor, M., & Buszewski, B. (2008). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. PMC - PubMed Central. Available at: [Link]
-
Ministry of the Environment, Japan. (n.d.). Analytical Methods. Available at: [Link]
- O'Neil, M. J. (Ed.). (2013). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Royal Society of Chemistry.
-
Phenomenex. (n.d.). Derivatization for Gas Chromatography. Available at: [Link]
-
ResearchGate. (2020). General derivatization mechanism for phenol with MTBSTFA. Available at: [Link]
-
ResearchGate. (2020). Performance-Based Field Methods for Analyses of Substituted Phenols by Thermal Desorption Gas Chromatography/Mass Spectrometry. Available at: [Link]
-
ResearchGate. (n.d.). Analytical results of substituted phenols in real samples for FPSE-HPLC-UV method. Available at: [Link]
-
Santalad, A., et al. (2003). Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. PubMed. Available at: [Link]
-
Shin, H. S., & Kim, J. G. (2002). A novel derivatization of phenol after extraction from human serum using perfluorooctanoyl chloride for gas chromatography-mass spectrometric confirmation and quantification. PubMed. Available at: [Link]
- Tölgyesi, A., et al. (2015). Identification, quantification and distribution of substituted phenols in the dissolved and suspended phases of water samples by gas chromatography tandem mass spectrometry: Derivatization, mass fragmentation and acquisition studies.
-
Waters. (n.d.). Summary of Validation Data. Available at: [Link]
-
Zhang, Z., et al. (2012). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. PMC - PubMed Central. Available at: [Link]
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- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 3-(2-Methoxyethoxy)phenol: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in the fast-paced world of drug development, the integrity of your work and the safety of your laboratory environment are paramount. While 3-(2-Methoxyethoxy)phenol is a valuable compound in various synthetic pathways, its proper handling and disposal are critical to ensure a safe and compliant laboratory operation. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and best practices for chemical waste management.
I. Understanding the Hazard Profile: A Foundation for Safe Handling
Before any disposal procedure, a thorough understanding of the potential hazards associated with this compound is essential. Based on data from similar compounds, it should be treated as a hazardous substance with the following potential risks:
-
Skin and Eye Irritation: Direct contact can cause irritation or, with prolonged exposure, more severe damage.
-
Harmful if Swallowed or Inhaled: Ingestion or inhalation of vapors may lead to adverse health effects.
-
Harmful if Absorbed Through the Skin: The compound may be absorbed through the skin, leading to systemic toxicity.
Given these potential hazards, the use of appropriate Personal Protective Equipment (PPE) is non-negotiable.
II. Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, all personnel must be equipped with the following PPE:
-
Chemical-resistant gloves: Nitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or perforation before use.
-
Safety goggles: Provide a complete seal around the eyes to protect against splashes.
-
Face shield: To be worn in conjunction with safety goggles for maximum protection, especially when handling larger quantities or dealing with potential splashes.
-
Laboratory coat: A flame-resistant lab coat should be worn to protect against skin contact.
-
Closed-toe shoes: Essential for protecting feet from spills.
III. The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that ensures the safety of laboratory personnel and minimizes environmental impact.
Step 1: Segregation and Labeling
All waste containing this compound, including contaminated labware (e.g., pipettes, vials), absorbent materials from spills, and unused product, must be segregated from general laboratory waste.
-
Waste Container: Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with substituted phenols and ethers.
-
Labeling: The label must clearly state "Hazardous Waste" and list the full chemical name: "this compound". Include the approximate concentration and quantity of the waste.
Step 2: Neutralization (for acidic or basic waste streams)
If the this compound waste is in a solution that is strongly acidic or basic, it should be neutralized before disposal. This is a critical step to prevent violent reactions when different waste streams are combined.
-
Procedure: Slowly add a suitable neutralizing agent (e.g., sodium bicarbonate for acidic solutions, or a dilute acid like acetic acid for basic solutions) while stirring in a fume hood. Monitor the pH until it is in the neutral range (pH 6-8).
Step 3: Small Spills and Contaminated Materials
For small spills or contaminated materials such as paper towels or absorbent pads:
-
Containment: Immediately contain the spill using an inert absorbent material like vermiculite, sand, or a commercial spill absorbent.
-
Collection: Carefully scoop the absorbed material into the designated hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol) and then wash with soap and water. All materials used for decontamination should also be disposed of as hazardous waste.
Step 4: Liquid Waste
Unused or waste solutions of this compound should be collected directly into the labeled hazardous waste container. Under no circumstances should this chemical be poured down the drain.
Step 5: Solid Waste
If you have solid this compound for disposal, it should be transferred directly into the hazardous waste container. Avoid creating dust. If the material is in a fine powder form, it may be beneficial to wet it slightly with a compatible solvent to minimize airborne particles during transfer.
Step 6: Final Disposal
Once the hazardous waste container is full (no more than 90% capacity), it must be securely sealed. Arrange for pickup and disposal by a licensed hazardous waste disposal company. Follow all institutional and local regulations for hazardous waste manifest and pickup procedures.
IV. Visualizing the Disposal Pathway
To provide a clear and concise overview of the disposal process, the following flowchart illustrates the key decision points and actions.
Caption: Decision flowchart for the proper disposal of this compound waste.
V. Key Chemical and Physical Properties for Safe Handling
Understanding the physical and chemical properties of a substance is crucial for its safe handling and disposal. The table below summarizes the key properties of this compound, based on available data for the compound and its analogues.
| Property | Value | Implication for Disposal |
| CAS Number | 245070-91-1 | Unique identifier for tracking and regulatory purposes. |
| Molecular Formula | C₉H₁₂O₃ | |
| Appearance | Likely a liquid or low-melting solid | Will determine whether to handle as a liquid or solid waste. |
| Solubility | Expected to have some water solubility | Do not dispose of down the drain as it can contaminate waterways. |
| Reactivity | Incompatible with strong oxidizing agents | Segregate from incompatible chemicals in waste storage. |
VI. Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is not merely a procedural task; it is a reflection of a laboratory's commitment to the safety of its personnel and the stewardship of the environment. By adhering to these detailed protocols, researchers can confidently manage this chemical waste stream, ensuring a safe, compliant, and efficient research environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.
VII. References
-
Material Safety Data Sheet for 3-Methoxyphenol. (Provides hazard, handling, and disposal information for a closely related compound).
-
General Handling and Storage of Ethers. (Outlines safety precautions for a functional group present in the target molecule).
-
U.S. Environmental Protection Agency (EPA) Hazardous Waste Regulations (40 CFR Part 261). (Provides the federal framework for hazardous waste identification and management).
-
Occupational Safety and Health Administration (OSHA) Hazard Communication Standard (29 CFR 1910.1200). (Details requirements for chemical labeling and safety data sheets).
A Senior Application Scientist's Guide to Safely Handling 3-(2-Methoxyethoxy)phenol
This document provides essential, field-proven guidance for the safe handling, use, and disposal of 3-(2-Methoxyethoxy)phenol (CAS No. 245070-91-1). As direct safety data for this specific compound is limited, this guide synthesizes established protocols for closely related phenolic compounds, ensuring a robust and conservative approach to safety. Our primary objective is to empower researchers, scientists, and drug development professionals with the knowledge to mitigate risks, ensuring both personal safety and experimental integrity.
Core Hazard Assessment: Understanding the Risks
This compound belongs to the phenol class of chemicals. Phenols, as a group, are recognized for their potential to cause severe skin, eye, and respiratory tract irritation.[1][2][3] They can be toxic if ingested, inhaled, or absorbed through the skin.[4][5] Phenol, the parent compound, has an anesthetic effect that can cause severe burns which may not be immediately painful or visible, underscoring the need for extreme caution.[6]
Based on the hazard classifications of structurally similar compounds, we must assume this compound presents the following risks. This proactive stance is a cornerstone of a trustworthy laboratory safety culture.
| Hazard Class | GHS Hazard Statement | Causality and Experimental Implication |
| Acute Toxicity, Oral | H302: Harmful if swallowed[2][3] | Accidental ingestion can lead to systemic toxicity. This dictates a strict "no mouth pipetting" rule and mandates hand washing after handling, even when gloves are worn. |
| Skin Irritation/Corrosion | H315: Causes skin irritation[2][3][7] | The phenolic hydroxyl group is corrosive. Direct contact can cause chemical burns. The risk of rapid skin absorption necessitates the use of chemically resistant gloves and full skin coverage. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[2][3][7] | Splashes pose a significant threat, potentially leading to severe and irreversible eye damage. This risk makes the use of chemical splash goggles, not just safety glasses, mandatory. |
| Respiratory Irritation | H335: May cause respiratory irritation[2][3] | Inhalation of vapors or aerosols can irritate the respiratory tract. All handling of the solid compound and its solutions must be performed within a certified chemical fume hood to prevent inhalation exposure. |
Essential Personal Protective Equipment (PPE) Protocol
Personal protective equipment is the final barrier between the researcher and the chemical. Its selection and use must be deliberate and informed by the specific hazards. The following protocol is a self-validating system; if any component is missing, the procedure must not proceed.
Tier 1: Engineering Controls (The Primary Defense)
Before any PPE is donned, engineering controls must be in place and verified.
-
Chemical Fume Hood: All procedures involving the weighing, transfer, and preparation of solutions of this compound must be conducted inside a certified chemical fume hood.[6][8] This is non-negotiable, as it is the primary method for preventing respiratory exposure.
-
Safety Stations: An emergency eyewash and safety shower must be accessible within a 10-second travel distance and in the same room where the chemical is handled.[6] Verify their functionality before starting work.
Tier 2: Personal Protective Equipment (The Final Barrier)
| Protection Type | Specification | Rationale and Field Insight |
| Eye & Face Protection | Chemical splash goggles conforming to ANSI Z87.1 or EN 166.[1] A face shield should be worn over goggles when handling larger volumes (>50 mL) or when there is a significant splash risk.[9] | Safety glasses are inadequate as they do not provide a seal around the eyes, leaving gaps for vapor and splash entry.[9] Goggles provide this essential seal. A face shield adds a critical layer of protection for the entire face during higher-risk procedures. |
| Skin & Body Protection | • Gloves: Double-gloving is recommended. Use an inner nitrile exam glove and an outer glove with high resistance to phenols, such as Butyl rubber or Neoprene (>0.3 mm thick).[6][10]• Lab Coat: A fully buttoned, long-sleeved lab coat.• Clothing: Long pants and fully enclosed, chemical-resistant shoes. | Phenol can penetrate skin with an efficiency similar to inhalation.[6] Standard thin nitrile gloves are for incidental contact only and should be changed immediately upon contamination.[10] A robust outer glove provides protection during active handling, while double-gloving minimizes exposure during glove removal. |
| Respiratory Protection | Not required if all work is performed within a certified chemical fume hood. | For spill cleanup outside a fume hood or in cases of ventilation failure, a NIOSH-approved respirator with an organic vapor (OV) cartridge is necessary.[1][5] Use of respirators requires prior medical clearance and fit-testing. |
Operational Workflow: From Receipt to Disposal
This step-by-step workflow provides a procedural framework for safely managing this compound throughout its lifecycle in the lab.
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. angenechemical.com [angenechemical.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 7. tcichemicals.com [tcichemicals.com]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. ehs.yale.edu [ehs.yale.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
